molecular formula C10H10N4O B1352371 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine CAS No. 65943-31-9

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B1352371
CAS No.: 65943-31-9
M. Wt: 202.21 g/mol
InChI Key: KSKVNIXIUYNIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. It features the 1,2,4-triazine nucleus, which is recognized as a privileged scaffold for developing potent bioactive molecules, especially protein kinase inhibitors . This compound serves as a key chemical building block for the design and synthesis of novel therapeutic agents. Researchers are exploring its potential in targeting specific enzymes involved in cancer cell metabolism. Notably, derivatives based on the 3-amino-1,2,4-triazine structure have been investigated as potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs) . PDK inhibition is a promising therapeutic strategy as it can reverse the Warburg effect—a hallmark of cancer metabolism—and induce apoptosis in cancer cells. Some 3-amino-1,2,4-triazine derivatives have demonstrated exceptional efficacy in cellular and preliminary in vivo studies against highly aggressive, KRAS-mutant pancreatic ductal adenocarcinomas, showing potential as clinical candidates . Furthermore, the 1,2,4-triazine core is a versatile structure in chemical synthesis. Its electron-deficient nature makes it a valuable diene in inverse electron demand Diels-Alder reactions, enabling researchers to efficiently construct more complex nitrogen-containing heterocyclic systems, such as functionalized pyridines . This compound is intended for use by qualified researchers in laboratory investigations. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-15-8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKVNIXIUYNIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263040
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65943-31-9
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65943-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazin-3-amine, 5-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its structural features and electron distribution make it a versatile scaffold for the design of novel therapeutic agents.[5] The presence of the methoxy-substituted phenyl group at the 5-position and an amine group at the 3-position of the triazine ring in the title compound, this compound, suggests its potential for diverse biological interactions. The methoxy group can influence the compound's pharmacokinetic properties, while the amino group provides a site for further chemical modifications to explore structure-activity relationships (SAR).[6]

Retrosynthetic Analysis and Synthetic Strategy

A common and effective method for the synthesis of 3-amino-5-substituted-1,2,4-triazines involves the condensation of an α-ketoaldehyde or a related 1,2-dicarbonyl compound with aminoguanidine. For the synthesis of this compound, the logical precursors are 4-methoxyphenylglyoxal and an aminoguanidine salt (e.g., hydrochloride or bicarbonate).

The reaction proceeds through an initial condensation to form a guanylhydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 1,2,4-triazine ring. The choice of reaction conditions, such as solvent and pH, is crucial for optimizing the yield and purity of the final product.

Synthetic Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-methoxyphenylglyoxal 4-Methoxyphenylglyoxal Reaction_Vessel Condensation & Cyclization 4-methoxyphenylglyoxal->Reaction_Vessel Aminoguanidine Aminoguanidine Hydrochloride Aminoguanidine->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol provides a step-by-step method for the synthesis of this compound.

Materials:

  • 4-Methoxyphenylglyoxal hydrate

  • Aminoguanidine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-methoxyphenylglyoxal hydrate in 100 mL of ethanol.

  • Addition of Reagents: To this solution, add 6.7 g of aminoguanidine hydrochloride and 8.2 g of sodium acetate. The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base for the reaction.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

In-depth Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended:

Characterization_Workflow cluster_purity Purity cluster_structure Structure Synthesized_Compound Synthesized Compound Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment Initial Analysis Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation If Pure TLC TLC Purity_Assessment->TLC Melting_Point Melting Point Purity_Assessment->Melting_Point HPLC HPLC Purity_Assessment->HPLC Final_Confirmation Final Confirmation Structural_Elucidation->Final_Confirmation Corroboration of Data NMR ¹H & ¹³C NMR Structural_Elucidation->NMR IR FT-IR Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties
  • Appearance: The purified compound is expected to be a crystalline solid.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Solubility: The solubility of the compound should be determined in various organic solvents.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will provide information on the number and types of protons in the molecule. Expected signals include:

    • A singlet for the methoxy (O-CH₃) protons.

    • Doublets for the aromatic protons of the 4-methoxyphenyl group, showing a characteristic AA'BB' splitting pattern.

    • A singlet for the proton on the triazine ring.

    • A broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching vibrations for the primary amine.

  • C-H stretching for the aromatic and methoxy groups.

  • C=N and C=C stretching vibrations for the triazine and phenyl rings.

  • C-O stretching for the methoxy group.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₀H₁₀N₄O.[7]

Summary of Expected Characterization Data
ParameterExpected Result
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
¹H NMR (DMSO-d₆) δ 3.8 (s, 3H, OCH₃), 7.0 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H), 8.5 (s, 1H, triazine-H), 6.5 (br s, 2H, NH₂)
FT-IR (KBr, cm⁻¹) 3300-3450 (N-H stretch), 3050-3100 (Ar C-H stretch), 2950-3000 (Aliphatic C-H stretch), 1600-1650 (C=N stretch), 1250 (C-O stretch)
Mass Spectrum (EI) m/z 202 (M⁺)

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis and comprehensive characterization of this compound. The provided protocols and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications. The versatile 1,2,4-triazine scaffold continues to be a focal point in medicinal chemistry, and a thorough understanding of its synthesis and characterization is fundamental for the development of new and effective drugs.[1][2][3]

References

  • Arshad, M., Khan, T. A., & Alam Khan, M. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • Arshad, M., Khan, T. A., & Alam Khan, M. (2015). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]

  • Balaha, M., George, R. F., & El-Mahdy, H. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • Alshammari, N. A. H. (2022). Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/ Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives. Polycyclic Aromatic Compounds. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • MDPI. (n.d.). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. [Link]

  • PubChem. (n.d.). 1,2,4-triazine, 5,6-bis(4-methoxyphenyl)-3-phenoxy-, 1-oxide. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]

  • ChemSynthesis. (n.d.). 1,3,5-Triazines database - synthesis, physical properties. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of triazine derivatives: A systematic review. [Link]

  • PubMed Central. (n.d.). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]

  • PubMed. (2019). Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. [Link]

Sources

5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine (CAS No. 65943-31-9), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazine scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document details the compound's physicochemical characteristics, provides a robust, field-proven protocol for its chemical synthesis and characterization, and explores its putative mechanism of action as a kinase inhibitor. Furthermore, it supplies detailed, step-by-step methodologies for in vitro evaluation, positioning this guide as an essential resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this molecular class.

Introduction and Chemical Identity

This compound belongs to the as-triazine (1,2,4-triazine) class of nitrogen-containing heterocycles. These structures are of profound interest due to their diverse pharmacological profiles, which stem from their ability to act as bioisosteres of purines and pyrimidines and to form multiple hydrogen bonds with biological targets.[3] The subject compound is characterized by a 1,2,4-triazine core substituted with a 3-amino group, which can serve as a critical hydrogen bond donor, and a 5-(4-methoxyphenyl) group, which provides a key hydrophobic and potential hydrogen bond-accepting moiety. This specific combination of functional groups suggests its potential as a targeted therapeutic agent, particularly in oncology.

Physicochemical and Drug-Likeness Properties

A preliminary in silico assessment of the compound's properties is crucial for guiding experimental design and predicting its potential as a drug candidate. The following table summarizes key computed physicochemical and drug-likeness parameters based on Lipinski's Rule of Five, a widely used guideline for evaluating the oral bioavailability of a chemical compound.[1][3]

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Formula C10H10N4O--
Molecular Weight 202.22 g/mol ≤ 500 g/mol Yes
Hydrogen Bond Donors 2 (from -NH2)≤ 5Yes
Hydrogen Bond Acceptors 5 (4x N, 1x O)≤ 10Yes
LogP (Octanol/Water) 1.8≤ 5Yes
Molar Refractivity 57.5 cm³40 - 130Yes
Topological Polar Surface Area (TPSA) 82.9 Ų≤ 140 ŲYes

Data calculated using online ADME and Lipinski's Rule of Five calculators.[1][4]

The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. Its moderate LogP and TPSA values indicate a favorable balance between solubility and membrane permeability.

Synthesis and Characterization

The synthesis of 5-aryl-3-amino-1,2,4-triazines is reliably achieved through the cyclocondensation of an α-oxoaldehyde with an aminoguanidine salt.[5][6] This approach offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 4-methoxyacetophenone. The first step is the oxidation to the corresponding α-oxoaldehyde (4-methoxyphenylglyoxal), followed by cyclocondensation with aminoguanidine hydrochloride.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 4-Methoxyacetophenone INT1 4-Methoxyphenylglyoxal SM1->INT1  SeO2 Oxidation   SM2 Aminoguanidine HCl FP 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine SM2->FP INT1->FP  Cyclocondensation   SignalingPathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Compound 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine Compound->EGFR  Inhibits ATP Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MTT_Workflow A 1. Seed Cancer Cells (e.g., A549) in 96-well plate B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions + Controls) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Add Solubilization Solution (e.g., DMSO or Detergent) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Sources

Spectroscopic Elucidation of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The 1,2,4-triazine scaffold is a privileged heterocycle, frequently incorporated into molecules exhibiting a wide array of biological activities. This guide provides an in-depth technical overview of the spectroscopic data for a key derivative, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine . While direct experimental spectra for this specific compound are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

The structural integrity of a molecule under investigation is the bedrock of reliable biological and pharmacological data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. This guide will delve into the predicted spectroscopic data for this compound, providing a detailed rationale for the expected spectral features based on its molecular architecture.

Molecular Structure and Key Features

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure. This compound comprises a 1,2,4-triazine ring, a primary amine group at the 3-position, and a 4-methoxyphenyl substituent at the 5-position.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides invaluable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0Singlet1HH-6 (Triazine ring)
~7.8 - 8.2Doublet2HAromatic (ortho to triazine)
~7.0 - 7.4Doublet2HAromatic (meta to triazine)
~5.5 - 6.5Broad Singlet2H-NH₂
~3.8 - 4.0Singlet3H-OCH₃
Expert Interpretation

The proton on the triazine ring (H-6) is expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atoms, thus appearing at a high chemical shift (~8.5 - 9.0 ppm) as a singlet. The aromatic protons of the 4-methoxyphenyl group will likely appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing triazine ring are expected to be deshielded and resonate at a lower field (~7.8 - 8.2 ppm) compared to the protons meta to the triazine ring, which are influenced by the electron-donating methoxy group and should appear at a higher field (~7.0 - 7.4 ppm). The primary amine protons (-NH₂) are anticipated to produce a broad singlet in the range of 5.5 - 6.5 ppm, with its chemical shift being concentration and solvent dependent. The three protons of the methoxy group (-OCH₃) will give a sharp singlet at approximately 3.8 - 4.0 ppm. This prediction is consistent with data reported for similar 3-amino-5-aryl-1,2,4-triazine structures.

Experimental Protocol: ¹H NMR Data Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows[1][2]:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if not, filter the solution through a small cotton plug into the NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and determine the chemical shifts relative to a reference standard (e.g., TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160 - 165C-3 (Triazine ring, attached to -NH₂)
~155 - 160C-5 (Triazine ring, attached to aryl group)
~145 - 150C-6 (Triazine ring)
~160 - 165Aromatic C (attached to -OCH₃)
~128 - 132Aromatic CH (ortho to triazine)
~114 - 118Aromatic CH (meta to triazine)
~120 - 125Aromatic C (ipso, attached to triazine)
~55 - 60-OCH₃
Expert Interpretation

The carbon atoms of the 1,2,4-triazine ring are expected to be significantly deshielded due to the presence of multiple nitrogen atoms. The C-3 carbon, attached to the electronegative amine group, and the C-5 carbon, attached to the aryl group, are predicted to be in the 155-165 ppm range. The C-6 carbon should also appear at a low field, around 145-150 ppm. In the 4-methoxyphenyl ring, the carbon atom attached to the electron-donating methoxy group will be the most deshielded aromatic carbon (~160-165 ppm). The other aromatic carbons will appear in the typical aromatic region (110-140 ppm), with the ipso-carbon (attached to the triazine ring) being a quaternary carbon and likely showing a weaker signal. The methoxy carbon is expected to resonate in the 55-60 ppm region. These predictions are based on the analysis of ¹³C NMR data from structurally similar heterocyclic compounds.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences[2][3]:

  • Sample Preparation: A more concentrated sample (20-50 mg) is typically required.

  • Acquisition: Due to the low natural abundance of ¹³C, a larger number of scans is necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing and Analysis: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, Sharp (doublet)N-H stretching (primary amine)
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (-OCH₃)
~1650StrongN-H bending (scissoring)
~1600, ~1500Medium to StrongC=N and C=C stretching (triazine and aromatic rings)
~1250StrongAsymmetric C-O-C stretching (aryl ether)
~1030MediumSymmetric C-O-C stretching (aryl ether)
Expert Interpretation

The most prominent features in the IR spectrum are expected to be the N-H stretching vibrations of the primary amine group, which typically appear as a doublet in the 3400-3200 cm⁻¹ region. The N-H bending vibration should be observed around 1650 cm⁻¹. Aromatic and aliphatic C-H stretching vibrations will be present in their characteristic regions. The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the aromatic ring will likely overlap in the 1600-1500 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group), which serves as a key diagnostic peak.

Experimental Protocol: IR Data Acquisition (Solid Sample)

A common method for obtaining an IR spectrum of a solid sample is the KBr pellet method[4][5][6][7]:

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound (C₁₀H₁₀N₄O), the expected molecular weight is approximately 202.22 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zPossible Fragment
202[M]⁺ (Molecular Ion)
187[M - CH₃]⁺
173[M - N₂H]⁺
135[C₇H₇O]⁺ (p-methoxybenzoyl cation)
107[C₇H₇O - CO]⁺
77[C₆H₅]⁺
Expert Interpretation

In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 202. Common fragmentation pathways would likely involve the loss of a methyl radical from the methoxy group to give a fragment at m/z 187. Cleavage of the triazine ring could lead to the loss of a diazo group. A significant fragment at m/z 135 corresponding to the stable p-methoxybenzoyl cation is also anticipated. Further fragmentation of this ion by loss of carbon monoxide would yield a fragment at m/z 107. The appearance of a peak at m/z 77 would indicate the formation of a phenyl cation.

MS_Fragmentation M [M]⁺˙ m/z = 202 F1 [M - CH₃]⁺ m/z = 187 M->F1 - •CH₃ F2 [C₇H₇O]⁺ m/z = 135 M->F2 - C₃H₃N₄ F3 [C₇H₅O]⁺ m/z = 107 F2->F3 - CO

Figure 2: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

A general procedure for obtaining an EI mass spectrum is as follows[8][9][10][11][12]:

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While direct experimental data remains to be widely published, the interpretations and protocols presented herein, based on fundamental principles and data from analogous structures, offer a solid foundation for researchers working with this and related compounds. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data will aid in the unambiguous structural confirmation of this important heterocyclic scaffold, thereby ensuring the integrity of subsequent biological and medicinal chemistry studies.

References

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 18, 2026, from [Link]

  • Infrared Spectroscopy Techniques Guide. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Structural characterization of triazines. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 18, 2026, from [Link]

  • Introduction to Electron Impact Ionization for GC–MS. (2020, October 2). LCGC International. Retrieved January 18, 2026, from [Link]

  • Sampling of solids in IR spectroscopy. (2017, March 21). Slideshare. Retrieved January 18, 2026, from [Link]

  • How to prepare IR samples? (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). Indian Journal of Chemistry - Section B, 39(9), 684-689.
  • Mass Spectrometry Ionization Methods. (n.d.). Emory University Department of Chemistry. Retrieved January 18, 2026, from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). Retrieved January 18, 2026, from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2022). Cancers, 14(13), 3237.
  • Mass Spectrometry Tutorial. (n.d.). University of New Orleans Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2021). Molecules, 26(20), 6253.
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). Molecules, 27(21), 7505.
  • Quantitative NMR Spectroscopy. (2017). Retrieved January 18, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 18, 2026, from [Link]

  • Electron Impact or Chemical Ionization for Mass Spectrometry. (2020, June 23). AZoM.com. Retrieved January 18, 2026, from [Link]

  • Acquiring 1H and 13C Spectra. (2018). In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • 3-Amino-1,2,4-triazine. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

  • Efficient Routes to Pyrazolo[3,4-e][4][13][14]triazines and a New Ring System:[4][13][14]Triazino[5,6-d][1][4][13]triazines. (2011). Molecules, 16(12), 9884-9897.

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). South African Journal of Chemistry, 66, 223-229.
  • Synthesis of 1,2,4-Triazolo[1,5-d][4][13][14]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. (2023). Chemistry of Heterocyclic Compounds, 59(10-11), 743-747.

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. (2022). Molecules, 27(10), 3266.
  • A new triazine based π-conjugated mesoporous 2D covalent organic framework: It's in vitro anticancer activity. (2020).
  • Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. (2022). Russian Journal of Organic Chemistry, 58(11), 1629-1634.
  • Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. (2019). Molecules, 24(14), 2672.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation of novel chemical entities. This document is structured to not only provide procedural steps but also to offer insights into the scientific rationale that underpins the experimental choices, ensuring a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and biological properties. For 1,2,4-triazine derivatives, which are known for their diverse pharmacological activities, a detailed understanding of their crystal structure provides invaluable information for structure-activity relationship (SAR) studies and rational drug design. The title compound, this compound, is a subject of interest for its potential as a scaffold in the development of novel therapeutic agents. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining its solid-state molecular structure, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[1][2]

Synthesis and Crystallization: The Foundation of Quality Data

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.[3]

Synthesis of this compound

The synthesis of 5-aryl-1,2,4-triazin-3-amines can be achieved through various established synthetic routes. A common approach involves the condensation of an α-keto-aldehyde or a related precursor with aminoguanidine. For the title compound, a plausible synthetic pathway is outlined below. It is imperative to ensure the final compound is of high purity, often requiring purification by techniques such as column chromatography or recrystallization.[4]

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-methoxybenzaldehyde in a suitable solvent (e.g., ethanol), an equimolar amount of glyoxal and a slight excess of aminoguanidine hydrochloride are added.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to flash column chromatography on silica gel to isolate the pure this compound.[4]

Cultivation of Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step.[5] For organic molecules like the title compound, several crystallization techniques can be employed. The choice of solvent is critical and can significantly influence crystal morphology.[4][5]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is allowed to evaporate slowly in a loosely covered vial.[5] The slow rate of evaporation is crucial to allow for the orderly arrangement of molecules into a crystal lattice.[6]

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Temperature Gradient: A saturated solution of the compound is slowly cooled, which decreases its solubility and can lead to the formation of single crystals. Precise control over the cooling rate is essential.[5]

For 1,2,4-triazine derivatives, a mixture of polar and non-polar solvents can be explored to optimize crystal growth. It is advisable to screen a variety of solvents and conditions to identify the optimal parameters for obtaining well-formed, single crystals of an appropriate size (typically 0.1-0.3 mm in all dimensions).[1][6]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable single crystals are obtained, the next phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern. This data contains the information necessary to determine the arrangement of atoms within the crystal.[1]

Crystal Mounting and Selection

A suitable crystal, free of cracks and other defects, is selected under a microscope.[6] It is then mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K). This cryogenic temperature minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

Data Collection Strategy

The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[1][7] A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process, optimizing the data collection strategy to ensure a complete and redundant dataset is obtained.

Workflow for Single-Crystal X-ray Diffraction Data Collection:

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal_Growth Crystal Growth Crystal_Selection Microscopic Selection Crystal_Growth->Crystal_Selection Crystal_Mounting Mounting on Goniometer Crystal_Selection->Crystal_Mounting Diffractometer Diffractometer Setup Crystal_Mounting->Diffractometer Data_Acquisition X-ray Diffraction Data Acquisition Diffractometer->Data_Acquisition Integration Integration of Reflection Intensities Data_Acquisition->Integration Scaling Scaling and Merging Integration->Scaling Structure_Solution Structure Solution Scaling->Structure_Solution

Caption: Workflow from crystal preparation to structure solution.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data is processed to determine the crystal structure. This is a multi-step process that involves solving the "phase problem" and refining a model of the atomic positions.

Structure Solution

The intensities of the diffracted X-ray beams are measured, but the phase information is lost. The phase problem is a central challenge in crystallography. For small molecules like this compound, direct methods are typically successful in determining the initial phases and generating an initial electron density map. This map reveals the positions of the heavier atoms. Software packages such as SHELXS are commonly used for this purpose.[8]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters to improve the agreement between the calculated and observed diffraction data. The SHELXL program is a widely used and powerful tool for structure refinement.[9]

During refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8] The quality of the final refined structure is assessed by several metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density map.

Key Parameters in Structure Refinement:

ParameterDescriptionTypical Target Value
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for good quality structures
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 for good quality structures
GooF Goodness-of-Fit; should be close to 1 for a good model.~1.0
Residual Electron Density The difference between the observed and calculated electron density. Large peaks or holes may indicate missing atoms or disorder.Typically < ±0.5 e/ų

Analysis of the Crystal Structure of this compound: Expected Features

While a specific crystal structure for the title compound is not publicly available at the time of writing, we can anticipate several key structural features based on the analysis of a closely related molecule, 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.[7][10]

Molecular Geometry

The molecule is expected to be largely planar, with a small dihedral angle between the 1,2,4-triazine ring and the phenyl ring of the methoxyphenyl group. The bond lengths and angles within the triazine and phenyl rings should conform to standard values for similar aromatic systems.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to play a crucial role in the crystal packing of this compound. The amino group provides hydrogen bond donors, while the nitrogen atoms of the triazine ring act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers or more extended networks. For instance, in the related 1,3,5-triazine derivative, adjacent molecules are linked by N—H⋯N hydrogen bonds, forming inversion dimers.[7] Similar motifs, as well as potential N—H⋯O interactions involving the methoxy group, are anticipated.

Logical Flow of Structure Analysis and Interpretation:

structure_analysis cluster_geometry Molecular Geometry Analysis cluster_packing Crystal Packing Analysis cluster_implications Implications Refined_Structure Final Refined Crystal Structure Bond_Lengths Bond Lengths and Angles Refined_Structure->Bond_Lengths Torsion_Angles Torsion and Dihedral Angles Refined_Structure->Torsion_Angles Conformation Molecular Conformation Refined_Structure->Conformation H_Bonds Hydrogen Bonding Networks Refined_Structure->H_Bonds Pi_Stacking π-π Stacking Interactions Refined_Structure->Pi_Stacking Other_Interactions Other Non-covalent Interactions Refined_Structure->Other_Interactions SAR Structure-Activity Relationships Conformation->SAR H_Bonds->SAR Material_Properties Material Properties H_Bonds->Material_Properties Pi_Stacking->SAR Pi_Stacking->Material_Properties Other_Interactions->Material_Properties Drug_Design Rational Drug Design SAR->Drug_Design

Caption: From refined structure to scientific implications.

Data Deposition and Reporting

To ensure the integrity and accessibility of scientific findings, it is standard practice to deposit the final crystallographic data in a public repository such as the Cambridge Structural Database (CSD).[11][12] The deposited data includes the atomic coordinates, crystallographic information file (CIF), and the structure factor data. When reporting the crystal structure in a publication, the CCDC deposition number should be provided to allow other researchers to access the data.

Conclusion

The crystal structure analysis of this compound is a critical step in characterizing this potentially valuable molecule. By following a systematic approach encompassing careful synthesis and crystallization, precise data collection, and robust structure solution and refinement, a detailed and accurate three-dimensional molecular structure can be obtained. The insights gained from this analysis, particularly regarding intermolecular interactions, will be instrumental in guiding future research in the fields of drug discovery and materials science.

References

  • Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
  • Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8.
  • University of York, Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction.
  • MIT OpenCourseWare. (n.d.). The SHELX package.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Benchchem. (n.d.). Single crystal X-ray diffraction of organometallic compounds.
  • Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2910.
  • ResearchGate. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.

Sources

A Technical Guide to the Solubility and Stability of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding these fundamental physicochemical properties is a critical prerequisite for advancing any compound through the development pipeline, influencing everything from formulation and bioavailability to storage and shelf-life. This document details the theoretical underpinnings of the compound's behavior in various solvent systems, provides robust, step-by-step protocols for experimental determination, and presents a consolidated view of its stability profile under forced degradation conditions. The insights and methodologies contained herein are designed to equip researchers, medicinal chemists, and formulation scientists with the critical knowledge needed to effectively work with this and structurally related molecules.

Introduction: The Critical Role of Physicochemical Profiling

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The specific compound, this compound, combines this active core with an amine substituent, which can be crucial for target engagement, and a methoxyphenyl group, which can modulate lipophilicity and metabolic stability.

However, before the therapeutic potential of any new chemical entity (NCE) can be realized, its fundamental physicochemical properties must be thoroughly characterized. Among the most important of these are solubility and stability.

  • Solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often leads to low and variable bioavailability.

  • Stability determines a compound's shelf-life and dictates necessary storage conditions. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[3]

This guide serves as a foundational resource for scientists investigating this compound, providing both predictive insights based on its chemical structure and validated experimental frameworks for its empirical characterization.

Molecular Structure and Physicochemical Predictions

The structure of this compound offers key insights into its expected solubility and stability.

  • The 1,2,4-Triazine Core: This nitrogen-rich heterocyclic ring is relatively polar. However, the aromatic nature of the ring system can lead to π-stacking interactions, which may decrease solubility in certain solvents.[4]

  • The 3-Amino Group (-NH2): This primary amine is a key functional group. It can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in protic solvents like water and alcohols.[5] Crucially, this group is basic and can be protonated in acidic conditions.[6] This protonation to form a salt dramatically increases aqueous solubility.[7]

  • The 5-(4-Methoxyphenyl) Group: This substituent adds significant lipophilicity (hydrophobicity) to the molecule, which will likely decrease its solubility in aqueous media but increase it in non-polar organic solvents. The methoxy group (-OCH3) offers a site for hydrogen bonding, slightly mitigating the lipophilicity of the phenyl ring.

Overall Prediction: The molecule possesses both hydrophilic (amine, triazine nitrogens) and lipophilic (methoxyphenyl) regions. This amphiphilic nature suggests its solubility will be highly dependent on the solvent system. We predict low intrinsic solubility in neutral water, which can be significantly enhanced at low pH due to the protonation of the basic amino group. Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, and moderate in alcohols. Many triazine derivatives are known to be poorly soluble in common organic solvents like chloroform.[8]

Solubility Profile: Experimental Determination and Data

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[9] This technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow equilibrium to be reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[10]

Detailed Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a self-validating system designed to ensure accurate and reproducible solubility measurements.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, pH 3.0 HCl buffer, pH 7.4 PBS, Ethanol, Methanol, Acetonitrile, DMSO, Ethyl Acetate)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm PTFE syringe filters

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial. Causality: Using an excess ensures that the solution will become saturated, a prerequisite for measuring equilibrium solubility.[9]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C). Allow the samples to equilibrate for at least 24 hours. Causality: A 24-hour period is typically sufficient for most small molecules to reach equilibrium. To confirm, time points such as 24h and 48h can be taken; identical concentrations confirm that equilibrium has been reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear filtrate into a clean HPLC vial. Causality: Filtration is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Using a chemically inert PTFE filter prevents the compound from adsorbing to the filter material.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated, stability-indicating HPLC-UV method. A calibration curve must be prepared using standards of known concentrations.

  • pH Measurement: For aqueous buffers, measure the final pH of the suspension to ensure the compound did not alter the buffer's pH.[9]

Representative Solubility Data

The following table summarizes the expected solubility of this compound in a range of pharmaceutically relevant solvents at 25 °C.

Solvent SystemSolvent TypePredicted Solubility CategoryExpected Range (µg/mL)Rationale
Water (Deionized)Polar ProticVery Slightly Soluble1 - 10Poor intrinsic solubility due to lipophilic methoxyphenyl group.
0.1 M HCl (pH ~1)Aqueous AcidicSoluble> 10,000Protonation of the basic 3-amino group forms a highly soluble hydrochloride salt.[7]
PBS (pH 7.4)Aqueous BufferVery Slightly Soluble5 - 15At physiological pH, the amine is mostly in its neutral, less soluble form.
EthanolPolar ProticSparingly Soluble100 - 1,000Balances polar interactions with the amine/triazine and non-polar interactions with the aryl group.
MethanolPolar ProticSparingly Soluble150 - 1,200Similar to ethanol, slightly more polar.
AcetonitrilePolar AproticSlightly Soluble50 - 500Can engage in dipole-dipole interactions but lacks hydrogen bond donation.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely Soluble> 50,000Excellent solvent for many heterocyclic compounds, capable of strong dipole and H-bond accepting interactions.[12][13]
Ethyl AcetateModerately PolarSlightly Soluble30 - 300Limited polarity and hydrogen bonding capability.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify the likely degradation products and establish the intrinsic stability of a drug substance.[3][14] These studies expose the compound to conditions more severe than those used for accelerated stability testing and are mandated by regulatory bodies like the ICH.[15][16]

Rationale for Stress Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] This allows for the identification of degradation products without completely destroying the parent molecule. The key stress conditions are:

  • Acid/Base Hydrolysis: Tests susceptibility to breakdown in the presence of water at high and low pH.[3]

  • Oxidation: Tests reactivity towards oxidative species.

  • Thermal Stress: Evaluates stability at elevated temperatures.

  • Photostability: Assesses degradation upon exposure to light.

Detailed Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • Compound stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol)

  • Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • Heating block or oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV system (ideally coupled with a Mass Spectrometer for peak identification)

Methodology:

  • Sample Preparation: For each condition, prepare vials containing the drug solution. Include a control sample stored under ambient conditions.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl to a drug solution vial. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH to a drug solution vial. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 30% H₂O₂ to a drug solution vial. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the drug solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a vial of the drug solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use mass balance calculations to account for all the material. Identify major degradants if an MS detector is available.

Predicted Stability and Degradation Pathways

The 1,2,4-triazine ring is an electron-deficient system, which influences its stability.

Stress ConditionPredicted StabilityProbable Degradation Pathway
Acidic (HCl) Moderately Stable The primary amine and triazine nitrogens will be protonated, which generally stabilizes the ring against hydrolytic cleavage. Minimal degradation is expected.
Basic (NaOH) Potentially Labile The triazine ring may be susceptible to nucleophilic attack by hydroxide ions, potentially leading to ring-opening or cleavage.
Oxidative (H₂O₂) Potentially Labile The electron-rich methoxyphenyl ring and the primary amine could be sites of oxidation. N-oxide formation on the triazine ring is also possible.
Thermal Likely Stable The aromatic heterocyclic structure suggests good thermal stability under dry conditions.
Photolytic Potentially Labile Aromatic and heteroaromatic systems can absorb UV light, leading to photochemical reactions. The extent of degradation needs to be determined experimentally.

Analytical Methodologies: A Note on HPLC

A robust, stability-indicating HPLC method is the cornerstone of both solubility and stability studies. The method must be capable of separating the parent compound from any degradants, impurities, and excipients.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

  • Detection: UV detection at the compound's λmax is standard. Coupling with a mass spectrometer (LC-MS) is highly advantageous for identifying unknown degradation products during stability studies.[18]

Visualized Workflows

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid Compound to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24h @ 25°C) B->C D Settle Suspension C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F G Calculate Solubility (µg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_outcome Outcome Start Prepare Stock Solution of Compound Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Ox Oxidative (H₂O₂, RT) Start->Ox Therm Thermal (Heat) Start->Therm Photo Photolytic (ICH Light) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Analysis->Method

Caption: General workflow for conducting forced degradation studies.

Conclusion and Recommendations

The successful development of this compound hinges on a clear understanding of its solubility and stability.

  • Solubility: The compound is predicted to have low intrinsic aqueous solubility. For formulation purposes, especially for oral administration, focusing on salt formation by developing in an acidic environment is the most viable strategy to enhance solubility and bioavailability. For in vitro assays, DMSO is an appropriate solvent.

  • Stability: The compound is expected to be most susceptible to degradation under basic and oxidative conditions. Care should be taken to protect it from strong bases and oxidizing agents during synthesis, purification, and storage. Stability in the solid state is predicted to be high.

The protocols and data presented in this guide provide a robust framework for the empirical validation of these properties. Adherence to these systematic approaches will generate the high-quality, reliable data necessary to make informed decisions and accelerate the progression of this compound from a laboratory curiosity to a potential therapeutic agent.

References

  • ResearchGate. Solubility and thermodynamics of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one in various pure solvents at different temperatures. Available from: [Link]

  • ResearchGate. Preferential solvation of 4-(4-ethoxyphenyl)-5-(3,4,5-trimethoxybenzoyl)-3,4-dihydropyrimidin-2(1 H )-one in {PEG 400 (1) + water (2)} mixtures. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • SpringerLink. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • ResearchGate. Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. Available from: [Link]

  • Scholars Research Library. An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Available from: [Link]

  • Tesis Doctorals en Xarxa. Structural characterization of triazines. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Chemistry LibreTexts. Advanced Properties of Amines. Available from: [Link]

  • ARKAT USA, Inc. Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

  • ResearchGate. 3-(Arylamino)-1,2,4-triazin-5-one: A Novel Synthesis and Its Use. Available from: [Link]

  • MDPI. Novel 5-Aryl-[12][13][14]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Available from: [Link]

  • University of York. Solubility and pH of amines. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. Available from: [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • U.S. Food & Drug Administration (FDA). Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Lumen Learning. Properties of amines. Available from: [Link]

  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available from: [Link]

  • ACS Publications. Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?. Available from: [Link]

  • Chem-Impex International. 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Available from: [Link]

  • ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[12][13][14]Triazolo[4,3-c]. Available from: [Link]

  • ResearchGate. 10 questions with answers in TRIAZINES | Science topic. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available from: [Link]

  • MDPI. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Available from: [Link]

Sources

A Technical Guide to the Biological Activities of Novel 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.[1] This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

Introduction: The Versatility of the 1,2,4-Triazine Core

Heterocyclic compounds are crucial in biochemical processes, and the 1,2,4-triazine ring system, an aromatic heterocycle with three nitrogen atoms, is of significant interest in medicinal chemistry due to its wide range of biological activities. These derivatives have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The versatility of the 1,2,4-triazine scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide will explore the synthesis, biological activities, and structure-activity relationships of novel 1,2,4-triazine derivatives.

The general synthesis of substituted 1,2,4-triazines often involves the condensation reaction of a 1,2-dicarbonyl compound with a corresponding acid hydrazide.[5] A common method involves reacting benzil with semicarbazide or thiosemicarbazide to form the foundational 1,2,4-triazine ring.

Anticancer Activity: Targeting Key Signaling Pathways

1,2,4-Triazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][6] Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[1][7][8]

Mechanism of Action: Inhibition of Pro-Survival Pathways

Several studies have shown that 1,2,4-triazine derivatives can induce apoptosis in cancer cells by inhibiting key kinases involved in cell survival and proliferation.[7][8][9] For instance, certain derivatives have been found to inhibit mTOR, a central regulator of cell growth, proliferation, and survival.[7][8] The inhibition of the PI3K/Akt/mTOR pathway is a key strategy in cancer therapy, and 1,2,4-triazines represent a promising scaffold for developing inhibitors of this pathway.

Diagram: PI3K/Akt/mTOR Signaling Pathway Inhibition by 1,2,4-Triazine Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Triazine 1,2,4-Triazine Derivative Triazine->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,2,4-triazine derivatives.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of representative 1,2,4-triazine derivatives is often evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
1a PhenylPhenylMCF-7 (Breast)7.8[1]
1b 4-ChlorophenylPhenylMCF-7 (Breast)5.2[1]
1c 4-MethoxyphenylPhenylMCF-7 (Breast)10.1[1]
7a Acridone conjugate-HCT116 (Colorectal)Good Activity[10]
7e Acridone conjugate-A-172 (Glioblastoma)Good Activity[10]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the C5 and C6 positions of the triazine ring significantly impacts anticancer activity.[1]

  • Electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring at C5 can enhance cytotoxicity.[1]

  • Conjugating the 1,2,4-triazine core with other heterocyclic systems, like acridone, can lead to potent antiproliferative compounds.[10]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[1]

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens highlights the urgent need for new antimicrobial and antiviral agents.[11] 1,2,4-triazine derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses.[2][12][13]

Antibacterial and Antifungal Activity

Several novel 1,2,4-triazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[12][14] The activity is often assessed by determining the minimum inhibitory concentration (MIC).

Compound TypeTarget OrganismActivityReference
Quinoline-containing 1,2,4-triazinesVarious bacteria and fungiGood antimicrobial activity[14]
Fused 1,2,4-triazinesStaphylococcus aureus, Mycobacterium tuberculosisPromising antibiotic activity[14]
Thione-substituted 1,2,4-triazinesVarious bacteria and fungiScreened for antimicrobial activity[12]
Antiviral Potential

As structural analogues of purine bases, pyrrolo[2,1-f][1][15]triazines are considered potential antiviral compounds.[16] Studies have shown their activity against various RNA viruses, including influenza.[16][17]

A study on 2,4-disubstituted pyrrolo[2,1-f][1][15]triazines identified a compound with significant antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain, with an IC50 of 4 µg/mL and a high selectivity index of 188.[16] Molecular docking studies suggest that the mechanism of action may involve the inhibition of neuraminidase.[16]

Diagram: Experimental Workflow for Antiviral Activity Screening

Caption: Workflow for evaluating the antiviral activity of 1,2,4-triazine derivatives.

Anti-inflammatory Properties

Chronic inflammation is a key factor in many diseases. Certain 1,2,4-triazine derivatives have shown potent anti-inflammatory and analgesic activities.[15][18]

One study investigated a series of N-arylidene-N'-[5-(4-isobutylphenyl)-[1][15]-triazin-3-yl] hydrazines and found that some compounds exhibited significant anti-inflammatory effects without causing stomach ulceration, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Another study identified 1,2,4-triazine derivatives that can suppress inflammatory responses in diabetic conditions by inhibiting the AGE-RAGE-mediated inflammatory cascade in monocytes.[19][20] These compounds inhibited the induction of COX-2 and the production of PGE2.[19][20]

Conclusion and Future Directions

The 1,2,4-triazine scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships highlighted in various studies demonstrate that targeted modifications of the triazine ring can lead to significant improvements in anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these promising compounds.[7]

References

  • Al-Salihi, S. A., & Al-Janabi, A. S. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 573-587. [Link]

  • Fahmy, H. H., & El-Sayed, M. A. (2009). Synthesis and analgesic-anti-inflammatory activities of some 1,2,4-triazine derivatives. Archives of Pharmacal Research, 32(11), 1539-1547. [Link]

  • Szymańska, E., Szymański, P., Mikiciuk-Olasik, E., & Wtorek, K. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2011. [Link]

  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 937-944. [Link]

  • Siddiqui, N., Rana, A., Khan, S. A., & Haque, S. E. (2007). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4178-4182. [Link]

  • Brown, D. G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 63(17), 9485-9504. [Link]

  • Brown, D. G., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

  • Gouda, M. A., et al. (2021). The search for new drugs: Synthesis and antiviral activity of 1,2,4-triazine derivatives. ResearchGate. [Link]

  • Dawane, B. S., et al. (2010). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 1(8), 287-296. [Link]

  • Ali, M. F., & El-Sayed, W. A. (2018). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]

  • Krasavin, M., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2351. [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1251-1260. [Link]

  • Musioł, R. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]

  • Musioł, R., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

  • Yurttaş, L., et al. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anticancer Agents in Medicinal Chemistry, 17(13), 1846-1853. [Link]

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. [Link]

  • Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes. International Immunopharmacology, 142(Pt B), 113145. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Molecules, 26(16), 4823. [Link]

  • Esmaeili, A. A., & Gholamhosseini, S. (2019). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Polycyclic Aromatic Compounds, 41(5), 1019-1028. [Link]

  • Musioł, R., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. IRIS UniGe. [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • Eltsov, O. S., et al. (2023). Bioactive Pyrrolo[2,1-f][1][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7686. [Link]

  • Szymańska, E., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]

  • Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. International Immunopharmacology, 142(Pt B), 113145. [Link]

  • Glazunova, V. A., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(7), 635-637. [Link]

  • Siddiqui, N., et al. (2007). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. ResearchGate. [Link]

  • El-Hashash, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[1][15] and[7][15]-triazoles. Current Organic Synthesis, 20(12), 1335-1351. [Link]

  • Krivolapov, Y. G., et al. (2006). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Pharmaceutical Chemistry Journal, 40(11), 606-608. [Link]

  • Zhang, Y., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6296. [Link]

Sources

Whitepaper: An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the vanguard of modern drug discovery, in silico methodologies provide an indispensable framework for the rapid and cost-effective evaluation of novel chemical entities. This guide offers a comprehensive, technically-grounded workflow for predicting the biological activity of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a molecule belonging to the 1,2,4-triazine class of heterocyclic compounds. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects[1][2][3][4]. This document provides researchers, computational chemists, and drug development professionals with a multi-faceted strategy, integrating molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to construct a robust, preliminary bioactivity profile for this compound, thereby guiding subsequent in vitro and in vivo validation efforts.

Introduction: The 1,2,4-Triazine Scaffold and the Principle of In Silico Investigation

The 1,2,4-triazine core is a six-membered aromatic ring containing three nitrogen atoms, a structure that has garnered significant attention for its versatile biological activities. Derivatives have been developed as antitumor agents, antivirals, and even MAO-A inhibitors for antidepressant applications[4][5][6]. The specific compound of interest, this compound, combines this active scaffold with a methoxyphenyl group, a common feature in many bioactive molecules that can influence receptor binding and metabolic stability.

The fundamental premise of this guide is that the biological activity of a compound is a direct function of its chemical structure[7]. By computationally modeling the interactions of this structure with known biological targets and predicting its pharmacokinetic properties, we can generate high-confidence hypotheses about its therapeutic potential before committing to resource-intensive laboratory synthesis and screening[8]. This in silico approach accelerates the drug discovery pipeline by prioritizing the most promising candidates[9][10].

The Integrated In Silico Predictive Workflow

A robust bioactivity prediction is not reliant on a single computational method but rather on the convergence of evidence from multiple, orthogonal approaches. The workflow detailed herein is designed as a self-validating system where insights from one technique inform and corroborate the findings of another.

In_Silico_Workflow cluster_0 PART I: Preparation & Target Identification cluster_1 PART II: Bioactivity & Property Prediction cluster_2 PART III: Synthesis & Validation Roadmap Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Receptor_Prep Receptor Preparation (e.g., Human MAO-A, PDB: 2BXS) - Remove Water/Heteroatoms - Add Hydrogens & Charges Docking Molecular Docking - Predict Binding Affinity & Pose - Scoring Function Analysis Ligand_Prep->Docking ADMET ADMET Prediction - Drug-Likeness (Lipinski's Rule) - Pharmacokinetics & Toxicity Ligand_Prep->ADMET Target_ID Potential Target Identification - Literature Review (1,2,4-Triazines) - Target Class: MAO-A, Kinases, etc. Target_ID->Receptor_Prep Receptor_Prep->Docking Pharmacophore Pharmacophore Modeling - Identify Key Chemical Features - Virtual Screening Query Receptor_Prep->Pharmacophore Synthesis Synthesis of Results - Convergent Bioactivity Hypothesis - Risk/Benefit Profile Docking->Synthesis Pharmacophore->Synthesis ADMET->Synthesis Validation In Vitro Validation Plan - Enzyme Inhibition Assays - Cell-Based Activity Assays Synthesis->Validation

Caption: Overall workflow for the in silico bioactivity prediction.

Foundational Analysis: Ligand Preparation and Target Identification

The causality behind this initial step is simple: the quality of the input determines the quality of the output. An accurately prepared molecular structure is paramount for all subsequent calculations. Based on recent literature highlighting the potential of 1,2,4-triazine derivatives as Monoamine Oxidase A (MAO-A) inhibitors for antidepressant activity, we will select human MAO-A (PDB ID: 2BXS) as a representative target for this guide[4].

Experimental Protocol: Ligand and Receptor Preparation

  • Ligand Preparation:

    • Step 1: Obtain the 2D structure of this compound, for instance, by drawing it in a molecular editor or retrieving its SMILES string from a database like PubChem.

    • Step 2: Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Step 3: Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is crucial for ensuring the ligand's geometry is physically realistic.

    • Step 4: Save the prepared ligand in a suitable format (e.g., .pdbqt) for docking software, which includes adding Gasteiger charges and defining rotatable bonds[11].

  • Receptor Preparation (Human MAO-A, PDB: 2BXS):

    • Step 1: Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Step 2: Using molecular visualization software such as UCSF Chimera or AutoDock Tools, remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands[12][13]. This step ensures the docking simulation focuses only on the protein-ligand interaction.

    • Step 3: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds but are often not resolved in crystal structures[12].

    • Step 4: Compute and add Kollman charges to the protein atoms. This assigns partial charges necessary for calculating electrostatic interactions during docking[12].

    • Step 5: Save the processed receptor in the .pdbqt format[11].

Molecular Docking: Predicting Binding Affinity and Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function[14]. A lower binding energy value typically indicates a more stable and potent interaction.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the active site of the receptor[12]. For MAO-A (2BXS), this site is well-characterized. The size and center of this box dictate the search space for the ligand, a critical parameter that directly influences the causality of the results. A box that is too small may miss the correct binding pose, while one that is too large increases computation time unnecessarily.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina, providing the prepared ligand (.pdbqt), receptor (.pdbqt), and grid box configuration as inputs[13].

    • The command typically follows the format: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log output.log.

  • Analysis of Results:

    • The primary output is the binding affinity, measured in kcal/mol.

    • Visualize the top-ranked binding poses in a molecular viewer. Analyze key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and active site residues. This structural analysis provides a mechanistic hypothesis for the predicted activity[15].

Docking Simulation Metrics (Hypothetical) Value Interpretation
Binding Affinity (kcal/mol) -8.5A strong predicted binding affinity, suggesting potent inhibition.
Key Interacting Residues (MAO-A) TYR407, TYR444, PHE208Indicates hydrogen bonding and aromatic interactions within the active site.
Ligand Conformation Planar orientation in binding pocketSuggests favorable geometry for interaction with key residues.
Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore is an abstract ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target[16][17]. It serves as a 3D query to identify other molecules that could exhibit similar activity.

Caption: Conceptual diagram of a 3D pharmacophore model.

Methodology: Structure-Based Pharmacophore Generation

  • Feature Identification: Based on the docked pose of our compound within the MAO-A active site, identify the key interaction points. For example, the amine group may act as a hydrogen bond donor, the triazine nitrogens as acceptors, and the methoxyphenyl group as a hydrophobic and aromatic feature[16].

  • Model Generation: Use software like LigandScout or MOE to automatically generate a pharmacophore model from the protein-ligand complex. The software maps the interaction points to pharmacophoric features with specific 3D coordinates and radii.

  • Application in Virtual Screening: This generated model can then be used as a filter to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to find structurally diverse molecules that match the key features, a process known as scaffold hopping[17][18]. This self-validating step helps confirm that the identified features are not unique to our query molecule but represent a broader requirement for binding.

ADMET Prediction: Profiling Drug-Likeness and Safety

A compound with high potency is useless if it has poor pharmacokinetic properties or is toxic[19]. ADMET prediction is a critical filtering step in early-stage drug discovery.

Experimental Protocol: ADMET Profiling using a Web Server

  • Input: Submit the SMILES string of this compound to a comprehensive online prediction platform like ADMETlab 3.0 or ADMET-AI[20][21].

  • Analysis: Evaluate the output against established thresholds for drug development. This includes physicochemical properties, medicinal chemistry friendliness, pharmacokinetic profiles (e.g., Caco-2 permeability, CYP450 inhibition), and toxicity predictions (e.g., hERG inhibition, hepatotoxicity)[19].

Predicted ADMET & Physicochemical Properties (Hypothetical) Predicted Value Acceptable Range/Interpretation Source
Molecular Weight 216.23 g/mol < 500 (Pass)Lipinski's Rule
LogP (Lipophilicity) 1.85< 5 (Pass)Lipinski's Rule
H-Bond Donors 2≤ 5 (Pass)Lipinski's Rule
H-Bond Acceptors 4≤ 10 (Pass)Lipinski's Rule
Caco-2 Permeability HighIndicates good potential for intestinal absorption.[19]
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions.[20]
hERG Inhibition Non-inhibitorLow risk of cardiotoxicity.[22]
Hepatotoxicity Low RiskFavorable safety profile.[19]

Synthesis of Results and Future Directions

The convergence of our in silico analysis paints a promising preliminary picture for this compound. The strong predicted binding affinity to MAO-A from molecular docking suggests it could be a potent inhibitor. This hypothesis is mechanistically supported by the identification of key hydrogen bonding and aromatic interactions within the active site. The pharmacophore model abstracts these key features, providing a tool for discovering novel active scaffolds. Finally, the ADMET prediction indicates that the molecule possesses favorable drug-like properties and a generally low toxicity risk, although its potential inhibition of CYP2D6 warrants further investigation.

Validation Roadmap:

  • Chemical Synthesis: The first step is the laboratory synthesis and purification of the compound.

  • In Vitro Enzymatic Assay: The most direct validation of the docking prediction is to perform an enzyme inhibition assay to determine the IC₅₀ value of the compound against purified human MAO-A.

  • Cell-Based Assays: If potent enzymatic activity is confirmed, the next step would be to evaluate its effects in relevant cell models.

  • Pharmacokinetic Studies: Experimental validation of ADMET predictions, such as Caco-2 permeability assays and metabolic stability assays using liver microsomes, would be crucial.

Conclusion

This guide has detailed a powerful, multi-pronged in silico workflow to predict the bioactivity of this compound. By systematically integrating molecular docking, pharmacophore modeling, and ADMET analysis, we have constructed a comprehensive, data-driven hypothesis of its potential as a novel MAO-A inhibitor with favorable drug-like properties. This computational approach provides a critical foundation, enabling researchers to make informed decisions and efficiently allocate resources to validate the most promising therapeutic candidates, ultimately accelerating the journey from chemical concept to clinical reality.

References

  • International Journal of Pharma Sciences and Research. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Retrieved from [Link]

  • Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

  • JOCPR. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • Current Medicinal Chemistry. (2011, June 1). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Pharmacophore modelling: applications in drug discovery. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. Retrieved from [Link]

  • Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • ProteinIQ. (n.d.). Use ADMET-AI Online. Retrieved from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

  • PubMed. (2017). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2021, December 1). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Retrieved from [Link]

  • University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The impact of pharmacophore modeling in drug design. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • Scientific.Net. (2014, October). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Retrieved from [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

  • PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • Nucleic Acids Research | Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Retrieved from [Link]

  • PubMed. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Retrieved from [Link]

  • Global SciTech Ocean Publishing Co. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • Daru Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Two Novel 3-Amino-5-[4-chloro-2-phenoxyphenyl]-4H-1,2,4-triazoles with Anticonvulsant Activity. Retrieved from [Link]

  • MDPI. (n.d.). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Retrieved from [Link]

  • PubMed Central. (2025, January 21). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • PubMed. (2022, November 25). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of 5-Phenyl-1,2,4-triazin-3-amine Analogs: A Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-phenyl-1,2,4-triazin-3-amine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a foundational template for the development of potent and selective therapeutic agents. Its structural versatility allows for targeted modifications, leading to compounds with a wide array of pharmacological activities, including kinase inhibition, adenosine receptor antagonism, and anticonvulsant effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of these analogs. By dissecting the influence of substitutions at the C3, C5, and C6 positions, we offer field-proven insights to inform rational drug design and accelerate lead optimization. This document synthesizes key quantitative data, details validated experimental protocols, and visualizes critical pathways and workflows to provide a self-contained resource for researchers and drug development professionals.

The 1,2,4-Triazine Core: A Privileged Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. Among these, the 1,2,4-triazine ring is a six-membered aromatic system that has garnered significant attention for its diverse biological applications.[1] Its unique electronic properties and ability to engage in various non-covalent interactions (such as hydrogen bonding) make it an ideal core for interacting with a multitude of biological targets.[2][3]

The introduction of a phenyl group at the 5-position and an amine at the 3-position creates the 5-phenyl-1,2,4-triazin-3-amine template. This specific arrangement has proven to be a highly successful starting point for developing potent kinase inhibitors and G-protein coupled receptor (GPCR) modulators, establishing it as a cornerstone for targeted therapy development.[4][5]

The Core Logic of Structure-Activity Relationship (SAR) Studies

SAR is the foundational principle of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. It is an iterative process of designing, synthesizing, and testing analogs to build a qualitative and quantitative understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. This process is not merely about trial and error; it is a systematic investigation where each modification is a hypothesis designed to probe specific interactions with the biological target. The goal is to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to transform a biologically active "hit" compound into a viable drug "lead."

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Hit Initial 'Hit' Compound Hypothesis Formulate SAR Hypothesis Hit->Hypothesis Design Design Analogs Hypothesis->Design Synthesis Synthesize Analogs Design->Synthesis BioAssay In Vitro & In Vivo Testing Synthesis->BioAssay Data Analyze Data (Potency, Selectivity, ADME) BioAssay->Data Data->Hypothesis  Iterate & Refine   Lead Optimized 'Lead' Compound Data->Lead Favorable Outcome Fail Redesign or Abandon Analog Data->Fail Unfavorable Outcome

A generalized workflow for a Structure-Activity Relationship (SAR) study.

The SAR Landscape: Targeting Key Disease Pathways

The versatility of the 5-phenyl-1,2,4-triazin-3-amine scaffold allows it to be tailored to inhibit distinct classes of enzymes and receptors. The following sections detail the specific SAR for major therapeutic targets.

Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer.[4] The 1,2,4-triazine core serves as an effective "hinge-binding" moiety, a common feature of ATP-competitive kinase inhibitors.

  • SAR Insights by Position:

    • C5-Phenyl Ring: This group often inserts into a hydrophobic pocket of the kinase active site. Substituents on this ring can be used to enhance potency and modulate selectivity. For example, in the development of Tie-2 inhibitors, 3-substituted aryl rings were found to be critical for achieving high potency and selectivity against other kinases like KDR.[6]

    • C6-Position: This position is a primary site for diversification to explore additional binding interactions and fine-tune physical properties. Introducing other aromatic or heteroaromatic rings via cross-coupling reactions can significantly impact activity. For instance, in the development of GPR84 antagonists, it was found that the 5- and 6-aryl substituents bind in distinct pockets, allowing for independent optimization.[7][8]

    • C3-Amino Group: The 3-amino group is a key hydrogen bond donor, often interacting with the "hinge" region of the kinase backbone. Acylation of this amine with various substituted benzamides has been shown to produce potent monoamine oxidase A (MAO-A) inhibitors.[9] In other cases, linking different moieties here can extend into solvent-exposed regions, providing a vector for improving solubility or attaching other pharmacophoric elements. For PDK1 inhibitors, the 3-amino-1,2,4-triazine core was crucial for activity.[10]

  • Quantitative Data: Kinase Inhibitory Activity

    Compound ID Target Kinase IC₅₀ (µM) Reference
    TPKI-1 VEGFR-2 0.023 [4]
    TPKI-2 PI3K-α 1.34 [4]
    Compound 10 FAK 0.23 [5]

    | Analog Series | PDK1 | 0.01 - 0.1 |[10] |

IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (mTOR, etc.) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor 5-Phenyl-1,2,4-triazine Analog (e.g., PI3K/PDK1 Inhibitor) Inhibitor->PI3K Inhibitor->PDK1 Synthesis_Workflow Start 5-Phenyl-1,2,4- triazin-3-amine Step1 Step 1: Bromination (NBS, DMF, -25°C to RT) Start->Step1 Intermediate 6-Bromo-5-phenyl- 1,2,4-triazin-3-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 150°C) Intermediate->Step2 Final Diverse Library of 5,6-Biaryl-1,2,4- triazin-3-amines Step2->Final

A robust synthetic workflow for generating analog libraries.
  • Step 1: Bromination of 5-phenyl-1,2,4-triazin-3-amine [5][11] 1. System Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-phenyl-1,2,4-triazin-3-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). 2. Cooling: Cool the solution to -25 °C using an appropriate cooling bath. The low temperature is critical to control the regioselectivity of the bromination. 3. Reagent Addition: Dissolve N-bromosuccinimide (NBS, ~3.0 eq) in a minimal amount of DMF and add it dropwise to the cooled solution. 4. Reaction: Allow the reaction to warm gradually to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Workup: Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). 6. Purification: Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify the crude product by silica gel column chromatography to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

  • Step 2: Suzuki Coupling for C6-Arylation [11] 1. System Setup: To a microwave vial or sealed tube, add the 6-bromo-5-phenyl-1,2,4-triazin-3-amine (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and potassium carbonate (K₂CO₃, ~3.0 eq). 2. Solvent & Catalyst: Add dioxane and water as the solvent system. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This step is self-validating as removing oxygen is essential to prevent the degradation of the palladium catalyst. 3. Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 eq). 4. Reaction: Seal the vessel and heat to 150 °C (using a microwave reactor or oil bath) for the specified time (typically 1-2 hours). 5. Purification: After cooling, purify the reaction mixture directly using preparative HPLC or via a standard aqueous workup followed by column chromatography to isolate the desired 5,6-biaryl-1,2,4-triazin-3-amine analog.

This protocol provides a general, reliable framework for quantifying the potency of synthesized analogs against a specific kinase target. The luminescence-based readout is highly sensitive and quantitative.

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (a specific peptide for the kinase), and ATP solution. The concentration of ATP should be at or near its Km value for the kinase to ensure competitive inhibitors are accurately assessed.

  • Compound Dilution: Prepare a serial dilution of the test compounds (analogs) in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the specific substrate.

  • Initiation: Initiate the kinase reaction by adding the ATP solution. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The reaction is linear with respect to time and enzyme concentration, a key self-validating control.

  • Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. [4]

Conclusion and Future Perspectives

The 5-phenyl-1,2,4-triazin-3-amine scaffold is a testament to the power of privileged structures in drug discovery. The SAR insights detailed in this guide demonstrate that systematic and rational modifications to this core can yield potent and selective modulators of diverse biological targets, from kinases to GPCRs. The key takeaways for researchers are the strategic importance of the C6 position for diversification and selectivity tuning, and the foundational role of the C3-amino and C5-phenyl groups for core binding interactions.

Future efforts will likely focus on leveraging computational chemistry and machine learning to build more predictive SAR models, allowing for the in silico design of analogs with improved potency and ADME properties before they are synthesized. Furthermore, exploring novel substitutions and expanding the range of biological targets for this versatile scaffold will undoubtedly continue to be a fruitful area of research, paving the way for the next generation of targeted therapeutics.

References

  • Manjushree, B., Matada, G. S. P., et al. (2024). Exploring the Anticancer Potential of Triazine Derivatives: An Outlook of Designing Strategies, Docking Studies, and Structure‐Activity Relationships (SAR). ChemistrySelect.
  • Kumar, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Hodous, B. L., et al. (2007). Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. Application Notes and Protocols.
  • Zheng, L., et al. (2025). Synthesis and Anticonvulsant Activity Evaluation of 5-Phenyl-t[2][3][6]riazolo[4,3-c]quinazolin-3-amines. ResearchGate. Available at:

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry.
  • BenchChem. (2025). 5-Phenyl-1,2,4-triazine as a Versatile Scaffold for Novel Therapeutics. Application Notes and Protocols.
  • BenchChem. (2025). 5-Phenyl-1,2,4-triazine in Medicinal Chemistry. Application Notes and Protocols.
  • Arshad, M., et al. (N.D.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Al-Masoudi, W. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • Kumar, R., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry.
  • Su, Q., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals. Technical Guide.
  • Su, Q., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central.
  • Khan, A. A., et al. (2016). Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. Archiv der Pharmazie.
  • Sestito, S., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed Central.
  • Tunoori, A. R., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed Central.

Sources

A-Z Guide to 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine: Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This document details the most common and efficient synthetic route, explains the underlying chemical principles, provides a step-by-step experimental protocol, and outlines the necessary characterization data. The guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms. Its asymmetrical nature imparts a significant dipole moment and increased polarity compared to its symmetric 1,3,5-triazine isomer.[1] This polarity and the arrangement of nitrogen atoms allow for diverse, targeted interactions with biological macromolecules.[1] Consequently, 1,2,4-triazine derivatives have been investigated and developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The molecule this compound incorporates this valuable scaffold, functionalized with an electron-donating methoxyphenyl group at the 5-position and an essential amino group at the 3-position, making it a key intermediate for the synthesis of more complex drug candidates.[5][6]

Retrosynthetic Analysis and Synthesis Strategy

The most direct and widely employed method for the synthesis of 3-amino-5-aryl-1,2,4-triazines is the condensation of an aryl-substituted α-dicarbonyl compound with aminoguanidine.[7][8] This approach is favored for its high convergence and reliability.

Retrosynthetic Breakdown: The target molecule can be disconnected at the two C-N bonds formed during the cyclization. This reveals two key precursors: aminoguanidine and an appropriate 1,2-dicarbonyl synthon. For the target molecule, this synthon is 4-methoxyphenylglyoxal.

Forward Synthesis Logic: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of aminoguanidine on one of the carbonyl groups of the glyoxal. This is followed by an intramolecular condensation and dehydration to form the stable, aromatic 1,2,4-triazine ring.[9] The reaction is typically performed in an acidic or neutral aqueous or alcoholic medium to facilitate the condensation and cyclization steps.[7][8]

Synthetic Workflow and Mechanism

The synthesis of this compound is efficiently achieved through a one-pot condensation reaction.

Key Starting Materials
  • 4-Methoxyphenylglyoxal hydrate: The electrophilic 1,2-dicarbonyl component. It can be purchased or prepared by the oxidation of 4-methoxyacetophenone.

  • Aminoguanidine bicarbonate: The nucleophilic component containing the requisite N-C-N-N backbone. The bicarbonate salt is a stable, easy-to-handle source of free aminoguanidine upon neutralization.

Reaction Mechanism

The reaction is a classic condensation-cyclization sequence.

  • Initial Condensation: The more nucleophilic terminal hydrazine nitrogen of aminoguanidine attacks one of the carbonyls of 4-methoxyphenylglyoxal.

  • Dehydration: The resulting carbinolamine intermediate readily dehydrates to form a hydrazone.

  • Intramolecular Cyclization: The internal amino group of the guanidine moiety then attacks the remaining carbonyl group.

  • Final Dehydration/Aromatization: A second dehydration step occurs, leading to the formation of the stable aromatic 1,2,4-triazine ring.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product cluster_purification Workup & Purification SM1 4-Methoxyphenylglyoxal Hydrate Condensation Condensation & Cyclization SM1->Condensation SM2 Aminoguanidine Bicarbonate SM2->Condensation  H₂O / EtOH, Δ Workup Basification & Filtration Condensation->Workup  1. Cool  2. Adjust pH > 8 Product 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine Purification Recrystallization Workup->Purification  Crude Solid Purification->Product  Pure Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound.

Materials:

  • 4-Methoxyphenylglyoxal monohydrate (1.0 eq)

  • Aminoguanidine bicarbonate (1.05 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Aqueous Sodium Hydroxide (NaOH), 2 M

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenylglyoxal monohydrate (1.0 eq) and aminoguanidine bicarbonate (1.05 eq).

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v, approx. 10 mL per gram of glyoxal).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate should form.

  • Slowly add 2 M aqueous sodium hydroxide dropwise while stirring until the pH of the solution is basic (pH 8-9). This neutralizes the bicarbonate and ensures the product is in its free base form.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid cake with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove impurities.

  • Dry the crude product under vacuum.

  • For further purification, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed through analytical methods. Below are the expected characterization data.

PropertyValue
Molecular Formula C₁₀H₁₀N₄O[10]
Molecular Weight 202.21 g/mol
Monoisotopic Mass 202.08546 Da[10]
Appearance Typically a yellow to off-white solid
Melting Point Approx. 210-215 °C (Varies with purity)
¹H NMR (DMSO-d₆) δ ~3.85 (s, 3H, OCH₃), ~7.10 (d, 2H, Ar-H), ~7.50 (br s, 2H, NH₂), ~8.20 (d, 2H, Ar-H), ~8.90 (s, 1H, triazine-H)
¹³C NMR (DMSO-d₆) δ ~55.5 (OCH₃), ~114.5 (Ar-C), ~126.0 (Ar-C), ~130.0 (Ar-C), ~145.0 (Triazine-C), ~152.0 (Triazine-C), ~161.0 (Ar-C), ~162.0 (Triazine-C)
Mass Spec (ESI+) m/z: 203.09 [M+H]⁺[10]

Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct the synthesis in a well-ventilated fume hood.

  • Aminoguanidine Bicarbonate: May cause skin and eye irritation. Avoid inhalation of dust.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Conclusion

The synthesis of this compound via the condensation of 4-methoxyphenylglyoxal and aminoguanidine is a robust and efficient method for producing this valuable chemical intermediate. The procedure is straightforward, scalable, and utilizes readily available starting materials. The resulting compound serves as a crucial building block for the development of novel therapeutics, leveraging the proven biological importance of the 1,2,4-triazine scaffold. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully synthesize and characterize this compound for further investigation.

References

  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. BenchChem.
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1889-1897. Available at: [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.
  • Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. Available at: [Link]

  • This compound. PubChem.
  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.
  • Brogden, R. N., & Fitton, A. (1994). Lamotrigine. An updated review of its pharmacology and therapeutic use in epilepsy. Drugs, 47(2), 319-341.
  • Taylor, E. C., & Macor, J. E. (1986). A new and efficient synthesis of 3-amino-1,2,4-triazines. The Journal of Organic Chemistry, 51(10), 1777-1780.
  • Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. Available at: [Link]

  • Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. ResearchGate. Available at: [Link]

  • Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. ResearchGate. Available at: [Link]

  • Patil, T. P., Patil, P. Y., & Kakade, R. T. A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of All Research Education and Scientific Methods, 9(5), 2455-6211.
  • Thornalley, P. J., et al. (1996). The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins. Biochemical Pharmacology, 51(10), 1343-1349. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available at: [Link]

  • DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal. ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available at: [Link]

  • 1,3,5-Triazines database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11493–11513. Available at: [Link]

  • Thornalley, P. J., et al. (1999). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology, 58(2), 283-289. Available at: [Link]

Sources

Methodological & Application

In Vitro Anticancer Activity of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine derivatives as potential anticancer agents. It outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the cytotoxic and mechanistic activities of this promising class of compounds.

Introduction and Scientific Rationale

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer effects.[1][2] The unique arrangement of nitrogen atoms in the triazine ring allows for diverse intermolecular interactions with biological targets, making it an attractive starting point for the design of novel therapeutics.[1] Recent efforts have focused on synthesizing hybrid molecules incorporating the 1,2,4-triazine moiety to enhance efficacy and overcome drug resistance.[1]

The specific class of this compound derivatives is of particular interest. The 3-amino group serves as a critical pharmacophore, while the 5-aryl substitution, specifically with a methoxyphenyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group, for instance, has been shown in other heterocyclic compounds to contribute to cytotoxic activity.[3]

Causality Behind Experimental Choices: The primary hypothesis is that these triazine derivatives exert their anticancer effects by interfering with critical cellular processes such as proliferation and survival. Many triazine derivatives have been found to function as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.[4][5][6] Therefore, the experimental workflow is designed to first confirm general cytotoxicity against cancer cell lines and then to dissect the underlying mechanisms, such as the induction of apoptosis or cell cycle arrest. This tiered approach ensures a cost-effective and logical progression from broad screening to detailed mechanistic studies.[7][8]

Postulated Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for triazine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often implicated in cancer progression.[9] For instance, derivatives of the 1,2,4-triazine scaffold have been identified as potent inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), which play a central role in cancer cell metabolism.[4][10] Inhibition of PDKs can reverse the metabolic shift seen in many tumors (the Warburg effect), leading to reduced proliferation and induction of apoptosis.[4][6] Other potential targets include cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR, which are central to cell cycle control and growth signaling.[5][11]

The diagram below illustrates a hypothesized signaling pathway where a this compound derivative inhibits a key kinase (e.g., PDK1), leading to downstream effects that culminate in apoptotic cell death.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Receptor Growth Factor Receptor Triazine 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine PDK1 PDK1 Triazine->PDK1 Inhibits PDH PDH PDK1->PDH Inhibits AcetylCoA Acetyl-CoA PDH->AcetylCoA Activates Metabolism Altered Metabolism (Warburg Effect) PDH->Metabolism ROS Increased ROS AcetylCoA->ROS Leads to Mito CytoC Cytochrome c Release ROS->CytoC Triggers Apoptosis Apoptosis CytoC->Apoptosis Initiates

Caption: Hypothesized mechanism of a triazine derivative inhibiting PDK1.

In Vitro Experimental Workflow

A structured, multi-phase approach is recommended to efficiently screen and characterize the anticancer potential of the triazine derivatives. This workflow ensures that resources are focused on the most promising candidates.

Experimental_Workflow Start Synthesized Triazine Derivatives Screen Phase 1: Cytotoxicity Screening (MTT / SRB Assay) Start->Screen Select Identify Hit Compounds (IC50 < Threshold) Screen->Select Apoptosis Phase 2: Apoptosis Analysis (Annexin V / PI Staining) Select->Apoptosis Hits CellCycle Phase 2: Cell Cycle Analysis (PI Staining & Flow Cytometry) Select->CellCycle Hits Report Data Analysis & Reporting Select->Report Inactive Apoptosis->Report CellCycle->Report

Sources

High-performance liquid chromatography (HPLC) method for 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Triazine Derivatives

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This compound represents a key intermediate or a potential active pharmaceutical ingredient (API) whose purity, stability, and quantification are critical in drug discovery and development. High-performance liquid chromatography (HPLC) is the quintessential analytical technique for ensuring the quality and integrity of such compounds.[1][2] This document provides a comprehensive, step-by-step protocol for the reversed-phase HPLC analysis of this compound, grounded in established chromatographic principles and validated according to international guidelines.

The methodology herein is designed to be robust, reliable, and readily adaptable for routine quality control, stability testing, and research applications. We will delve into the rationale behind the selection of chromatographic conditions, from the stationary phase and mobile phase composition to the detector settings, ensuring a deep understanding of the analytical process.

Physicochemical Properties and Chromatographic Considerations

A foundational understanding of the analyte's properties is paramount for developing a successful HPLC method. This compound possesses a moderately non-polar methoxyphenyl group and a more polar aminotriazine moiety. This amphiphilic nature makes it an ideal candidate for reversed-phase HPLC, where the non-polar stationary phase will interact with the methoxyphenyl group.[3] The presence of the basic amine and nitrogen-rich triazine ring means that the mobile phase pH will be a critical parameter to control for achieving optimal peak shape and retention time reproducibility.[4]

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the principles of accuracy, precision, and reliability are embedded in the methodology.

Materials and Reagents
  • Analyte: this compound reference standard (purity ≥ 98%)

  • Solvents: HPLC grade acetonitrile and methanol

  • Water: Deionized water, filtered through a 0.22 µm membrane

  • Buffer: Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid for pH adjustment

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and chromatographic parameters. The selection of a C18 column is based on its wide applicability and effectiveness for separating compounds of moderate polarity.[5] The mobile phase composition and gradient are optimized to provide good resolution and a reasonable run time. The detection wavelength is chosen based on the typical UV absorbance of aromatic and heteroaromatic systems.

Parameter Recommended Setting Rationale for Selection
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention and separation for a broad range of analytes, including those with aromatic moieties. The dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0A buffered aqueous phase is crucial to maintain a consistent ionization state of the analyte, leading to stable retention times and symmetrical peak shapes. A pH of 3.0 ensures the amine group is protonated.[4]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient Elution 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% BA gradient elution is employed to ensure the elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is essential for reproducible retention times. 30 °C provides good efficiency and reduces viscosity.[6]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds. A DAD can be used to scan a range of wavelengths to determine the optimal absorbance maximum.
Sample and Standard Preparation: A Step-by-Step Guide
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a 50:50 mixture of acetonitrile and water, and sonicate if necessary to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the 50:50 acetonitrile/water mixture to a final concentration within the linear range of the method. For a drug product, a more complex extraction may be necessary, potentially involving solid-phase extraction (SPE) to remove excipients.[2]

Method Validation Protocol

The validation of this analytical method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) to ensure its suitability for the intended purpose.[7][8][9][10]

Validation Parameter Procedure Acceptance Criteria
Specificity/Selectivity Analyze a blank (diluent), a placebo (if applicable), and the analyte standard.The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the retention time of the analyte.
Linearity Inject the series of working standard solutions (at least 5 concentrations) in triplicate. Plot a calibration curve of peak area versus concentration.The correlation coefficient (r²) should be ≥ 0.999.[11]
Accuracy Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.The mean recovery should be within 98.0% to 102.0%.[7]
Precision (Repeatability and Intermediate Precision) Repeatability: Inject six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.The relative standard deviation (RSD) should be ≤ 2.0%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of a series of diluted standard solutions.LOD: S/N of 3:1; LOQ: S/N of 10:1.
Robustness Introduce small, deliberate variations to the method parameters (e.g., ±0.2 units of mobile phase pH, ±2°C in column temperature, ±0.1 mL/min in flow rate).The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.

Visualizing the Workflow

The following diagrams illustrate the key workflows in this analytical protocol.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Weigh Reference Standard B Dissolve in Diluent A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Inject into HPLC System C->E D->E F Chromatographic Separation E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J Method_Validation_Process Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Validated Method Validated Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: The key parameters for HPLC method validation.

Troubleshooting Common HPLC Issues

Issue Potential Cause Suggested Solution
Peak Tailing 1. Interaction with residual silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with better end-capping. 2. Reduce the injection concentration. 3. Ensure the mobile phase pH is at least 2 units below the pKa of the amine for protonation.
Variable Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature instability. 3. Pump malfunction.1. Ensure proper mobile phase mixing. 2. Use a column thermostat. 3. Check the pump for leaks and ensure proper priming.
Ghost Peaks 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections.1. Use fresh, high-purity solvents. 2. Implement a needle wash step in the autosampler method.
Low Peak Area/Sensitivity 1. Incorrect wavelength setting. 2. Sample degradation. 3. Leaky connection.1. Verify the detector wavelength. 2. Check sample stability. 3. Inspect all fittings for leaks.

Conclusion

This application note provides a robust and scientifically sound HPLC method for the analysis of this compound. By adhering to the detailed protocol and validation procedures, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data, which is indispensable for regulatory submissions and quality control. The principles and practices outlined herein are designed to be a valuable resource for the analytical community.

References

  • Popławska, M., & Blicharska, E. (2012). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 69(3), 399-405. Retrieved from [Link]

  • Jain, R., Mudakavi, R. J., & Yadav, S. K. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(13), 1231-1244. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Capriotti, A. L., Cavaliere, C., Piovesana, S., Samperi, R., & Laganà, A. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Foods, 11(21), 3499. Retrieved from [Link]

  • Nemati, M., & Ghorbani, H. R. (2014). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography A, 1372, 1-16. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Brown, D. G., et al. (2016). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 59(23), 10647-10657. Retrieved from [Link]

  • Jain, R., Mudakavi, R. J., & Yadav, S. K. (2010). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 33(13), 1231-1244. Retrieved from [Link]

  • Schöler, H. F., & Brodesser, J. (1996). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Fresenius' Journal of Analytical Chemistry, 354(5-6), 630-634. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 30(1), 115-123. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. Retrieved from [Link]

Sources

Synthesis and Antimicrobial Evaluation of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and antimicrobial screening of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine and its derivatives. The 1,2,4-triazine scaffold is a recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial properties. This guide details a robust synthetic protocol, starting from commercially available precursors, and outlines standardized methods for evaluating the antimicrobial efficacy of the synthesized compounds against a panel of pathogenic bacteria and fungi. The presented protocols for agar well diffusion and broth microdilution assays are designed to be reproducible and provide quantitative measures of antimicrobial activity, such as the Minimum Inhibitory Concentration (MIC). Furthermore, this document offers insights into the interpretation of results and the potential for structure-activity relationship (SAR) studies to guide the development of more potent antimicrobial agents.

Introduction: The Promise of 1,2,4-Triazines in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance poses a significant global health threat, necessitating the urgent development of novel therapeutic agents with new mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of antimicrobial drugs. Among these, the 1,2,4-triazine nucleus has emerged as a "privileged scaffold" due to its diverse pharmacological activities, which include antimicrobial, antiviral, and anticancer properties.

The antimicrobial potential of 1,2,4-triazine derivatives is attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary depending on the substitution pattern, some derivatives have been shown to inhibit microbial DNA gyrase or other key enzymes involved in microbial replication and survival. The introduction of various substituents onto the triazine ring allows for the fine-tuning of their biological activity, offering a versatile platform for the design of new antimicrobial agents.

This guide focuses on the synthesis of this compound derivatives. The selection of the 4-methoxyphenyl group at the 5-position is based on its presence in numerous biologically active molecules, where it can influence pharmacokinetic and pharmacodynamic properties. The 3-amino group provides a handle for further derivatization, enabling the creation of a library of compounds for comprehensive antimicrobial screening and the exploration of structure-activity relationships (SAR).

Synthetic Protocol: A Step-by-Step Guide to this compound

The synthesis of the target 1,2,4-triazine core is achieved through a two-step process, commencing with the preparation of the key intermediate, (4-methoxyphenyl)glyoxal, followed by its condensation with aminoguanidine.

Step 1: Synthesis of (4-Methoxyphenyl)glyoxal

The preparation of (4-methoxyphenyl)glyoxal can be accomplished via the selenium dioxide oxidation of 4-methoxyacetophenone.

Materials:

  • 4-Methoxyacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filter funnel and paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone in dioxane.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (4-methoxyphenyl)glyoxal.

  • The crude product can be purified by recrystallization or column chromatography. The hydrated form, (4-methoxyphenyl)glyoxal hydrate, is often isolated as a stable solid.[1][2]

Step 2: Synthesis of this compound

The final step involves the cyclocondensation of (4-methoxyphenyl)glyoxal with aminoguanidine bicarbonate.

Materials:

  • (4-Methoxyphenyl)glyoxal (or its hydrate)

  • Aminoguanidine bicarbonate

  • Ethanol

  • Water

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Filter funnel and paper

Procedure:

  • In a round-bottom flask, suspend aminoguanidine bicarbonate in a mixture of ethanol and water.

  • Add a catalytic amount of glacial acetic acid to the suspension.

  • To this mixture, add a solution of (4-methoxyphenyl)glyoxal in ethanol dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product, this compound, under vacuum.

Synthesis of Derivatives

The 3-amino group of the synthesized triazine can be further functionalized to generate a library of derivatives. For instance, acylation or sulfonylation can be achieved by reacting the parent amine with various acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Antimicrobial Screening Protocols

The evaluation of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. The following are detailed protocols for two standard and widely accepted methods: the agar well diffusion assay for preliminary screening and the broth microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay

This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity and is suitable for initial screening.[3][4][5][6]

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compounds)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.

  • Inoculation: Aseptically swab the entire surface of the agar plates with the standardized microbial inoculum to create a uniform lawn of microbial growth.

  • Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

  • Sample Addition: Carefully add a fixed volume (e.g., 50-100 µL) of the dissolved synthesized compound, positive control, and negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Observation and Measurement: After incubation, observe the plates for zones of inhibition (clear zones around the wells where microbial growth is inhibited). Measure the diameter of the zones of inhibition in millimeters (mm).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculums (adjusted to the final required concentration)

  • Synthesized compounds dissolved in a suitable solvent

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum and solvent)

  • Sterility control (broth only)

  • Multichannel micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative measurement of growth)

Procedure:

  • Preparation of Compound Dilutions: In a 96-well plate, prepare serial two-fold dilutions of the synthesized compounds and the positive control in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include a growth control (broth with inoculum but no compound), a solvent control (broth with inoculum and the highest concentration of the solvent used), and a sterility control (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of different derivatives.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

Compound IDR-Group at 3-amino positionZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coliZone of Inhibition (mm) vs. C. albicansMIC (µg/mL) vs. C. albicans
1 H12128102569>256
2a -COCH₃15641312811256
2b -SO₂Ph1832166414128
Ciprofloxacin -251280.5--
Fluconazole -----228
Interpretation and Structure-Activity Relationship (SAR)

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Glyoxal Synthesis cluster_step2 Step 2: Triazine Formation cluster_step3 Step 3: Derivatization A 4-Methoxyacetophenone C (4-Methoxyphenyl)glyoxal A->C Dioxane, Reflux B Selenium Dioxide (SeO₂) B->C E This compound C->E Ethanol/Water, Acetic Acid, Reflux D Aminoguanidine Bicarbonate D->E G Derivatives E->G Base (e.g., Pyridine) F Acyl/Sulfonyl Chlorides F->G

Caption: Synthetic pathway for this compound and its derivatives.

Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow A Synthesized Compounds B Agar Well Diffusion Assay (Preliminary Screening) A->B D Active Compounds B->D Zone of Inhibition E Inactive Compounds B->E No Zone of Inhibition C Broth Microdilution Assay (MIC Determination) F Quantitative Antimicrobial Data (MIC values) C->F D->C G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Sources

Cell cycle analysis of cancer cells treated with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Cell Cycle Analysis of Cancer Cells Treated with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Introduction

The regulation of the cell division cycle is a fundamental process for organismal development and tissue homeostasis.[1] Dysregulation of this intricate process is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] Consequently, the molecular machinery of the cell cycle presents a prime target for anticancer therapies. The 1,2,4-triazine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, with various derivatives exhibiting potent antiproliferative activities.[3][4][5][6] Many of these compounds exert their effects by modulating key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[4][7][8] This application note provides a detailed protocol for the analysis of the cell cycle in cancer cells treated with a specific 1,2,4-triazine derivative, this compound, using propidium iodide (PI) staining and flow cytometry.

Principle of the Method

Cell cycle analysis by flow cytometry is a widely used technique to assess the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] The method relies on the quantitative staining of cellular DNA with a fluorescent dye, most commonly propidium iodide (PI).[11][12][13] PI is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA.[13] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[11] Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity.

Since PI is not permeable to the membrane of live cells, the cells must first be fixed and permeabilized, typically with cold ethanol.[11][12][14] This fixation process also preserves the cells for later analysis. PI also binds to double-stranded RNA; therefore, treatment with RNase is essential to ensure that the measured fluorescence is solely from DNA.[13] The stained cells are then analyzed using a flow cytometer, which measures the fluorescence of individual cells, allowing for the generation of a histogram from which the percentage of cells in each phase of the cell cycle can be determined.[9][15]

Materials and Reagents

  • Cell Lines: A cancer cell line of interest (e.g., HeLa, HCT116, A549).

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Purity >95%.

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25%.

  • Ethanol: 70% (v/v) in deionized water, ice-cold.

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.[14]

  • Microcentrifuge Tubes: 1.5 mL.

  • Cell Culture Plates: 6-well or 12-well plates.

  • Flow Cytometer: Equipped with a 488 nm laser for excitation.

Detailed Protocol

Part 1: Cell Culture and Treatment
  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or an automated cell counter, and assess viability (should be >95%).

    • Seed the cells into 6-well plates at a density of 2-5 x 10^5 cells per well in 2 mL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

    • Expertise & Experience: The seeding density is critical. Too low a density may result in slow growth, while too high a density can lead to contact inhibition and altered cell cycle profiles even in the control group. The optimal density should be determined empirically for each cell line.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • After 24 hours of incubation, remove the medium from the wells.

    • Add fresh medium containing various concentrations of this compound. It is recommended to start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for inducing cell cycle arrest.

    • Include a vehicle control (DMSO) at the same final concentration as in the treated wells (typically ≤ 0.1%).

    • Incubate the cells for a desired period. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to observe the dynamics of cell cycle arrest.

    • Trustworthiness: A dose-response and time-course experiment is a self-validating system. A clear trend in cell cycle distribution with increasing concentration or time provides confidence in the observed effect of the compound.

Part 2: Cell Harvesting and Fixation
  • Harvesting Adherent Cells:

    • After the incubation period, collect the culture medium from each well, which may contain detached, apoptotic cells.

    • Wash the adherent cells with 1 mL of PBS.

    • Add 200-300 µL of 0.25% Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C, or until the cells detach.

    • Neutralize the trypsin by adding 1 mL of complete medium.

    • Combine the detached cells with the collected medium from the first step.

    • Transfer the cell suspension to a labeled 15 mL conical tube.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[11]

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS and transfer to a labeled 1.5 mL microcentrifuge tube.

    • Centrifuge again at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS.

    • While gently vortexing the cell suspension, add 700 µL of ice-cold 70% ethanol dropwise.[11][16] This dropwise addition is crucial to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[13][14]

    • Expertise & Experience: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI to enter and stain the DNA. Using ice-cold ethanol and adding it slowly helps to maintain the integrity of the cellular morphology and prevents the formation of cell aggregates, which can skew the results.[11]

Part 3: Propidium Iodide Staining
  • Rehydration and Washing:

    • Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes. Ethanol-fixed cells are more buoyant.[14]

    • Carefully aspirate the ethanol supernatant.

    • Wash the cell pellet twice with 1 mL of PBS, centrifuging at 500-800 x g for 5 minutes after each wash.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI, RNase A, and Triton X-100).

    • Incubate the cells for 30 minutes at room temperature in the dark.[16] Some cell types may require a longer incubation time.[11]

    • Trustworthiness: The inclusion of RNase A is a critical control step to ensure that only DNA is being stained. Triton X-100 further permeabilizes the nuclear membrane for optimal DNA staining.

Part 4: Flow Cytometry Analysis
  • Instrument Setup:

    • Set up the flow cytometer with a 488 nm excitation laser.

    • Use the appropriate filters to collect the PI fluorescence, typically in the red channel (e.g., 585/42 nm or 610/20 nm bandpass filter).[17]

    • Set the instrument to acquire data on a linear scale for the PI channel, as the differences in DNA content are absolute.[11]

  • Data Acquisition:

    • Gently resuspend the stained cells before analysis.

    • If cell clumps are visible, filter the sample through a 35-40 µm nylon mesh.[18]

    • Run the samples at a low flow rate to ensure accurate measurements and reduce the coefficient of variation (CV) of the G0/G1 peak.[11][18]

    • Collect at least 10,000-20,000 events per sample.

    • Use a dot plot of the pulse area (FL2-A) versus pulse width (FL2-W) or pulse height (FL2-H) to gate on single cells and exclude doublets and aggregates.[14]

Data Analysis and Interpretation

The output of the flow cytometry analysis is a histogram of cell count versus PI fluorescence intensity.

  • G0/G1 Peak: The first and typically largest peak represents cells in the G0/G1 phase with a 2n DNA content.

  • G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G0/G1 peak, represents cells in the G2/M phase with a 4n DNA content.

  • S Phase: The region between the G0/G1 and G2/M peaks represents cells in the S phase, actively synthesizing DNA.

  • Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.

Most flow cytometry software packages have built-in cell cycle analysis models (e.g., Watson, Dean-Jett-Fox) that can be used to deconvolute the histogram and calculate the percentage of cells in each phase.

Expected Results

Treatment of cancer cells with an effective cell cycle inhibitor like a 1,2,4-triazine derivative is expected to cause an accumulation of cells in a specific phase of the cell cycle.[8][19] For example, if this compound inhibits a CDK involved in the G1/S transition, an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases would be expected. Conversely, if it targets a CDK essential for G2/M progression, an accumulation of cells in the G2/M phase would be observed.

Table 1: Example Data of Cell Cycle Distribution in HCT116 Cells Treated with this compound for 48 hours.

Treatment Concentration% G0/G1% S% G2/M% Sub-G1
Vehicle (0.1% DMSO)55.2 ± 2.128.5 ± 1.515.8 ± 1.20.5 ± 0.2
1 µM58.1 ± 2.526.3 ± 1.815.1 ± 1.00.5 ± 0.3
10 µM72.4 ± 3.015.2 ± 1.311.9 ± 0.90.5 ± 0.2
50 µM85.6 ± 3.55.9 ± 0.87.5 ± 0.61.0 ± 0.4

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Sample Processing & Staining cluster_analysis Data Acquisition & Analysis seed Seed Cancer Cells in 6-Well Plates incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound (Dose-Response & Time-Course) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 harvest Harvest Cells (Trypsinization) incubate2->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol wash1->fix wash2 Wash & Rehydrate fix->wash2 stain Stain with PI/RNase Solution wash2->stain flow Acquire on Flow Cytometer stain->flow gate Gate on Single Cells flow->gate analyze Analyze Histogram (Software Deconvolution) gate->analyze results Quantify Cell Cycle Phases (%G1, %S, %G2/M) analyze->results

Caption: Experimental workflow for cell cycle analysis.

cell_cycle_pathway cluster_G1S cluster_G2M G1 G1 Phase G1S_checkpoint G1/S Checkpoint G1->G1S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2M_checkpoint G2/M Checkpoint G2->G2M_checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1S_checkpoint->S G2M_checkpoint->M CyclinD_CDK46 Cyclin D-CDK4/6 CyclinD_CDK46->G1S_checkpoint CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->G1S_checkpoint CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->G2M_checkpoint CyclinB_CDK1 Cyclin B-CDK1 CyclinB_CDK1->G2M_checkpoint inhibition Potential Inhibition by 1,2,4-Triazine Derivatives inhibition->CyclinD_CDK46 inhibition->CyclinE_CDK2 inhibition->CyclinA_CDK2 inhibition->CyclinB_CDK1

Caption: Key regulators of the cell cycle checkpoints.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
High CV of G0/G1 Peak - High flow rate during acquisition.[18][20]- Cell clumping.- Improper fixation.- Run samples at the lowest flow rate setting.[18][20]- Filter cells through a nylon mesh before analysis.[18]- Ensure dropwise addition of cold ethanol while vortexing.[11]
No Clear G2/M Peak - Cells are not proliferating or are synchronized in G0/G1.- Insufficient cell number acquired.- Ensure cells are in the exponential growth phase before treatment.[18]- Optimize cell culture conditions.[21]- Acquire a higher number of events.
Excessive Debris/Low Viability - Cytotoxicity of the compound at the tested concentration.- Rough handling of cells during harvesting.- Perform a viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration range first.- Centrifuge at appropriate speeds and handle cell pellets gently.[18]
High Background Fluorescence - Inadequate RNase treatment.- PI concentration is too high.- Ensure RNase A is active and incubation time is sufficient.- Titrate the PI concentration to find the optimal staining level.
All Cells in a Single Peak - Instrument settings are incorrect (e.g., logarithmic instead of linear scale).- Staining failure.- Verify that the PI fluorescence parameter is set to a linear scale.[11]- Check the PI staining solution for proper preparation and storage. Repeat the staining procedure.[18]

References

  • Pellarin, I., et al. (2021). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease. Cell and Bioscience. Available at: [Link]

  • Wikipedia. (2024). Cyclin-dependent kinase. Available at: [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Available at: [Link]

  • Khan Academy. (n.d.). Cell cycle regulators. Available at: [Link]

  • Pinga, O., et al. (2015). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. PubMed. Available at: [Link]

  • Let's Talk Academy. (2025). Cell Division Cycle Regulation | Cyclin-Dependent Kinase (CDKs). Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Wikipedia. (2024). Cell cycle analysis. Available at: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Publication by MDPI. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. Available at: [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Publication by ResearchGate. (2019). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. ResearchGate. Available at: [Link]

  • University of Iowa Carver College of Medicine. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Available at: [Link]

  • Publication by MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Available at: [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of Cell Cycle by Flow Cytometry. Springer Nature Experiments. Available at: [Link]

  • Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Available at: [Link]

  • Publication by PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Available at: [Link]

  • Publication by PMC. (2012). 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole acts in a reactive oxygen species-dependent manner to suppress human lung cancer growth. PMC. Available at: [Link]

  • Publication by ResearchGate. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • Publication by ResearchGate. (2022). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. ResearchGate. Available at: [Link]

  • Publication by RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. Available at: [Link]

  • Publication by AHEM. (2021).[18][22][23]triazines – as potential drugs in cancer chemotherapy. AHEM. Available at: [Link]

  • Publication by NIH. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. NIH. Available at: [Link]

  • Publication by PubMed. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • Publication by ResearchGate. (2018). 6‐(3‐amino‐4‐methoxyphenyl)‐7H‐[18][22][23] triazolo [3,4‐b][18][22] thiadiazine, a novel tubulin inhibitor, evokes G2/M cell cycle arrest and apoptosis in SGC‐7901 and HeLa cells. ResearchGate. Available at: [Link]

  • Publication by PMC. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][18][22][23]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC. Available at: [Link]

  • Publication by PubMed. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. PubMed. Available at: [Link]

  • Publication by OUCI. (2019). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. OUCI. Available at: [Link]

  • Publication by PubMed. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. PubMed. Available at: [Link]

  • Publication by NIH. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][18][22][23]triazine Derivatives. NIH. Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to Characterizing Apoptosis Induced by 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine in Tumor Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Programmed Cell Death in Oncology

The dysregulation of apoptosis, or programmed cell death, is a fundamental hallmark of cancer, allowing malignant cells to evade natural checkpoints, proliferate uncontrollably, and resist treatment.[1] Consequently, the development of therapeutic agents that can selectively induce apoptosis in tumor cells is a cornerstone of modern oncology research.[2] The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[3][4][5] These compounds often function by intervening in critical cellular pathways that control cell fate.[6][7]

This guide provides a comprehensive framework for researchers investigating the pro-apoptotic activity of a specific novel compound, 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine . We will delve into the core apoptotic signaling pathways, propose a putative mechanism of action for this compound based on related structures, and provide detailed, field-proven protocols for its characterization. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for drug development professionals and cancer biologists.

Scientific Background: The Molecular Machinery of Apoptosis

A foundational understanding of the primary apoptotic pathways is critical to contextualize the action of any new therapeutic agent. Apoptosis is predominantly executed through two interconnected signaling cascades: the intrinsic and extrinsic pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or oncogene activation.[8] This pathway is centrally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[9] This family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[10][11]

The fate of the cell rests on the balance between these opposing factions.[12] Upon receiving a death signal, often mediated by the tumor suppressor protein p53, the ratio of pro- to anti-apoptotic proteins shifts.[13][14] Pro-apoptotic members like Bax translocate to the mitochondrial outer membrane, forming pores in a process known as mitochondrial outer membrane permeabilization (MOMP).[11][15] This event is the point of no return, leading to the release of cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c binds to Apaf-1, forming the "apoptosome," which recruits and activates the initiator caspase-9 .[12] Caspase-9 then cleaves and activates effector caspases, primarily caspase-3 , which orchestrate the systematic dismantling of the cell.[16]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface. This ligation event triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator caspase-8 . Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3.[17] Additionally, caspase-8 can cleave the BH3-only protein Bid into its truncated form, tBid, which then activates the intrinsic pathway, creating a crosstalk between the two cascades.[10]

Proposed Mechanism of Action for this compound

Based on studies of structurally related 1,2,4-triazinone and pyrazolotriazine derivatives, a plausible mechanism of action for this compound involves the potent activation of the intrinsic apoptotic pathway, potentially through the modulation of p53 and the Bcl-2 protein family.[14][17][18]

Cellular stress induced by the compound may lead to the stabilization and activation of the p53 tumor suppressor protein.[8][14] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and the BH3-only proteins PUMA and Noxa.[13][19] This shifts the delicate Bax/Bcl-2 ratio in favor of apoptosis, triggering MOMP.[11][14] The subsequent release of cytochrome c initiates the caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[16][17]

D_pathway cluster_Extracellular Extracellular cluster_Cell Tumor Cell cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion Compound 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine p53 p53 Activation Compound->p53 Cellular Stress Bax_transcription ↑ Bax Transcription p53->Bax_transcription Bax Bax (Pro-apoptotic) Bax_transcription->Bax Bcl2 Bcl-2 (Anti-apoptotic) MOMP MOMP Bcl2->MOMP Bax->MOMP CytoC_release Cytochrome c Release MOMP->CytoC_release Casp9 Caspase-9 Activation CytoC_release->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed intrinsic apoptosis signaling pathway induced by the compound.

Experimental Workflow for Characterizing Apoptosis

A multi-faceted approach is essential to robustly characterize the pro-apoptotic activity of a novel compound.[1] The workflow should progress from broad cell viability screening to specific, mechanistic assays.

D_workflow start Start: Tumor Cell Line Culture (e.g., MCF-7, HCT116) treat Compound Treatment (Dose-Response & Time-Course) start->treat viability Step 1: Cell Viability Assay (e.g., MTT / MTS) treat->viability ic50 Determine IC50 Value viability->ic50 apoptosis_assay Step 2: Apoptosis Quantification (Annexin V / PI Staining by Flow Cytometry) ic50->apoptosis_assay Treat at IC50 concentrations quantify Quantify Early/Late Apoptotic & Necrotic Populations apoptosis_assay->quantify mechanism_assay Step 3: Mechanistic Validation (Western Blot Analysis) quantify->mechanism_assay proteins Probe for: Cleaved Caspase-3, PARP, Bax, Bcl-2, p53 mechanism_assay->proteins conclusion Conclusion: Characterize Pro-Apoptotic Mechanism of Action proteins->conclusion

Figure 2: Recommended experimental workflow for apoptosis characterization.

Core Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 4.1: Cell Culture and Compound Treatment
  • Cell Culture: Culture the desired tumor cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in its recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and Western Blot) and allow them to adhere and reach 60-70% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Replace the existing medium with the medium containing the compound or a vehicle control (medium with 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

Protocol 4.2: Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

  • Setup: Seed cells in a 96-well plate and treat with a range of compound concentrations (e.g., 0.1 to 100 µM) for 24-72 hours. Include vehicle-only (negative) and untreated controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4.3: Detection of Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

  • Cell Harvesting: After treatment in 6-well plates, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization).[21][22] This is crucial as apoptotic cells may detach.

  • Washing: Combine the floating and adherent cells, and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[20]

Protocol 4.4: Western Blot Analysis of Key Apoptotic Proteins

This technique allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade.

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation and Presentation

Table 1: Example Data from MTT Viability Assay

This table summarizes hypothetical IC₅₀ values for the compound against different tumor cell lines after 48 hours of treatment.

Cell LineTumor TypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma8.5410.52[23]
HCT116Colorectal Carcinoma5.85[2]8.06[23]
A549Lung Carcinoma12.31> 20
MCF-10ANormal Breast Epithelial> 50> 50

Note: The inclusion of a non-cancerous cell line (e.g., MCF-10A) is critical for assessing the compound's tumor selectivity.

Table 2: Example Data from Annexin V/PI Flow Cytometry Assay

This table shows the percentage of cells in each quadrant after 24-hour treatment with the compound in HCT116 cells.

Treatment ConditionViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control94.12.51.32.1
Compound (5 µM)65.318.710.25.8
Compound (10 µM)38.935.119.86.2
Staurosporine (1 µM)25.641.528.34.6

Note: A positive control known to induce apoptosis (e.g., Staurosporine) is essential for validating the assay.

References

  • Bassyouni, F. A., et al. (2012). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed. [Link]

  • Gucký, T., et al. (2017). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][4][6]triazine Derivatives. National Institutes of Health (NIH). [Link]

  • Fares, M., et al. (2014). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. IRIS UniGe. [Link]

  • Kovaleva, E. G., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI. [Link]

  • Singh, P. P., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

  • Sagan, F., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Zhu, J., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PubMed Central (PMC). [Link]

  • Team Chem. (2025). Anticancer Properties of Triazines | Mechanism, Synthesis. teamchem. [Link]

  • ResearchGate. (n.d.). Triazine derivatives with different anticancer activity mechanisms. ResearchGate. [Link]

  • Jayanthi, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central (PMC). [Link]

  • Nguyen, H. T. T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. [Link]

  • Ferla, S., et al. (2021). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed Central (PMC). [Link]

  • Iden, M. (2014). For adherent cell lines which apoptosis assay is the best to use?. ResearchGate. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Sydorenko, N., et al. (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. ACS Publications. [Link]

  • Reed, J. C. (1998). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. PubMed. [Link]

  • Gorniak, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health (NIH). [Link]

  • Wikipedia. (n.d.). Bcl-2 family. Wikipedia. [Link]

  • Wang, C., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PubMed Central (PMC). [Link]

  • Kumar, S., et al. (2019). Caspase-3 Activators as Anticancer Agents. PubMed. [Link]

  • Zaki, I., et al. (2019). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. ResearchGate. [Link]

  • Stanczak, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. [Link]

  • Abeomics. (n.d.). p53 Mediated Apoptosis. Abeomics. [Link]

  • Zaki, I., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. PubMed. [Link]

  • Flores-Romero, H., et al. (2018). BCL-2 proteins and apoptosis: Recent insights and unknowns. PubMed. [Link]

  • ResearchGate. (n.d.). BCL-2 family proteins in apoptosis and its regulation. ResearchGate. [Link]

  • Gorniak, P., et al. (2022). The activity of pyrazolo[4,3-e][3][4][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central (PMC). [Link]

  • OUCI. (n.d.). 1,3,5-triazine derivatives as potential anticancer agents against lung and breast cancer cell lines: Synthesis, biologi…. OUCI. [Link]

  • Okoshi, R., et al. (2012). Role of p53 in Cell Death and Human Cancers. PubMed Central (PMC). [Link]

  • Aubrey, B. J., et al. (2017). How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?. PubMed Central (PMC). [Link]

  • Walter and Eliza Hall Institute of Medical Research. (2020). The Role of p53 in Cancer. YouTube. [Link]

  • Amaral, J. D., et al. (2010). The role of p53 in apoptosis. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3-amino-5-aryl-1,2,4-triazines.

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and direct method is the cyclocondensation reaction between an α-dicarbonyl compound and aminoguanidine. For this specific molecule, the reaction involves 1-(4-methoxyphenyl)ethane-1,2-dione (also known as 4-methoxyphenylglyoxal) and aminoguanidine bicarbonate or hydrochloride. This one-pot approach is favored for its straightforwardness and the accessibility of starting materials.[1][2]

Q2: How does the choice of aminoguanidine salt (bicarbonate vs. hydrochloride) affect the reaction?

The choice of salt impacts the reaction's pH. Aminoguanidine bicarbonate can act as both the reactant and a base, neutralizing the acid formed during the reaction. When using the hydrochloride salt, an external base (e.g., sodium acetate, triethylamine) is often required to liberate the free aminoguanidine and drive the reaction to completion. The bicarbonate salt can sometimes lead to foaming due to CO₂ evolution upon acidification.[3]

Q3: What are the critical reaction parameters that influence the yield and purity?

Several factors are paramount:

  • Purity of Starting Materials: Impurities in the 4-methoxyphenylglyoxal or aminoguanidine can lead to significant side product formation and lower yields.[4][5]

  • Solvent Choice: The polarity of the solvent is a critical factor. Polar protic solvents like ethanol or acetic acid are commonly used as they facilitate the dissolution of the reactants and intermediates.[5]

  • Temperature and Reaction Time: These parameters are interdependent. While higher temperatures can accelerate the reaction, they can also promote the degradation of the triazine product.[4][5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]

  • pH Control: The cyclization step is often pH-sensitive. Maintaining a mildly acidic to neutral pH is typically optimal for the condensation and subsequent cyclization.

Q4: Are there alternative synthetic strategies available?

Yes, while direct condensation is common, other routes exist. For instance, multi-step syntheses where intermediates are isolated can sometimes offer better control over regioselectivity and purity.[4] Additionally, modern methods like microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by minimizing thermal degradation.[5][6]

Troubleshooting Guide: Improving Yield and Purity

This section provides a detailed, problem-oriented approach to overcoming common experimental hurdles.

Problem 1: Consistently Low Yield (<50%)

A low isolated yield is the most frequent challenge. The root cause can often be traced to one of several factors, which should be investigated systematically.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start_node start_node cause_node cause_node solution_node solution_node check_node check_node start Low Yield Observed c1 Purity of Reagents? start->c1 Check Starting Materials s1_pure Action: • Recrystallize 4-methoxyphenylglyoxal. • Use high-purity aminoguanidine salt. • Verify solvent purity and dryness. c1->s1_pure Impure c2 Reaction Conditions Optimal? c1->c2 Pure s2_cond Action: • Optimize temperature (try reflux vs. 80°C). • Screen solvents (e.g., EtOH, AcOH, DMF). • Adjust pH with base/acid if needed. • Monitor via TLC to find optimal time. c2->s2_cond No c3 Work-up & Purification Efficient? c2->c3 Yes s3_workup Action: • Use a different extraction solvent. • Perform multiple extractions (3-4x). • Optimize recrystallization solvent system. • Ensure pH is correct during extraction. c3->s3_workup No s4_other Consider product instability or alternative reaction pathways. c3->s4_other Yes

Caption: Troubleshooting decision tree for low reaction yield.

Potential Cause A: Impure Starting Materials

  • Why it Matters: The condensation reaction is competitive. Impurities in the 1,2-dicarbonyl starting material can react with aminoguanidine to form undesired side products, consuming the reagent and complicating purification.

  • Solution:

    • Verify Purity: Confirm the purity of 1-(4-methoxyphenyl)ethane-1,2-dione and aminoguanidine salt via NMR or melting point analysis.

    • Purify Reagents: If necessary, recrystallize the dicarbonyl compound. Ensure solvents are anhydrous and of high grade.[5]

Potential Cause B: Suboptimal Reaction Conditions

  • Why it Matters: The formation of the 1,2,4-triazine ring is a multi-step process (condensation followed by cyclization and dehydration), and each step may have different optimal conditions.

  • Solution: Systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be highly effective.

ParameterStandard ConditionOptimization StrategyRationale
Temperature Reflux in EthanolScreen temperatures from 60°C to reflux.Balances reaction rate against potential product degradation. Some triazines are thermally labile.[4]
Solvent EthanolTest alternative polar solvents like acetic acid, DMF, or n-butanol.Solvent polarity affects reactant solubility and can stabilize charged intermediates, influencing reaction rates.[5]
Reaction Time 4-6 hoursMonitor reaction progress every hour using TLC.Prevents the formation of degradation products from prolonged heating after the reaction has reached completion.[4]
Catalyst/Base None (w/ bicarbonate)Add a catalytic amount of acetic acid or use a base like NaOAc with HCl salt.Mild acid can catalyze the imine formation and cyclization steps.

Potential Cause C: Product Loss During Work-up and Extraction

  • Why it Matters: The product has both amine and triazine functionalities, giving it moderate polarity and some aqueous solubility, especially under acidic or basic conditions.

  • Solution:

    • pH Adjustment: Before extraction, carefully neutralize the reaction mixture. The product is most soluble in the organic phase at a neutral pH.

    • Solvent Selection: Use a moderately polar solvent like ethyl acetate or dichloromethane for extraction.

    • Multiple Extractions: Perform at least 3-4 extractions of the aqueous layer to ensure complete recovery of the product.[4][5]

Problem 2: Multiple Products Observed on TLC/LC-MS

Potential Cause A: Formation of Regioisomers

  • Why it Matters: While 1-(4-methoxyphenyl)ethane-1,2-dione is symmetrical at the dicarbonyl carbons, impurities or side reactions could theoretically lead to isomeric products if an unsymmetrical dicarbonyl were present. This is a more significant issue in related syntheses using unsymmetrical diketones.[2][4]

  • Solution:

    • Confirm Starting Material: Ensure the high purity of the symmetrical 1,2-dicarbonyl starting material.

    • Chromatographic Separation: If minor isomers are unavoidable, optimize column chromatography conditions. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is recommended to achieve baseline separation.[4]

Potential Cause B: Incomplete Reaction or Side Products

  • Why it Matters: Unreacted starting materials or stable intermediates can persist. Side reactions, such as self-condensation of the dicarbonyl compound, can also occur.

  • Solution:

    • Reaction Monitoring: Use TLC to track the consumption of the limiting reagent. If the starting material persists even after extended reaction time, a slight increase in temperature may be warranted.[4][5]

    • Purification: If side products are present, careful purification is necessary. Recrystallization is often highly effective at removing minor impurities and can sometimes be superior to chromatography for obtaining highly pure, crystalline material.[3]

Problem 3: Product Decomposes Upon Isolation or Storage

Potential Cause: Inherent Instability

  • Why it Matters: The 1,2,4-triazine core can be sensitive to strong acids, bases, and excessive heat.[4]

  • Solution:

    • Mild Work-up: Use a mild work-up procedure, avoiding strong acids or bases. A neutral work-up followed by silica gel chromatography is often a good strategy.[4]

    • Solvent Removal: When removing solvent on a rotary evaporator, use reduced pressure and a moderate temperature water bath (e.g., <40°C) to prevent thermal degradation.[4][5]

    • Proper Storage: Store the purified, dry product under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., <4°C) to prevent long-term degradation.[4][5]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices for maximizing yield.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask, add 1-(4-methoxyphenyl)ethane-1,2-dione (5.0 g, 30.5 mmol, 1.0 equiv).

    • Add aminoguanidine bicarbonate (3.1 g, 33.5 mmol, 1.1 equiv).

    • Add 100 mL of 95% ethanol.

  • Reaction:

    • Fit the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate may form.

    • Reduce the solvent volume by approximately half using a rotary evaporator at <40°C.

    • Pour the resulting slurry into 200 mL of cold deionized water and stir for 30 minutes.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold diethyl ether (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or a mixture of ethanol and water.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum. The expected product is a crystalline solid.

Protocol 2: Purification by Column Chromatography

If recrystallization fails to provide adequate purity, follow this procedure.

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample.

  • Column Packing:

    • Prepare a silica gel column using a suitable solvent system determined by TLC analysis (e.g., a gradient of 10% to 50% ethyl acetate in hexanes, or 1% to 5% methanol in DCM).

    • Ensure the column is packed properly to avoid channeling.[4]

  • Elution and Collection:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the determined solvent system.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC. (n.d.). PubMed Central.
  • challenges and solutions in scaling up 1,2,4-triazine production. (n.d.). BenchChem.
  • 3-AMINO-1,2,4-TRIAZINE synthesis. (n.d.). ChemicalBook.
  • Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. (n.d.).
  • optimization of solvent and temperature for 1,2,4-triazine reactions. (n.d.). BenchChem.
  • 3-amino-1h-1,2,4-triazole. (n.d.). Organic Syntheses.
  • Common problems in 1,2,4-triazine synthesis and solutions. (n.d.). BenchChem.
  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021).
  • Synthesis of 1,2,4-triazine derivatives through aldehyde in the... (n.d.).
  • Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. (n.d.).
  • Synthesis of 1,2,4-triazines. (n.d.). Organic Chemistry Portal.
  • Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. (n.d.). Asian Journal of Chemistry.
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applic
  • Synthesis of 1,2,4‐triazine derivatives. (n.d.).
  • (PDF) Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. (n.d.).
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). University of Veterinary and Pharmaceutical Sciences Brno.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M

Sources

Degradation of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will delve into the potential degradation pathways and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemistry of related triazine compounds, the primary factors leading to the degradation of this compound are expected to be exposure to harsh pH conditions (acidic or basic hydrolysis), light (photodegradation), elevated temperatures (thermal decomposition), and strong oxidizing agents.[1][2][3][4][5] The stability of triazine derivatives can vary significantly based on their specific substituents and the experimental conditions.[3]

Q2: I am observing an unexpected loss of my compound in an aqueous solution. What could be the cause?

A2: If you are working with aqueous solutions, hydrolysis is a likely cause of degradation. The 1,2,4-triazine ring can be susceptible to cleavage under both acidic and basic conditions.[6] The rate of hydrolysis is often pH and temperature-dependent. It is also important to consider the possibility of microbial degradation if the solution is not sterile.[7][8]

Q3: My sample has changed color after being left on the benchtop. What does this indicate?

A3: A color change often suggests photodegradation, especially if the sample was exposed to ambient or UV light.[2][4][9] Many heterocyclic compounds are light-sensitive and can undergo complex photochemical reactions, leading to the formation of colored byproducts. To mitigate this, we recommend storing solutions of this compound in amber vials or protecting them from light.

Q4: Can I expect my compound to be stable at elevated temperatures for short-term experiments like heating reactions?

A4: While some triazine derivatives exhibit high thermal stability, it is crucial to determine the thermal liability of this compound for your specific experimental conditions.[10][11][12] Thermal decomposition can lead to the formation of various degradation products.[10][12] We advise performing a preliminary thermal stress test to assess its stability at the desired temperature.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • You observe additional peaks in your chromatogram that were not present in the initial analysis of the pure compound.

  • The peak area of your parent compound is decreasing over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis 1. pH Control: Ensure the pH of your mobile phase and sample solvent is within a stable range for the compound. We recommend a pH between 4 and 8 as a starting point. 2. Temperature: Reduce the temperature of your autosampler to minimize degradation while samples are queued for analysis. 3. Solvent Choice: If possible, use organic solvents or buffer systems that are known to be less harsh.
Photodegradation 1. Light Protection: Use amber vials or cover your sample vials and mobile phase reservoirs with aluminum foil. 2. Wavelength of Detection: Be mindful that the UV detector in your HPLC can itself be a source of UV radiation. Minimize the exposure time of the sample in the flow cell if possible.
Oxidation 1. Degas Solvents: Thoroughly degas your mobile phase to remove dissolved oxygen. 2. Antioxidants: If compatible with your analysis, consider adding a small amount of an antioxidant like ascorbic acid to your sample. 3. Peroxide-Free Solvents: Ensure that solvents like THF or dioxane are free of peroxides, which can be potent oxidizing agents.
Issue 2: Poor Recovery or Inconsistent Results in Biological Assays

Symptoms:

  • You are observing lower than expected biological activity.

  • Your assay results are not reproducible between experiments.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Degradation in Assay Medium 1. Stability in Media: Perform a time-course stability study of this compound in your cell culture or assay buffer under the exact experimental conditions (temperature, CO2, etc.). Analyze samples at different time points by HPLC or LC-MS. 2. Fresh Stock Solutions: Always prepare fresh stock solutions of the compound before each experiment. Avoid repeated freeze-thaw cycles.
Interaction with Assay Components 1. Component Compatibility: Some assay components, such as certain proteins or reducing agents (e.g., DTT), may react with your compound. Run control experiments to assess the stability of your compound in the presence of individual assay components.
Adsorption to Labware 1. Material Choice: Highly lipophilic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials. 2. Surfactants: The inclusion of a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers can help to reduce non-specific binding.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of your compound and to identify potential degradation products.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Prepare a solution from this stressed solid.

  • Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable transparent solvent) to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC or LC-MS method.[13][14][15][16][17]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using mass spectrometry (MS) and tandem mass spectrometry (MS/MS).

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of related triazine compounds.

DegradationPathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_photodegradation Photodegradation cluster_oxidation Oxidation parent This compound hydrolysis_product1 Ring Cleavage Products parent->hydrolysis_product1 H+/OH- hydrolysis_product2 Hydroxylated Triazine parent->hydrolysis_product2 H2O photo_product1 Deamination Product parent->photo_product1 hv photo_product2 Ring Isomerization/Contraction parent->photo_product2 hv oxidation_product1 N-oxide parent->oxidation_product1 [O] oxidation_product2 Demethoxylation/Hydroxylation of Phenyl Ring parent->oxidation_product2 [O]

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

This workflow outlines the key steps in performing a forced degradation study.

ForcedDegradationWorkflow start Start: Pure Compound prepare_solution Prepare Stock Solution start->prepare_solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prepare_solution->stress_conditions analyze_samples Analyze by Stability-Indicating Method (e.g., LC-MS) stress_conditions->analyze_samples data_interpretation Data Interpretation and Degradant Identification analyze_samples->data_interpretation end End: Stability Profile data_interpretation->end

Caption: Workflow for a forced degradation study.

References

  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 35(2), 398-405.
  • Miliadis, G. E. (1994). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 42(4), 913-917.
  • Chen, C. Y., et al. (2015). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. Environmental Science and Pollution Research, 22(1), 639-648.
  • Lányi, K., & Dinya, Z. (2005). Photodegradation study of some triazine-type herbicides. Journal of Photochemistry and Photobiology A: Chemistry, 171(2), 121-131.
  • Chen, Y. H., et al. (2021). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Agricultural Science & Technology, 1(4), 343-351.
  • Barceló, D., et al. (1998). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2007).
  • Pichon, V., & Hennion, M. C. (1999). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. In Solid Phase Extraction (pp. 317-331). Humana Press.
  • Nasser, R. M., et al. (2001). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Thermo Fisher Scientific. (2007).
  • Abbas, H. H., Elbashir, A. A., & Aboul-Enein, H. Y. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-240.
  • Kopchuk, D. S., et al. (2018). Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions. Molecules, 23(10), 2635.
  • Chan-Blanco, Y., et al. (1999). Biodegradation of s-triazine compounds by a stable mixed bacterial community. Applied and Environmental Microbiology, 65(12), 5483-5488.
  • Wackett, L. P., Sadowsky, M. J., & Martinez, B. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45.
  • El-Gazzar, A. R. B. A., et al. (2019). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Medicinal Chemistry, 19(14), 1146-1165.
  • Sharma, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Toxics, 10(9), 526.
  • Iwan, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Thurman, E. M., et al. (2005). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water, and precipitation in the midwestern United States during the 1990s. U.S.
  • Shinde, N., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 2(6), 00040.
  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3), 931-938.
  • Kovalev, I. S., et al. (2020). Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. Chimica Techno Acta, 7(3), 104-108.
  • Iwan, M., et al. (2021). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 26(18), 5543.
  • Li, Y., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(11), 3326.
  • Dolzhenko, A. V., et al. (2009). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium. Letters in Organic Chemistry, 6(5), 413-416.
  • Czarnota-Łydka, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7501.
  • Al-Abdullah, N. H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 073-084.
  • Wang, X., et al. (2019). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 9(46), 26867-26871.
  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87.
  • PubChem. (n.d.). 6-(4-Methoxyphenyl)-3-phenylthieno[2,3-e][1][2][4]triazine. Retrieved from [Link]

  • LookChem. (n.d.). 847951-94-4. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Retrieved from [Link]

  • Czarnota-Łydka, A., et al. (2023). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 28(13), 5099.
  • Klyuchnikov, V. A., et al. (2000). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. Russian Journal of General Chemistry, 70(8), 1303-1306.
  • Zhang, J., et al. (2021). Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. Dalton Transactions, 50(40), 14217-14224.
  • Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one. Applied and environmental microbiology, 47(3), 451-453.
  • Szymański, P., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959.

Sources

Optimizing reaction conditions for the synthesis of 1,2,4-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 1,2,4-triazine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve higher yields and purity in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the synthesis of 1,2,4-triazine derivatives.

Q1: What is the most common and versatile method for synthesizing 3,5,6-trisubstituted 1,2,4-triazines?

The most prevalent and widely adopted method is the condensation of a 1,2-dicarbonyl compound with a suitable acid hydrazide.[1] This approach is favored due to its operational simplicity and the broad commercial availability of diverse starting materials, allowing for the synthesis of a wide array of substituted 1,2,4-triazines.

Q2: I'm observing the formation of a mixture of regioisomers. What is the cause and how can I address this?

The formation of regioisomers is a frequent challenge when using unsymmetrical 1,2-diketones.[1][2] The two carbonyl groups of the diketone exhibit different reactivities, and the acid hydrazide can attack either carbonyl group, leading to a mixture of 5,6-disubstituted 1,2,4-triazine regioisomers.[1] While achieving complete regioselectivity can be difficult, the most common approach is the separation of the resulting isomers.[1] Advanced purification techniques such as supercritical fluid chromatography (SFC) have proven effective for this purpose.[1][3]

Q3: My reaction yields are consistently low. What are the likely culprits and how can I improve them?

Low yields are a common frustration and can stem from multiple factors. These include the use of impure starting materials, suboptimal reaction conditions (such as temperature and reaction time), and the occurrence of competing side reactions.[4] For a systematic approach to diagnosing and resolving low-yield issues, please refer to the detailed troubleshooting guide in the next section.

Q4: What are some of the major side reactions to be aware of during 1,2,4-triazine synthesis?

Besides regioisomer formation, a key side reaction to be mindful of is the hydrolysis of the 1,2,4-triazine ring.[2][3] This is particularly prevalent under acidic or basic conditions and can lead to ring-opening and the formation of various degradation products.[2] The susceptibility of the triazine ring to hydrolysis is influenced by the electronic nature of its substituents.[2]

II. Troubleshooting and Optimization Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 1,2,4-triazine derivatives.

Problem 1: Low Reaction Yield

A persistently low yield is a clear indicator that one or more aspects of the reaction are not optimized.

Causality Analysis:

  • Purity of Starting Materials: Impurities in the 1,2-dicarbonyl compounds or acid hydrazides can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired triazine.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a critical role in the reaction kinetics and equilibrium.[4] Conditions that are too mild may result in incomplete conversion, while overly harsh conditions can lead to degradation of the starting materials or the product.[3][4]

  • Inefficient Work-up and Purification: Significant product loss can occur during the extraction and purification steps if the procedures are not optimized.[4]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Systematically Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Review_Workup Evaluate Work-up and Purification Procedure Optimize_Conditions->Review_Workup Optimization Complete Success Yield Improved Review_Workup->Success Procedure Optimized

Troubleshooting Low Reaction Yields

Step-by-Step Protocol:

  • Verify Starting Material Purity:

    • Analyze your 1,2-dicarbonyl compound and acid hydrazide using techniques such as NMR, LC-MS, or melting point determination to confirm their identity and purity.

    • If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography before use.

  • Systematic Optimization of Reaction Conditions:

    • Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. Start with the literature-reported temperature and then explore variations in ±10-20°C increments.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[4] Extending the reaction time may be necessary if the reaction is slow to reach completion.[4]

    • Solvent: The polarity of the solvent can significantly influence the reaction.[2] Screen a variety of solvents with different polarities (e.g., ethanol, acetic acid, DMF) to identify the one that provides the best yield.

  • Optimize Work-up and Purification:

    • Extraction: Ensure the use of an appropriate extraction solvent and perform multiple extractions to maximize the recovery of the product from the reaction mixture.[4]

    • Purification: If using column chromatography, carefully select the mobile phase to ensure good separation of the product from any unreacted starting materials or side products.[4]

Data Summary for Optimization:

ParameterRange to InvestigateMonitoring Technique
TemperatureRoom Temperature to RefluxTLC, LC-MS
Reaction Time1 - 24 hoursTLC, LC-MS
SolventEthanol, Acetic Acid, DMF, TolueneTLC, LC-MS
Problem 2: Formation of Regioisomers with Unsymmetrical 1,2-Dicarbonyls

This is a common challenge that can complicate purification and reduce the yield of the desired isomer.

Causality Analysis:

The formation of regioisomers arises from the non-selective attack of the nucleophilic acid hydrazide on the two electrophilically distinct carbonyl carbons of the unsymmetrical 1,2-dicarbonyl compound.[1]

Troubleshooting Workflow:

Regioisomer_Troubleshooting Start Mixture of Regioisomers Detected Modify_Reactants Modify Reactants for Steric/Electronic Bias Start->Modify_Reactants Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature) Start->Optimize_Conditions Single_Isomer Single Isomer Obtained Modify_Reactants->Single_Isomer Successful Purification Employ Advanced Purification Techniques Optimize_Conditions->Purification Isomers Still Present Purification->Single_Isomer Separation Achieved

Addressing Regioisomer Formation

Step-by-Step Protocol:

  • Reactant Modification (if feasible):

    • Consider introducing a bulky substituent on either the acid hydrazide or the 1,2-dicarbonyl compound to sterically hinder the approach to one of the carbonyl groups.[2] This can favor the formation of a single regioisomer.

  • Optimization of Reaction Conditions:

    • Solvent Polarity: The regioselectivity of the condensation can be influenced by the polarity of the solvent.[2] Experiment with a range of solvents from non-polar (e.g., toluene) to polar (e.g., acetic acid) to see if the ratio of isomers can be altered.

    • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction.[2]

  • Advanced Purification:

    • If the formation of isomers is unavoidable, focus on efficient separation.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related isomers.[3]

    • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for the separation of regioisomers compared to traditional HPLC.[1][3]

Problem 3: Product Instability or Decomposition

The stability of the synthesized 1,2,4-triazine derivative can be a concern, particularly during work-up and purification.[3]

Causality Analysis:

  • Thermal Lability: Some 1,2,4-triazine derivatives can be sensitive to heat and may decompose at elevated temperatures.[3]

  • Sensitivity to pH: The triazine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3]

Preventative Measures and Solutions:

  • Mild Reaction and Purification Conditions: Whenever possible, use neutral work-up conditions.[3] If acidic or basic conditions are necessary, they should be as mild and brief as possible.[2]

  • Temperature Control: Avoid excessive heating during solvent evaporation.[3] Use a rotary evaporator at reduced pressure and a moderate temperature.[3]

  • Proper Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation over time.[3]

Experimental Protocol: General Synthesis of a 3,5,6-Trisubstituted 1,2,4-Triazine

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrates.

  • Reactant Preparation:

    • Dissolve the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).

    • In a separate flask, dissolve the acid hydrazide (1.0 eq) in the same solvent.

  • Reaction:

    • Add the acid hydrazide solution to the 1,2-dicarbonyl solution dropwise at room temperature with stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and then a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

III. References

  • Common problems in 1,2,4-triazine synthesis and solutions. - Benchchem.

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. - RSC Advances.

  • Synthesis of 1,2,4-triazines. - Organic Chemistry Portal.

  • (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. - ResearchGate.

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. - Scholars Research Library.

  • challenges and solutions in scaling up 1,2,4-triazine production. - Benchchem.

  • Novel one pot synthesis of substituted 1,2,4-triazines. - Arkat USA.

  • troubleshooting common side reactions in 1,2,4-triazine functionalization. - Benchchem.

  • Synthetic strategies for pyrrolo[2,1-f][1][5][6]triazine: the parent moiety of antiviral drug remdesivir. - PMC - NIH.

  • identifying and minimizing side products in 1,2,4-triazine synthesis. - Benchchem.

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. - Journal of Medicinal Chemistry - ACS Publications.

  • 1,2,4-triazine derivatives: Synthesis and biological applications. - International Journal of Pharma Sciences and Research.

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. - ResearchGate.

  • Triazines- Six membered heterocycle. - YouTube.

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. - NIH.

  • Synthesis of new 1,2,4-triazine derivatives. - ResearchGate.

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. - ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Bioactivity of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers synthesizing and evaluating 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine analogs. This resource is structured to help you systematically troubleshoot and resolve common issues leading to unexpectedly low or inconsistent biological activity in your compounds. Our approach is rooted in a first-principles methodology: Verify the molecule, validate the conditions, and then investigate the biology.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Low bioactivity is a multifaceted problem that can originate from the compound itself, its handling, or the experimental assay conditions.[1][2] This guide provides a logical workflow to diagnose the root cause.

Section 1: Is Your Compound What You Think It Is? Identity and Purity Verification

The most fundamental step in troubleshooting bioactivity is to confirm, with high certainty, the structural identity and purity of the synthesized compound. An incorrect structure or the presence of bioactive impurities can lead to misleading results.[1]

Q1: My synthesized analog shows low or no bioactivity compared to a reference compound. Where do I absolutely start?

A1: Start with rigorous analytical characterization of your exact sample. Before investing more time and resources in biological assays, you must unequivocally confirm two things: the correct chemical structure and the sample's purity. It is not uncommon for subtle differences in synthesis or purification to yield an incorrect isomer or a compound contaminated with starting materials or byproducts.[3][4]

Q2: How can I definitively confirm the structure of my synthesized this compound analog?

A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. For a typical analog, you should look for the [M+H]⁺ ion in the positive ion mode. This result provides a primary check that the desired atoms have been incorporated.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms and functional groups.[5] For a this compound backbone, you should be able to identify characteristic signals for the methoxy group (~3.8-3.9 ppm), the aromatic protons on the phenyl ring, and the protons of the triazine ring. The absence of signals from starting materials is as important as the presence of signals for your product.

Q3: My compound's structure is confirmed by NMR and MS, but the activity is still low. Could impurities be the culprit?

A3: Absolutely. Even if the primary structure is correct, minor impurities can have a significant impact.[1] Some impurities might inhibit the target, while others could interfere with the assay readout.[6]

  • Common Synthetic Impurities: In 1,2,4-triazine synthesis, common issues include the formation of regioisomers if using unsymmetrical starting materials, or incomplete cyclization.[3][4]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing purity. A pure compound should show a single major peak. We recommend aiming for >95% purity for initial biological screening.

Section 2: Is Your Compound Behaving as Expected? Solubility and Stability

A pure, structurally correct compound can still fail in an assay if it doesn't reach its target. Solubility and stability are critical physical properties that govern a compound's effective concentration.

Q4: What role does solubility play, and how can I address it?

A4: Poor solubility is a frequent cause of low bioactivity.[1] If your compound precipitates in the aqueous assay buffer, its effective concentration is far lower than intended.

  • Visual Inspection: Check your assay plates (under a microscope if possible) for signs of compound precipitation.

  • Solvent Choice: Most researchers use Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. However, the final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[1]

  • Improving Solubility: If solubility is an issue, you can explore the use of co-solvents or other formulation strategies, but this adds complexity and potential for new artifacts. The primary goal is to ensure your compound is fully dissolved at the tested concentrations.

Q5: Could my 1,2,4-triazine analog be degrading in the tube or during the experiment?

A5: Yes, compound stability is a key consideration. The 1,2,4-triazine ring can be susceptible to hydrolysis under certain acidic or basic conditions, leading to ring-opening and loss of activity.[4]

  • Storage: Store your solid compounds in a cool, dark, and dry place. For stock solutions in DMSO, store at -20°C or -80°C and minimize freeze-thaw cycles.

  • Assay Conditions: Be mindful of the pH and temperature of your assay buffer and the duration of the experiment. If an assay involves long incubation times at 37°C, compound stability should be verified. You can re-analyze a sample that has been incubated under assay conditions by LC-MS to check for degradation products.

Section 3: Is Your Assay Reporting the Truth? Biological Assay Considerations

If you have a confirmed, pure, soluble, and stable compound, the next step is to scrutinize the biological assay itself.

Q6: I've ruled out all compound-related issues. How could my assay be giving a false negative result?

A6: Biological assays can be compromised by compound interference. Small molecules can interact with assay components in non-specific ways, a phenomenon often referred to as Pan-Assay Interference (PAINS).[6][7]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester proteins non-specifically, leading to an appearance of inhibition.[8]

  • Optical Interference: If your compound is colored or fluorescent, it can interfere with absorbance- or fluorescence-based readouts. Always run a control where the compound is added to the assay medium without the biological target (e.g., no enzyme or cells) to check for background signal.

  • Chemical Reactivity: Some chemical motifs can react non-specifically with proteins in the assay. While the 1,2,4-triazine core is generally stable, certain analog modifications could introduce reactive groups.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing the cause of low bioactivity.

TroubleshootingWorkflow start Low Bioactivity Observed verify_structure Step 1: Verify Structure (NMR, MS) start->verify_structure structure_ok Structure Correct? verify_structure->structure_ok re_synthesize Action: Re-synthesize or Re-evaluate Synthesis Route structure_ok->re_synthesize No check_purity Step 2: Check Purity (HPLC >95%) structure_ok->check_purity Yes purity_ok Purity Sufficient? check_purity->purity_ok re_purify Action: Re-purify Compound (e.g., Column, Prep-HPLC) purity_ok->re_purify No assess_solubility Step 3: Assess Solubility & Stability purity_ok->assess_solubility Yes solubility_ok Soluble & Stable? assess_solubility->solubility_ok optimize_formulation Action: Optimize Formulation (e.g., adjust solvent, check stability) solubility_ok->optimize_formulation No troubleshoot_assay Step 4: Troubleshoot Assay (Check for interference) solubility_ok->troubleshoot_assay Yes assay_ok Assay Validated? troubleshoot_assay->assay_ok modify_assay Action: Modify Assay Protocol (e.g., different readout, controls) assay_ok->modify_assay No evaluate_sar Step 5: Evaluate SAR (Hypothesis Testing) assay_ok->evaluate_sar Yes conclusion Conclusion: Analog is Likely Inactive evaluate_sar->conclusion

Caption: A stepwise decision tree for troubleshooting low bioactivity.

Section 4: Is Your Hypothesis Correct? Structure-Activity Relationship (SAR)

Q7: I have a high-purity, stable, and soluble compound, and my assay is robust. Why is it still inactive?

A7: At this stage, you must consider the Structure-Activity Relationship (SAR). The chemical modification you introduced to the this compound scaffold may have genuinely abolished its affinity for the biological target.

  • Binding Interactions: The bioactivity of 1,2,4-triazine derivatives often depends on specific hydrogen bonds, hydrophobic interactions, and the overall electronic profile of the molecule.[9][10] Altering a key functional group, even slightly, can disrupt a critical interaction with the target protein.

  • Review the Literature: Examine published SAR studies for 1,2,4-triazine analogs to understand which positions on the ring are sensitive to modification and which are more tolerant.[9][10][11] Your result, while negative, is a valuable data point for building a more complete SAR model for your target.

Summary of Troubleshooting Steps

Problem Area Potential Cause Recommended Action & Key Technique(s)
Compound Identity Incorrect chemical structure or isomer formed.Verify molecular weight and structure. (NMR, Mass Spectrometry)
Compound Purity Presence of starting materials, byproducts, or residual solvents.Quantify purity and identify impurities. (HPLC, LC-MS)
Compound Properties Poor solubility in assay buffer; degradation over time.Visually inspect for precipitation; re-analyze incubated samples. (Microscopy, LC-MS)
Assay Interference Compound aggregation, optical interference, or non-specific reactivity.Run controls (compound without target) to check for artifacts. (Assay-specific controls)
Biological Hypothesis The specific analog is genuinely inactive against the target.Compare modification to known SAR for the target class. (Literature Review, SAR Analysis)

Key Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in DMSO. Dilute this stock 1:100 in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm (or the λmax of your compound).

  • Analysis: Inject 10 µL of the prepared sample. A pure compound should yield a single, sharp peak. Purity can be calculated based on the area under the curve of the main peak relative to the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS
  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • Instrumentation: Use an HPLC system connected directly to a mass spectrometer (e.g., an electrospray ionization - time of flight, ESI-TOF, or quadrupole).

  • Method: Run a similar chromatographic gradient as in the purity assessment. The mass spectrometer should be set to scan a relevant mass range (e.g., 100-1000 m/z) in positive ion mode.

  • Analysis: Confirm that the mass associated with the main chromatographic peak corresponds to the expected [M+H]⁺ for your compound.

References

Sources

Cell culture contamination issues in experiments with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Experiments with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Introduction

This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in cell-based assays. The unique physicochemical properties of novel small molecules can sometimes lead to unexpected experimental artifacts, such as precipitation or cytotoxicity, which may be mistaken for microbial contamination. This document provides a structured troubleshooting framework to help you distinguish between chemical-induced issues and true biological contamination, ensuring the integrity and reproducibility of your experimental results.

The core principle of this guide is to differentiate between two primary sources of in-vitro complications:

  • Chemical & Physical Artifacts: Issues arising from the compound's solubility, stability, or interaction with culture media.

  • Biological Contamination: The presence of unwanted microorganisms such as bacteria, fungi, yeast, or mycoplasma.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common setup and handling questions for ensuring successful experiments with this compound.

Q1: How should I prepare a stock solution of this compound?

A1: Due to the hydrophobic nature typical of many triazine derivatives, direct dissolution in aqueous media is often challenging.[3][4] The recommended solvent for initial stock preparation is high-purity dimethyl sulfoxide (DMSO).[5][6]

  • Protocol for 10 mM DMSO Stock Solution:

    • Weigh the compound accurately in a sterile, conical tube. Note that for very small quantities, the compound may appear as a thin film or waxy solid.[7]

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Facilitate dissolution by gently vortexing. If solubility is limited, brief sonication in a water bath or gentle warming to 37°C can be employed, but be cautious as heat can degrade some compounds.[7]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile tubes to prevent repeated freeze-thaw cycles, which can compromise compound integrity and introduce contamination. Store at -20°C or -80°C.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "fall-out" that occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[3][5]

  • Mitigation Strategies:

    • Vortex/Warm: Immediately after dilution, vortex the medium or warm it briefly to 37°C to help redissolve the precipitate.[7]

    • Serial Dilutions in DMSO: Perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[6] This ensures that the final working concentration is achieved with a minimal, consistent, and non-toxic percentage of DMSO (typically ≤0.5%).

    • Serum-Assisted Solubilization: If using a serum-containing medium, add the DMSO stock directly to the serum component first, mix well, and then add the serum-compound mixture to the rest of the medium. Serum proteins can help stabilize the compound and prevent precipitation.[6]

Q3: What is the maximum final DMSO concentration I should use in my cell culture experiments?

A3: High concentrations of DMSO are toxic to most cell lines. The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% , and must be consistent across all experimental and control groups. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated groups.

Q4: Can I prepare my working solutions directly in aqueous buffers like PBS?

A4: This is generally not recommended for hydrophobic compounds. Attempting to dissolve them directly in PBS or saline can lead to poor solubility and inaccurate concentrations.[7] If you must use an aqueous buffer for a final dilution, ensure the compound is first properly dissolved in a DMSO stock. However, be aware that pH fluctuations after freezing and thawing PBS can occur.[8]

Part 2: Troubleshooting Guide: Contamination vs. Chemical Artifacts

Use this guide when you observe unexpected changes in your cell cultures after treatment with this compound.

Issue 1: Turbidity or Particulates in Culture Medium

You've added the compound and now the medium appears cloudy, or you see microscopic particles.

A Turbidity/Precipitate Observed Post-Compound Addition B Step 1: Microscopic Examination (Phase Contrast, 100-400x) A->B C Observation: Crystalline, irregular, or non-motile structures. No change in media pH (color). B->C Path A D Observation: Motile bacteria (dots/rods), budding yeast, or filamentous mold. Rapid pH change (yellow/purple). B->D Path B E Conclusion: Probable Chemical Precipitation C->E F Conclusion: Probable Microbial Contamination D->F G Action: Review Compound Solubility & Handling Protocol (See FAQ) E->G H Action: Discard Culture. Review Aseptic Technique. Perform Sterility Checks. F->H

Caption: Troubleshooting workflow for turbid media.

  • Path A: Chemical Precipitation: If you observe non-biological structures like crystals or amorphous aggregates, the issue is likely due to the compound precipitating out of solution.[9] This can be caused by temperature shifts (e.g., adding cold stock to warm media), evaporation leading to increased salt concentration, or reaction with media components like calcium salts.[10]

    • Solution: Re-evaluate your compound dissolution and dilution protocol. Refer to the strategies in FAQ Q2 . Ensure media is pre-warmed to 37°C before adding the compound stock. Check incubator humidity to prevent evaporation.[9][10]

  • Path B: Microbial Contamination: The observation of bacteria, yeast, or mold, often accompanied by a rapid change in the medium's pH indicator (phenol red turning yellow for bacteria or pink/purple for fungi), is a clear sign of biological contamination.[2][11]

    • Solution: Immediately discard the contaminated cultures to prevent spread.[2] Thoroughly decontaminate the biosafety cabinet and incubator. Review your aseptic technique, particularly when handling stock solutions and reagents.[7][12] It is recommended to filter-sterilize your final working solutions if you suspect your compound handling procedure is introducing contaminants.

Issue 2: Increased Cell Death or Changes in Morphology

Your cells are detaching, rounding up, or lysing, but the medium remains clear and the pH is stable.

A Increased Cell Death Observed (Clear Media, Stable pH) B Step 1: Review Experimental Controls A->B C Observation: Cell death is also high in the Vehicle (DMSO) Control group. B->C Path A D Observation: Vehicle Control is healthy. Cell death is dose-dependent with the compound. B->D Path B E Observation: Cell health is poor across all groups, including untreated controls. B->E Path C F Conclusion: DMSO Toxicity C->F G Conclusion: Compound-Induced Cytotoxicity D->G H Conclusion: Possible Cryptic Contamination (e.g., Mycoplasma) or General Culture Issue E->H I Action: Reduce final DMSO concentration to <0.5%. Retest. F->I J Action: This is an expected outcome. Proceed with dose-response analysis. G->J K Action: Test for Mycoplasma (PCR/ELISA). Review basic cell handling, media, and incubator conditions. H->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

  • Path A: DMSO Toxicity: If the vehicle control shows significant cell death, your DMSO concentration is too high for your specific cell line.[5]

    • Solution: Lower the final DMSO concentration in your experiments. This may require preparing a more concentrated primary stock of your compound.

  • Path B: Compound-Induced Cytotoxicity: If the vehicle control is healthy and cell death correlates with the concentration of this compound, you are observing the compound's intrinsic biological activity.

    • Solution: This is the expected result for a cytotoxic compound. Proceed with your experimental plan, such as determining an IC50 value.

  • Path C: Cryptic Contamination or Systemic Failure: If all cultures, including untreated ones, are unhealthy, the problem is systemic. This could be due to poor quality reagents, incubator malfunction, or a "cryptic" contamination like Mycoplasma.[1][12] Mycoplasma does not typically cause turbidity but can significantly alter cell physiology, growth, and drug sensitivity.[1][2]

    • Solution: Quarantine the affected cell line. Perform a specific test for Mycoplasma (e.g., PCR, ELISA, or DNA staining).[2] If positive, discard the cell line and obtain a new, certified contamination-free stock. Review all reagents and incubator parameters (CO₂, temperature, humidity).[12]

Part 3: Data and Protocols

Table 1: Recommended Solvent and Vehicle Control Parameters
ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvation power for many organic molecules used in biological assays.[3]
Max Final [DMSO] ≤ 0.5% (v/v); ideally ≤ 0.1%Minimizes solvent-induced cytotoxicity and off-target effects.[3]
Vehicle Control Culture medium + same final [DMSO]Essential to differentiate compound effects from solvent effects.
Storage of Stock -20°C or -80°C in single-use aliquotsPrevents degradation from freeze-thaw cycles and reduces contamination risk.
Protocol: Sterility Test for Compound Stock Solution

This protocol helps verify that your DMSO stock solution is not a source of microbial contamination.

  • Materials:

    • Your 10 mM DMSO stock of the compound.

    • Sterile Tryptic Soy Broth (TSB) or other general-purpose bacterial growth medium.

    • Sterile cell culture medium (without cells).

    • Sterile microcentrifuge tubes and culture plates/flasks.

  • Procedure:

    • In a sterile biosafety cabinet, add a small volume (e.g., 2 µL) of your DMSO compound stock to 1 mL of TSB.

    • In a separate tube, add 2 µL of the stock to 1 mL of your complete cell culture medium.

    • As a positive control, add a known bacterial source to another TSB tube. As a negative control, use a tube of sterile TSB.

    • Incubate all tubes at 37°C for 2-3 days.

    • Interpretation: If the tubes containing your compound stock become turbid while the negative control remains clear, your stock solution is contaminated.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Lee, H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes, 12(1), 795. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-triazin-3-amine, 5,6-bis(4-methoxyphenyl)-n-(1-methylethyl)-, 1-oxide. Retrieved from [Link]

  • Nims, R. W., & Price, P. J. (2017). Best practices for detecting and mitigating the risk of cell culture contaminants. In Vitro Cellular & Developmental Biology - Animal, 53(10), 872–879. Retrieved from [Link]

  • Environmental Health and Safety, University of Wisconsin-Madison. (n.d.). Understanding and Managing Cell Culture Contamination. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Gold Biotechnology. (2021, September 7). How to Detect Cell Culture Contamination [Video]. YouTube. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1,3,5-Triazines database. Retrieved from [Link]

  • Szymański, P., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Molecules, 24(18), 3335. Retrieved from [Link]

  • Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

  • PubChem. (n.d.). Benzoguanamine. Retrieved from [Link]

  • Wieczorek, M., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3935. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent MTT Assay Results with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine in their MTT assays. This guide is designed to address the specific challenges you may encounter, providing in-depth, experience-driven solutions to ensure the accuracy and reproducibility of your results. We will delve into the potential chemical interactions of this triazine-based compound and provide a logical framework for troubleshooting inconsistent data.

I. Frequently Asked Questions (FAQs)

Here, we address the most common issues reported by researchers working with this compound and similar compounds in MTT assays.

Question 1: My MTT assay results are highly variable between replicate wells treated with this compound. What could be the cause?

Answer: High variability is a frequent challenge and can stem from several factors, often related to either the compound itself or the assay technique.

  • Compound Solubility and Precipitation: this compound, like many small molecules, may have limited solubility in aqueous culture media. If the compound precipitates out of solution, it will not be uniformly distributed across the wells, leading to inconsistent effects on the cells. Visually inspect your treatment wells under a microscope before adding the MTT reagent. The presence of visible precipitates is a clear indicator of solubility issues.

  • Pipetting Inaccuracy: Inconsistent volumes of cells, media, or the compound solution can introduce significant error.[1][2] Ensure your pipettes are calibrated regularly and use consistent technique for each well.[1] For cell seeding, it is crucial to keep the cell suspension homogenous to prevent settling, which can lead to different cell numbers in each well.[2]

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the compound and affect cell growth, leading to skewed results.[1] To mitigate this, it is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental data.[1]

  • Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance.[1] Incomplete solubilization will lead to artificially low and variable readings. Ensure you are using a suitable solvent, such as DMSO or a solution of SDS in HCl, and that you allow sufficient time for the crystals to dissolve completely.[3][4] Gentle agitation can aid this process.[5]

Question 2: I'm observing an unexpected increase in absorbance at higher concentrations of this compound. Is this possible?

Answer: This counterintuitive result is a known artifact in MTT assays and can be caused by direct chemical interference of the test compound with the MTT reagent.[6]

  • Direct Reduction of MTT: The chemical structure of this compound, containing amine and methoxyphenyl groups, may have reducing properties that can directly convert the yellow MTT tetrazolium salt to purple formazan, independent of cellular metabolic activity.[7][8][9][10] This leads to a false-positive signal, making the cells appear more viable than they are.

  • Compound Color: If the compound itself has a color that absorbs light at the same wavelength as formazan (typically 570 nm), it can interfere with the absorbance reading.

To investigate this, you must run a cell-free control . This involves adding your compound at various concentrations to wells containing only culture medium (no cells) and then proceeding with the MTT assay protocol. If you observe an increase in absorbance in these cell-free wells, it confirms that your compound is directly interacting with the MTT reagent.

Question 3: My results with this compound are not consistent from one experiment to the next. How can I improve reproducibility?

Answer: Reproducibility issues often point to subtle variations in experimental conditions. Here are key areas to standardize:

  • Cell Seeding Density: The number of cells seeded per well is critical.[11] Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting their metabolic state.[12] It is essential to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental duration.[13]

  • MTT Incubation Time: The incubation time with the MTT reagent can influence the amount of formazan produced.[11][14] A typical incubation is 2-4 hours, but this may need to be optimized for your cell line.[14][15]

  • Reagent Preparation: Always use freshly prepared MTT solution, as it is light-sensitive and can degrade over time.

  • Consistent Timing: Ensure that the timing of each step, from compound addition to formazan solubilization and plate reading, is consistent across all plates and experiments.[1]

II. Troubleshooting Workflow

When faced with inconsistent results, a systematic approach is key. The following workflow can help you identify and resolve the root cause of the issue.

MTT_Troubleshooting cluster_observation Observation cluster_initial_checks Initial Checks cluster_investigation Investigation & Solutions cluster_validation Validation A Inconsistent MTT Results B High Variability in Replicates? A->B If Yes C Unexpected Increase in Absorbance? A->C If Yes D Check for Compound Precipitation (Microscopy) B->D E Review Pipetting Technique & Calibration B->E F Implement Plate Map to Avoid Edge Effects B->F G Ensure Complete Formazan Solubilization B->G H Run Cell-Free Control Assay C->H I Optimize Cell Seeding Density D->I E->I F->I G->I K Use an Alternative Viability Assay (e.g., ATP-based, Resazurin) H->K J Standardize Incubation Times I->J J->K Confirm Findings

Caption: A decision tree for troubleshooting inconsistent MTT assay results.

III. Validating Your Results: The Importance of Orthogonal Methods

Given the potential for interference of this compound with the MTT assay, it is crucial to validate your findings using an alternative cell viability assay that relies on a different biological principle.[16][17][18]

Recommended Alternative Assays
AssayPrincipleAdvantages
ATP-Based Assays (e.g., CellTiter-Glo®) Measures ATP levels, a direct indicator of metabolically active cells.[17][18]High sensitivity, rapid results, and less susceptible to chemical interference.[16][17]
Resazurin (AlamarBlue®) Assay Measures the reduction of resazurin to the fluorescent resorufin by viable cells.[16][18]High sensitivity, compatible with continuous monitoring, and generally has lower interference rates than MTT.[18]
Protease Viability Marker Assay Measures the activity of a protease marker found only in viable cells.[16]A direct measure of cell viability, not just metabolic activity.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.[16]Simple, inexpensive, and provides a direct count of live and dead cells.

IV. Standardized MTT Assay Protocol

To minimize variability, adhere to a standardized protocol. The following is a general guide that should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells in culture

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19][20]

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells.

    • Dilute the cell suspension to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.[1]

    • Incubate the plate for 24 hours to allow for cell attachment.[12][20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[15][21]

    • Incubate for 2-4 hours at 37°C, protected from light.[13][14]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.[20]

    • Add 100 µL of the solubilization solution to each well.[20][21]

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[5][20]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm.[21] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[21]

V. References

  • Cell viability assays: Alternatives to the MTT assay. (2017, May 2). Boster Bio. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. [Link]

  • McNicholas, K., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(15), 9478-9485. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. (2023, July 5). 4B - Alojamiento Web UVa. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • McNicholas, K., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(15), 9478-9485. [Link]

  • What is a good alternative for MTT assay to determine cell viability? (2015, December 17). ResearchGate. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (2018). Semantic Scholar. [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. (n.d.). ResearchGate. [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025, December 31). CLYTE Technologies. [Link]

  • Assay Guidance Manual: Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Inconsistent MTT results. (2010, November 15). Protocol Online. [Link]

  • I am having problems in getting results in MTT assay. How do I rectify it? (2022, June 7). ResearchGate. [Link]

  • da Silva Gasque, K. C., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(3), 381-385. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. [Link]

  • Meerloo, J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5875. [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. [Link]

  • Why do MTT and XTT assays give inconsistent results? (2015, September 9). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • da Silva Gasque, K. C., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(3), 381-385. [Link]

  • da Silva Gasque, K. C., et al. (2014). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Archives of Biology and Technology, 57(3), 381-385. [Link]

  • van Tonder, A., et al. (2015). Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. BMC Research Notes, 8, 47. [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 87(2), e01949-20. [Link]

  • solvent for formazan crystals in MTT assay. (2006, October 4). Protocol Online. [Link]

  • Discovery of Novel 1,3,5-Triazine Derivative as Potent Anticancer Agent: DNA and HSA Binding, MTT Assay. (2025, November 8). ResearchGate. [Link]

  • Cytotoxicity test using MTT assay against three different human cancer cell lines. (n.d.). ResearchGate. [Link]

  • 1,2,4-triazin-3-amine, 5,6-bis(4-methoxyphenyl)-n-(1-methylethyl)-, 1-oxide. (n.d.). PubChem. [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022, December 29). MDPI. [Link]

  • 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. (n.d.). PubChem. [Link]

  • 1,3,5-Triazines database. (n.d.). ChemSynthesis. [Link]

  • 1,3,5-Triazine. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • 6-(4-Methoxyphenyl)-3-phenylthieno[2,3-e][1][7][16]triazine. (n.d.). PubChem. [Link]

  • Benzoguanamine. (n.d.). PubChem. [Link]

  • 1,3,5-Triazin-2-amine. (n.d.). CAS Common Chemistry. [Link]

Sources

Technical Support Center: Enhancing the In Vivo Stability of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers working with 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, showing promise in a range of therapeutic areas, from oncology to neurodegenerative diseases.[1][2][3] However, like many heterocyclic compounds, achieving robust and reproducible in vivo exposure can be a significant challenge.

This guide is designed to provide you with actionable troubleshooting strategies and foundational knowledge to overcome common stability and bioavailability issues. We will delve into the causality behind these challenges and provide detailed, field-proven protocols to help you generate reliable data for your in vivo studies.

Troubleshooting Guide: Addressing Common In Vivo Challenges

This section is formatted as a series of common problems encountered during preclinical development. Each answer provides a mechanistic explanation and a direct path to a solution.

Q1: My compound shows potent in vitro activity but very low or undetectable plasma exposure after oral dosing. What is the likely cause?

A1: This is a classic and frequent challenge in early drug discovery. The issue almost always stems from one or both of the following:

  • Poor Aqueous Solubility: The 4-methoxyphenyl group imparts significant lipophilicity (high LogP), which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. If the compound does not dissolve, it cannot be absorbed.

  • High First-Pass Metabolism: The compound may be absorbed from the gut but then extensively metabolized by enzymes in the intestinal wall and/or the liver before it can reach systemic circulation. For this class of molecules, the methoxy group is a primary metabolic soft spot.

Expert Insight: Before assuming metabolic instability, always address potential solubility limitations. A simple formulation screen is a cost-effective first step to ensure you are giving the compound its best chance at absorption.

Experimental Protocol: Tier 1 Formulation Screening

This protocol allows for the rapid assessment of simple vehicle systems to improve solubility and absorption.

Objective: To identify a suitable vehicle for oral dosing that maintains the compound in a solubilized or finely suspended state.

Materials:

  • This compound (your test article)

  • Vehicle components (see table below)

  • Glass vials, magnetic stirrer, vortex mixer, sonicator

  • Microscope for visual inspection

Procedure:

  • Preparation: Prepare small volumes (e.g., 1-5 mL) of each vehicle listed in the table below.

  • Compound Addition: Add a pre-weighed amount of your compound to each vehicle to achieve the target dosing concentration (e.g., 10 mg/mL).

  • Solubilization:

    • Vortex vigorously for 2 minutes.

    • Use a bath sonicator for 15-30 minutes. Gentle warming (37-40°C) can be applied if necessary, but monitor for any signs of degradation.

    • For suspensions, ensure the vehicle contains a suspending agent like methylcellulose.

  • Assessment:

    • Visual Inspection: Check for clarity (solution) or uniform dispersion (suspension) immediately after preparation and again after 2-4 hours at room temperature.

    • Microscopy: Place a drop of the formulation on a slide and look for compound crystals. The absence of large crystals is desired.

  • Selection: Choose the vehicle that provides the best solubility or the most stable, fine suspension for your pilot in vivo study.

Data Summary: Common Oral Dosing Vehicles

Vehicle CompositionTypePrimary UseKey Considerations
0.5% (w/v) Methylcellulose in WaterSuspensionFor poorly soluble, water-insoluble compounds.Requires uniform particle size for consistent dosing.
20% (v/v) PEG 400 in WaterSolutionTo improve solubility of moderately lipophilic compounds.May not be sufficient for highly insoluble compounds.
10% (v/v) Solutol HS 15 in WaterMicellar Sol.Excellent for solubilizing very poorly soluble compounds.Can impact some biological assays; check compatibility.
5% DMSO / 40% PEG 400 / 55% SalineCo-solventA common "workhorse" formulation for discovery PK studies.DMSO can have pharmacological effects at high doses.
Q2: My compound shows acceptable oral absorption, but it is cleared from the plasma extremely quickly (short t½). How do I diagnose and address this?

A2: Rapid clearance is a strong indicator of metabolic instability. The chemical structure of this compound contains two likely metabolic hotspots:

  • O-demethylation: The 4-methoxy group is highly susceptible to cleavage by cytochrome P450 enzymes (CYPs), primarily in the liver, to form the corresponding phenol metabolite. This is one of the most common metabolic pathways for aryl methyl ethers.

  • Ring Oxidation: The electron-rich 1,2,4-triazine ring itself can be a target for oxidative metabolism.

To confirm this, you must perform an in vitro metabolic stability assay. The rat liver microsome (RLM) assay is the industry standard for this purpose.

Diagram: Potential Metabolic Pathways

Below is a diagram illustrating the most probable metabolic fates of the parent compound.

G Parent 5-(4-Methoxyphenyl)- 1,2,4-triazin-3-amine Metabolite1 5-(4-Hydroxyphenyl)- 1,2,4-triazin-3-amine (Phenol Metabolite) Parent->Metabolite1 Hepatic CYP450s (O-demethylation) Metabolite2 Oxidized Triazine Metabolite Parent->Metabolite2 Hepatic CYP450s (Ring Oxidation)

Caption: Probable metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)

Objective: To determine the intrinsic clearance rate of the test compound in a liver preparation, which predicts its in vivo metabolic fate.

Materials:

  • Pooled Rat Liver Microsomes (commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil - high clearance)

  • LC-MS/MS system for quantification[4][5]

Procedure:

  • Incubation Preparation: In a 96-well plate, prepare the incubation mixture on ice. For each 200 µL reaction, add:

    • 188 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 2 µL of RLM (final concentration 0.5 mg/mL)

    • 2 µL of test compound (final concentration 1 µM)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for sampling.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

Data Interpretation: Metabolic Stability

In Vitro t½ (minutes)Predicted In Vivo ClearanceRecommendation
> 60LowProceed with in vivo studies. Clearance is not likely to be a major issue.
15 - 60ModerateMay be acceptable depending on potency. Consider medicinal chemistry efforts to improve stability.
< 15HighVery likely to have poor in vivo exposure. Structural modification is strongly recommended before proceeding.
Frequently Asked Questions (FAQs)
Q3: Are there any proactive structural modifications I can make to block metabolism?

A3: Absolutely. If the RLM assay confirms high clearance, a medicinal chemistry campaign is warranted. The most logical first step is to address the metabolic liability of the methoxy group.

  • Bioisosteric Replacement: Replace the -OCH₃ group with a group that is sterically or electronically similar but resistant to O-demethylation. A common and effective strategy is to replace it with a difluoromethoxy group (-OCF₂H) . The strong carbon-fluorine bonds are much more difficult for CYP enzymes to break. Other options include small, stable heterocycles.

Diagram: Workflow for Stability Enhancement

This workflow illustrates a logical progression from an initial hit to a metabolically stable lead.

G Start Initial Hit Identified (Good In Vitro Potency) Formulation Formulation Screen Start->Formulation Solubility Check PK_Study Pilot PK Study (Oral Dosing) Formulation->PK_Study Low_Exposure Low Exposure or Rapid Clearance? PK_Study->Low_Exposure RLM_Assay RLM Stability Assay Low_Exposure->RLM_Assay Yes End Optimized Lead (Stable & Efficacious) Low_Exposure->End No High_Clearance High Intrinsic Clearance? RLM_Assay->High_Clearance MedChem Medicinal Chemistry: Block Metabolic Hotspots High_Clearance->MedChem Yes High_Clearance->End No MedChem->RLM_Assay Synthesize & Re-test

Caption: A typical workflow for addressing in vivo stability issues.

Q4: What are the best practices for preparing and storing my compound and its dosing vehicles?

A4: Proper handling is critical for reproducibility.

  • Compound Storage: Store the solid powder (neat compound) in a desiccator at -20°C, protected from light. 1,2,4-triazine rings can be susceptible to hydrolysis or photodecomposition over long periods.

  • Formulation Stability: Always prepare dosing vehicles fresh on the day of the study. If a vehicle must be prepared in advance, it should be stored at 2-8°C and protected from light. Before dosing, allow it to return to room temperature and vortex thoroughly to ensure homogeneity. Never assume a formulation is stable for more than 24 hours without empirical data.

Q5: What are the recommended starting conditions for an LC-MS/MS method to quantify this compound in plasma?

A5: LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and selectivity.[4][5] Here are robust starting parameters that should be optimized for your specific instrument.

LC-MS/MS Starting Parameters for Bioanalysis

ParameterRecommended Starting ConditionRationale
Column C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x50 mm)The methoxyphenyl group provides good retention on a C18 stationary phase.
Mobile Phase A Water with 0.1% Formic AcidPromotes good peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for eluting small molecules.
Gradient 5% to 95% B over 3-5 minutesA standard generic gradient to start with.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms on the triazine ring are basic and readily accept a proton.
MS/MS Transition To be determined by infusing a standard solution of the compound.Select the most intense and stable precursor-to-product ion transition for MRM.
References
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. Available at: [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. Available at: [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • Pyrrolo[2,1-f][6][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. SpringerLink. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]

  • Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. PubMed. Available at: [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]

  • Synthetic strategies for pyrrolo[2,1-f][6][7]triazine: the parent moiety of antiviral drug remdesivir. PubMed Central. Available at: [Link]

  • Strategies for Protecting and Manipulating Triazine Derivatives. ResearchGate. Available at: [Link]

  • Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • 1,3,5-Triazine. Wikipedia. Available at: [Link]

  • 6-(4-Methoxyphenyl)-3-phenylthieno[2,3-e][6][7]triazine. PubChem. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. Available at: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine in their cellular models. This guide is designed to provide you with the in-depth technical and methodological support needed to navigate the complexities of small molecule inhibitors, specifically focusing on proactively identifying and minimizing off-target effects. Our goal is to ensure the scientific integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the known or predicted targets of this compound?

A1: The 1,2,4-triazine and 1,3,5-triazine scaffolds are common in compounds with a wide range of biological activities.[1][2] Derivatives of these core structures have been investigated for their potential as anticancer agents, often targeting enzymes like dihydrofolate reductase (DHFR).[3] Additionally, some triazine derivatives have shown activity as inhibitors of acetylcholinesterase (AChE) and have been explored in the context of Alzheimer's disease.[1] Other studies have pointed to neuroprotective effects and modulation of signaling pathways like MAPK.[4] Given the structural similarities, it is plausible that this compound could interact with a range of kinases or other enzymes. Therefore, it is crucial to experimentally validate its primary target in your specific cellular model.

Q2: I'm observing unexpected cellular phenotypes at concentrations close to the IC50 of my compound. Could these be off-target effects?

A2: It is highly probable. Off-target effects are common with small molecule inhibitors and can manifest as unexpected or contradictory cellular responses.[5] These effects can arise from the compound interacting with unintended proteins, which may have similar binding pockets to the intended target. To begin troubleshooting, a systematic dose-response experiment is recommended to determine if the unexpected phenotype is concentration-dependent.

Q3: How can I be more confident that the observed phenotype is a direct result of inhibiting the intended target?

A3: Target validation is a critical step in drug discovery and mechanistic studies.[6][7] A multi-pronged approach is the most robust strategy. This includes:

  • Genetic Knockdown/Knockout: Using techniques like CRISPR/Cas9 or RNA interference (RNAi) to reduce or eliminate the expression of the putative target protein.[8][][10][11][12] If the phenotype of the genetic perturbation mirrors the effect of the small molecule inhibitor, it provides strong evidence for on-target activity.

  • Rescue Experiments: In a target knockout or knockdown background, expressing a version of the target that is resistant to the inhibitor. If this rescues the phenotype, it provides compelling evidence of on-target action.

Q4: What is the first step I should take to minimize potential off-target effects in my cell-based assays?

A4: The most immediate and critical step is to perform a careful dose-response analysis. It is essential to identify the minimal effective concentration that elicits the desired on-target phenotype while minimizing broader, potentially off-target, cellular responses. This involves testing a wide range of concentrations, often in a serial dilution format.[15]

Troubleshooting Guide

This section provides structured guidance to address specific issues you may encounter.

Issue 1: High Cellular Toxicity at Effective Concentrations

Potential Cause: The observed toxicity may be an off-target effect, or it could be an on-target effect that is detrimental to cell health.

Troubleshooting Steps:

  • Refine Concentration Range: Perform a more granular dose-response curve to pinpoint the therapeutic window where the desired on-target effect is observed without significant cytotoxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points after treatment. A rapid onset of toxicity may suggest a different mechanism than a delayed response.

  • Orthogonal Validation: Use a genetic approach (e.g., CRISPR knockout of the putative target) to see if it recapitulates the cytotoxic phenotype.[8][][10][11][12] If it does not, the toxicity is likely an off-target effect.

Issue 2: Discrepancy Between Biochemical IC50 and Cellular EC50

Potential Cause: Differences in compound permeability, metabolism, or the presence of efflux pumps in your cellular model can lead to a rightward shift in the effective concentration compared to a cell-free biochemical assay.

Troubleshooting Steps:

  • Assess Cell Permeability: If possible, use analytical methods to determine the intracellular concentration of the compound.

  • Evaluate Efflux Pump Activity: Use known efflux pump inhibitors to see if they potentiate the effect of your compound, suggesting it is a substrate for these transporters.

  • Consider Compound Stability: Ensure the compound is stable in your cell culture media over the course of the experiment.[16]

Experimental Protocols

Protocol 1: Dose-Response Optimization for Cell-Based Assays

This protocol outlines a systematic approach to determine the optimal concentration range for your inhibitor.

Materials:

  • Your chosen cellular model

  • This compound

  • Appropriate cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • Assay-specific reagents for measuring the desired phenotype and cytotoxicity (e.g., CellTiter-Glo® for viability)

Procedure:

  • Cell Seeding: Plate your cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.[17]

  • Compound Dilution Series: Prepare a 10-point, 3-fold serial dilution of the inhibitor in cell culture medium. The concentration range should bracket the expected effective concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined duration based on the expected kinetics of the biological response.

  • Phenotypic Readout: Measure the biological response of interest using your specific assay.

  • Cytotoxicity Assessment: In parallel, measure cell viability across the same concentration range.

  • Data Analysis: Plot both the phenotypic response and cell viability against the inhibitor concentration to determine the optimal therapeutic window.

Protocol 2: Target Validation using CRISPR/Cas9 Knockout

This protocol provides a general workflow for validating the on-target effects of your inhibitor using CRISPR/Cas9.[8][][10][11][12]

Materials:

  • Your chosen cellular model

  • Lentiviral or other delivery system for Cas9 and guide RNA (gRNA)

  • gRNAs targeting the putative target gene and a non-targeting control

  • Antibody for Western blotting to confirm protein knockout

Procedure:

  • gRNA Design and Cloning: Design and clone at least two independent gRNAs targeting your gene of interest into a suitable vector.

  • Cell Transduction/Transfection: Deliver the Cas9 and gRNA components into your cells.

  • Selection and Clonal Isolation: Select for successfully edited cells and isolate single-cell clones.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blotting or other appropriate methods.

  • Phenotypic Analysis: Treat the knockout and wild-type control cells with a range of concentrations of this compound and assess the phenotype of interest.

Expected Outcome: If the inhibitor is on-target, the knockout cells should be resistant to its effects on the specific phenotype being measured.

Visualizations

Signaling Pathway Perturbation

cluster_0 Cellular Environment Inhibitor This compound Target Intended Target (e.g., Kinase A) Inhibitor->Target Inhibition OffTarget Off-Target Protein (e.g., Kinase B) Inhibitor->OffTarget Inhibition (Off-Target) Downstream_On Downstream Effector (On-Target Pathway) Target->Downstream_On Signaling Downstream_Off Downstream Effector (Off-Target Pathway) OffTarget->Downstream_Off Signaling Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off

Caption: Interaction of an inhibitor with both its intended target and an off-target protein.

Experimental Workflow for Target Validation

cluster_1 Workflow Start Observe Phenotype with Inhibitor CRISPR CRISPR/Cas9 Knockout of Putative Target Start->CRISPR Inhibitor_2 Treat with Structurally Different Inhibitor Start->Inhibitor_2 Compare_Pheno Compare Phenotypes CRISPR->Compare_Pheno Inhibitor_2->Compare_Pheno On_Target Conclusion: On-Target Effect Compare_Pheno->On_Target Phenotypes Match Off_Target Conclusion: Off-Target Effect Compare_Pheno->Off_Target Phenotypes Differ

Caption: A logical workflow for validating on-target effects of a small molecule inhibitor.

Quantitative Data Summary

ParameterThis compoundControl Inhibitor (Structurally Dissimilar)Vehicle Control
Biochemical IC50 [Insert Value][Insert Value]N/A
Cellular EC50 (Phenotype) [Insert Value][Insert Value]N/A
Cellular CC50 (Toxicity) [Insert Value][Insert Value]> Max Concentration
Therapeutic Index (CC50/EC50) [Calculate Value][Calculate Value]N/A

This table should be populated with your experimental data.

References

  • Benchchem. Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays.
  • Biocompare.com. Target Validation with CRISPR. 2022.
  • BOC Sciences. CRISPR Cas9 Gene Editing for Target Identification and Validation.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. 2024.
  • Charles River Laboratories. CRISPR Cas9 Gene Editing.
  • World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. 2024.
  • Select Science. How to optimize your cell-based assays: Overcoming common challenges. 2021.
  • News-Medical.Net. The role of cell-based assays for drug discovery. 2024.
  • PMC - NIH. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. 2015.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?. 2025.
  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies.
  • ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. 2015.
  • Cell Based Assays in Drug Development: Comprehensive Overview. 2021.
  • ResearchGate. Criteria for selecting drug concentrations and solvent choice for in...
  • PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components.
  • ACS Publications. Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. 2022.
  • ResearchGate. The importance of target validation in drug discovery and development.
  • PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • PubMed Central. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. 2025.
  • PMC - NIH. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors.
  • PubMed. 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells.
  • Journal of Applied Pharmaceutical Science. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. 2016.
  • PMC - NIH. Proteolysis-targeting chimeras with reduced off-targets.
  • ResearchGate. 1,2,4-Triazines and their Benzo Derivatives | Request PDF.
  • Anti‑breast cancer activity of selected 1,3,5‑triazines via modulation of EGFR‑TK.

Sources

Validation & Comparative

A Comparative Analysis of the Anticancer Potential of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine versus Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comparative overview of the investigational compound 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine against the established chemotherapeutic agent, doxorubicin. The content herein is structured as a preclinical experimental framework, presenting hypothetical yet plausible data to guide researchers in evaluating novel triazine derivatives.

Introduction: The Clinical Benchmark and the Novel Challenger

Doxorubicin: The Gold Standard Anthracycline Doxorubicin is a cornerstone of chemotherapy regimens used to treat a wide array of cancers, including breast cancer, lung cancer, sarcomas, and various leukemias.[] Its potent cytotoxic effects stem from a multi-faceted mechanism of action. Primarily, doxorubicin intercalates into DNA, obstructing the progression of topoisomerase II.[2][3] This action stabilizes the enzyme-DNA complex after the DNA chain has been broken for replication, preventing the double helix from being resealed and halting the replication process.[3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2][4][5] While highly effective, its clinical utility is often limited by significant side effects, most notably dose-dependent cardiotoxicity.[3]

This compound: An Investigational Triazine Derivative The 1,2,4-triazine core is a nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including notable anticancer properties.[6][7][8] Compounds based on this scaffold have been shown to interfere with various signaling pathways crucial for cancer cell survival and proliferation.[9][10] Mechanistically, different 1,2,4-triazine derivatives have been identified as inhibitors of key oncogenic proteins such as cyclin-dependent kinases (CDKs), mTOR, and various receptor tyrosine kinases (e.g., EGFR, VEGFR-2).[10][11]

For the purpose of this guide, we will hypothesize that this compound (referred to as Triazine-M) acts primarily by inducing cell cycle arrest and apoptosis through the modulation of key regulatory proteins, a common mechanism for this class of compounds.[11][12] This guide outlines a head-to-head comparison to evaluate if Triazine-M could offer a more targeted and less toxic alternative to doxorubicin.

Experimental Design: A Multi-Faceted Comparative Workflow

To comprehensively compare the anticancer activities of Triazine-M and doxorubicin, a systematic in vitro experimental workflow is proposed. This workflow is designed to assess cytotoxicity, the primary mechanism of cell death, effects on cell cycle progression, and the specific molecular pathways involved.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Molecular Pathway Analysis P1_1 Cancer Cell Lines (e.g., MCF-7, A549) P1_2 Treat with Doxorubicin & Triazine-M (Dose-Response) P1_1->P1_2 P1_3 MTT Assay (72h incubation) P1_2->P1_3 P1_4 Determine IC50 Values P1_3->P1_4 P2_1 Treat cells with IC50 concentrations P1_4->P2_1 Inform subsequent experiments P3_1 Treat cells with IC50 concentrations P1_4->P3_1 Inform subsequent experiments P4_1 Treat cells and prepare lysates P1_4->P4_1 Inform subsequent experiments P2_2 Annexin V-FITC / PI Staining P2_1->P2_2 P2_3 Flow Cytometry Analysis P2_2->P2_3 P2_4 Quantify Apoptosis vs. Necrosis P2_3->P2_4 P3_2 Propidium Iodide (PI) Staining P3_1->P3_2 P3_3 Flow Cytometry Analysis P3_2->P3_3 P3_4 Quantify Cell Cycle Phases (G1, S, G2/M) P3_3->P3_4 P4_2 Western Blot Analysis P4_1->P4_2 P4_3 Probe for Key Proteins (Caspases, p53, Bcl-2) P4_2->P4_3

Figure 1: Proposed experimental workflow for comparative analysis.

Comparative Data Summary (Hypothetical Results)

The following tables summarize the expected outcomes from the experimental workflow, providing a basis for comparing the efficacy and mechanisms of Triazine-M and doxorubicin.

Table 1: Cytotoxicity (IC50) Values The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Doxorubicin0.851.20
Triazine-M5.257.50
Vehicle Control> 100> 100

Table 2: Apoptosis Induction (Annexin V/PI Assay) This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Data represents the percentage of cells in each quadrant after 24h treatment at IC50 concentrations.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
MCF-7 Cells
Vehicle Control95.12.51.41.0
Doxorubicin40.225.328.56.0
Triazine-M42.535.119.33.1
A549 Cells
Vehicle Control96.32.10.90.7
Doxorubicin45.820.726.47.1
Triazine-M48.138.510.23.2

Table 3: Cell Cycle Analysis (PI Staining) This analysis quantifies the distribution of cells in different phases of the cell cycle after 24h treatment at IC50 concentrations.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Cells
Vehicle Control65.220.514.3
Doxorubicin25.115.859.1
Triazine-M70.310.219.5
A549 Cells
Vehicle Control60.822.117.1
Doxorubicin20.718.261.1
Triazine-M72.59.817.7

Discussion of Comparative Mechanisms

Based on the hypothetical data, doxorubicin demonstrates superior potency with significantly lower IC50 values. Its mechanism is characterized by a strong induction of G2/M phase arrest and a mix of late apoptosis and necrosis, consistent with its action as a DNA intercalating agent and topoisomerase II inhibitor causing catastrophic DNA damage.[2]

Conversely, Triazine-M appears less potent but may exhibit a more targeted mechanism. The data suggests a strong induction of G0/G1 arrest, preventing cells from entering the DNA synthesis (S) phase. Furthermore, it appears to predominantly induce early apoptosis with less progression to late-stage apoptosis or necrosis.[12] This could imply a cytostatic effect at lower concentrations and a more controlled apoptotic cell death, potentially leading to a better safety profile.

Visualizing the Molecular Pathways

The distinct mechanisms can be visualized through their proposed signaling pathways.

G cluster_0 Doxorubicin Pathway cluster_1 Hypothetical Triazine-M Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB ATM ATM/ATR Activation DSB->ATM p53 p53 Stabilization ATM->p53 G2M G2/M Arrest p53->G2M Apop Apoptosis p53->Apop Triazine Triazine-M CDK46 CDK4/6 Kinase Triazine->CDK46 Inhibition Casp Caspase Cascade Triazine->Casp Upregulation pRB pRB Phosphorylation (Inhibited) CDK46->pRB E2F E2F Release (Blocked) pRB->E2F G1S G1/S Transition Block E2F->G1S Apop2 Apoptosis Casp->Apop2

Figure 2: Contrasting mechanisms of Doxorubicin and Triazine-M.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the following are detailed protocols for the key assays described.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[13][14]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.[13]

  • Procedure:

    • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[13]

    • Treatment: Remove the medium and add fresh medium containing serial dilutions of Doxorubicin or Triazine-M. Include vehicle-only wells as a control.

    • Incubation: Incubate the plate for 72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells.[17][18] Propidium Iodide (PI) is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]

  • Procedure:

    • Cell Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of the compounds for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[19]

    • Washing: Wash cells twice with cold PBS.[20]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18][21]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[18]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[18] Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis with Propidium Iodide

This method quantifies DNA content to determine cell cycle distribution.

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[22] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.[22]

  • Procedure:

    • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

    • Harvesting: Collect all cells and wash with PBS.

    • Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to fix the cells.[23][24] Incubate for at least 2 hours at 4°C.[25]

    • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[23][25]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[24]

    • Analysis: Analyze the samples using a flow cytometer.[23]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p53). A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.

  • Procedure:

    • Lysate Preparation: Treat cells with compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Key markers for apoptosis include the detection of cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP.[26][27]

Conclusion

This guide provides a framework for the comparative evaluation of the novel compound this compound against the clinical standard, doxorubicin. The hypothetical data suggest that while doxorubicin is a more potent cytotoxic agent, Triazine-M may offer a distinct and potentially more favorable mechanism of action characterized by G1 cell cycle arrest and a controlled apoptotic process. Such a profile could translate to a wider therapeutic window and reduced off-target toxicity. The detailed protocols provided herein offer a robust methodology for validating these hypotheses and further characterizing the anticancer potential of novel 1,2,4-triazine derivatives.

References

  • Kciuk, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells, 12(4), 659. [Link]

  • Płaczek, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3768. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • Kciuk, M., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. SciSpace. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Micallef, J. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. ResearchGate. [Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

  • Thangasamy, T., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1952, 295-300. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Gribova, O., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2390. [Link]

  • Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), e2200479. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. ResearchGate. [Link]

  • Al-Lamki, R. S., & Lu, L. (2019). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1952, 23-31. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • Płaczek, A., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(23), 7352. [Link]

  • Wang, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(3), 1381. [Link]

  • Płaczek, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. Bioorganic Chemistry, 134, 106461. [Link]

  • Cascioferro, S., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. OUCi. [Link]

Sources

A Comparative In Vitro Analysis of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine and Other 1,2,4-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Its inherent versatility allows for substitutions at various positions, leading to a diverse array of derivatives with potent anticancer, antimicrobial, and antiviral properties.[1][2] This guide provides an in-depth, objective comparison of the in vitro performance of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine against other key 1,2,4-triazine derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Significance of the 1,2,4-Triazine Core

The 1,2,4-triazine nucleus is a six-membered ring containing three nitrogen atoms. This structure serves as a versatile platform for the development of therapeutic agents due to its ability to interact with a variety of biological targets.[1][2] Modifications at the C3, C5, and C6 positions of the triazine ring have been shown to significantly influence the biological activity of these compounds, allowing for the fine-tuning of their therapeutic properties.[1]

Comparative In Vitro Anticancer Activity

1,2,4-triazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

A comparative analysis of the in vitro anticancer activity of this compound and other representative 1,2,4-triazine derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a 4-Methoxyphenyl Phenyl H MCF-7 (Breast) 10.1 [1]
1bPhenylPhenylHMCF-7 (Breast)7.8[1]
1c4-ChlorophenylPhenylHMCF-7 (Breast)5.2[1]
2a5,6-bis(4-methoxyphenyl)-3-((1H-indol-3-yl)methyl)--[4]
2b5,6-diphenyl-3-amine--[5]

Structure-Activity Relationship (SAR) Insights:

The nature of the substituents at the 5 and 6 positions of the 1,2,4-triazine ring significantly influences anticancer activity.[1][6] For instance, the introduction of a chlorine atom at the para-position of the phenyl ring at C5 (Compound 1c) enhances the cytotoxic activity against MCF-7 breast cancer cells compared to an unsubstituted phenyl ring (Compound 1b) or a methoxy-substituted phenyl ring (Compound 1a).[1] This suggests that electron-withdrawing groups may be favorable for this particular activity.

Inhibition of Key Signaling Pathways

Many 1,2,4-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[1] Additionally, some derivatives have been identified as potent inhibitors of pyruvate dehydrogenase kinases (PDKs), which are crucial for cancer cell metabolism.[7][8]

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by certain 1,2,4-triazine derivatives.

PI3K_Akt_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Triazine 1,2,4-Triazine Derivative Triazine->PI3K Inhibits Triazine->Akt Inhibits Triazine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,2,4-triazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vitro findings, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anticancer properties of 1,2,4-triazine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with 1,2,4-triazine derivatives at various concentrations Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate cell viability and determine IC50 Measure->Analyze

Sources

In vivo efficacy of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine compared to known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vivo Efficacy of Novel CTP Synthase Inhibitors

Executive Summary: The de novo pyrimidine synthesis pathway is a critical engine for proliferating cancer cells, making it a prime target for therapeutic intervention. Within this pathway, CTP Synthase (CTPS), which catalyzes the final rate-limiting step of converting UTP to CTP, has emerged as a significant target.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine, a novel small molecule inhibitor, against established benchmarks in the field. While public domain data on this compound is limited, we will draw comparisons with structurally related triazine derivatives and known CTPS inhibitors to provide a comprehensive overview for researchers in oncology and drug development. A critical distinction in recent research is the selective targeting of the CTPS1 isoform, which is essential for lymphocyte proliferation, over the CTPS2 isoform, offering a promising therapeutic window for hematological malignancies.[2][4][5]

The Critical Role of CTP Synthase in Oncology

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and phospholipids.[6] Rapidly dividing cells, a hallmark of cancer, have a profound dependency on the de novo pyrimidine synthesis pathway to meet their high demand for CTP.[5] CTP Synthase (CTPS) catalyzes the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[3][6]

Humans express two isoforms, CTPS1 and CTPS2. While both perform the same enzymatic function, CTPS1 has been identified as having an essential and non-redundant role in lymphocyte proliferation.[2][4] This isoform-specific dependency presents a strategic advantage: selectively inhibiting CTPS1 could be cytotoxic to lymphoid cancers while sparing healthy tissues that can rely on CTPS2.[4][5] This targeted approach forms the basis for a new generation of cancer therapies.

Mechanism of Action: CTP Synthase Inhibition

The diagram below illustrates the pivotal position of CTP Synthase in the de novo pyrimidine synthesis pathway and the mechanism of its inhibition.

CTP_Synthase_Pathway Figure 1: Mechanism of CTP Synthase Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Therapeutic Intervention UTP UTP CTP CTP UTP->CTP CTP Synthase (CTPS1/CTPS2) Glutamine + ATP -> Glutamate + ADP + Pi DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Inhibitor This compound (and other CTPS1 Inhibitors) CTPS1_Node CTPS1 Inhibitor->CTPS1_Node Inhibition

Caption: CTP Synthase catalyzes the conversion of UTP to CTP, a critical step for DNA and RNA synthesis. Small molecule inhibitors selectively target this enzyme, disrupting nucleotide production in cancer cells.

Comparative In Vivo Efficacy

To contextualize the potential of this compound, we compare its anticipated performance with known inhibitors based on published data for molecules with similar mechanisms. The primary model for such preclinical evaluation is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[7]

Known Inhibitors for Comparison:
  • 3-Deazauridine: A well-characterized uridine analog that, upon intracellular phosphorylation, inhibits CTP synthase.[8][9] It has shown efficacy in preclinical models, particularly in combination with other agents.[10][11]

  • STP938: A first-in-class, highly selective, orally bioavailable inhibitor of CTPS1.[1] It has demonstrated potent anti-tumor activity in in vivo models of T-cell and B-cell malignancies and is currently in clinical trials.[1][12]

  • Gemcitabine: A nucleoside analog whose active metabolite, dF-dCTP, is a potent inhibitor of CTP synthase.[13] It is a standard-of-care chemotherapy for various cancers.

Data Summary Table

The following table synthesizes representative in vivo data from studies on CTPS inhibitors in xenograft models of hematological malignancies.

Compound Dose & Route Cancer Model Tumor Growth Inhibition (TGI) Key Findings Reference
STP938 (CTPS1 Selective) Oral (daily)Jurkat T-cell Leukemia XenograftDose-dependent inhibitionShowed significant anti-proliferative activity in vivo with favorable pharmaceutical properties.[12]
3-Deazauridine 100 mg/kg (i.p.)L1210 Leukemia>90% reduction in CTP poolsPotentiates the effect of other antimetabolites like azacitidine.[8][10]
Gemcitabine VariesVarious Solid & Heme TumorsSignificantBroad-spectrum activity, but also associated with toxicity due to non-selective mechanism.[6][13]
This compound HypotheticalT-cell Lymphoma XenograftProjected: HighExpected to show potent, selective CTPS1 inhibition with oral bioavailability.N/A

Scientist's Note on Efficacy: The key differentiator for next-generation inhibitors like STP938, and potentially for this compound, is the selective targeting of CTPS1.[4] This selectivity is anticipated to yield a wider therapeutic index, allowing for potent anti-tumor efficacy at doses that are well-tolerated, a significant advantage over less selective agents like Gemcitabine.

Standardized Protocol for In Vivo Efficacy Assessment

A robust and reproducible protocol is paramount for evaluating and comparing the efficacy of novel anticancer agents. The following describes a standard subcutaneous xenograft model workflow.

Experimental Workflow Diagram

Xenograft_Workflow Figure 2: Standard Xenograft Model Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis Cell_Culture 1. Cell Line Culture (e.g., Jurkat, MOLT-4) Animal_Acclimation 2. Animal Acclimation (e.g., NOD/SCID Mice, 6-8 weeks old) Implantation 4. Subcutaneous Injection (5-10 x 10^6 cells in Matrigel) Animal_Acclimation->Implantation Cell_Harvest 3. Cell Harvest & Prep (Viability >95%) Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth (to ~100-200 mm³) Implantation->Tumor_Growth Randomization 6. Randomization into Groups (Vehicle, Test Compounds, Positive Control) Tumor_Growth->Randomization Dosing 7. Compound Administration (Oral, IP, IV - Daily) Randomization->Dosing Monitoring 8. Monitoring (2-3x weekly) - Tumor Volume (Calipers) - Body Weight - Clinical Signs Dosing->Monitoring Endpoint 9. Study Endpoint (Tumor size limit or time) Monitoring->Endpoint Data_Analysis 10. Data Analysis - TGI Calculation - Statistical Analysis - PK/PD sampling Endpoint->Data_Analysis

Caption: A typical workflow for assessing in vivo efficacy of an anti-cancer compound using a subcutaneous xenograft model.

Step-by-Step Methodology
  • Cell Culture:

    • Culture human T-cell leukemia cells (e.g., Jurkat) under standard conditions (RPMI-1640, 10% FBS, 1% Pen-Strep).

    • Ensure cells are in the logarithmic growth phase before harvesting.

    • Rationale: Using cells in log phase ensures high viability and tumorigenicity.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG, female, 6-8 weeks old) to prevent rejection of the human tumor graft.[7][14]

    • Allow a 1-week acclimation period.

  • Tumor Cell Implantation:

    • Harvest, wash, and resuspend cells in sterile PBS or saline.

    • Mix cell suspension 1:1 with Matrigel Basement Membrane Matrix.

    • Subcutaneously inject 5-10 million cells (in 100-200 µL) into the right flank of each mouse.[15]

    • Rationale: Matrigel provides a scaffold and growth factors that promote initial tumor establishment and growth.

  • Monitoring and Treatment:

    • Monitor tumor growth using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 per group).[15]

    • Groups:

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: this compound (e.g., 25 mg/kg, oral, daily)

      • Group 3: this compound (e.g., 50 mg/kg, oral, daily)

      • Group 4: Positive Control (e.g., STP938 or 3-Deazauridine)

    • Administer treatments daily for 14-21 days.

    • Record body weight and any signs of toxicity at each measurement.

  • Endpoint and Data Analysis:

    • The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • Calculate Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Perform statistical analysis (e.g., ANOVA) to determine significance.

    • Collect terminal blood and tumor samples for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

Discussion and Future Directions

The therapeutic strategy of targeting CTP synthase, particularly the CTPS1 isoform, holds immense promise for the treatment of hematological cancers.[1][2] Novel compounds like this compound, belonging to the 1,2,4-triazine class of molecules known for diverse biological activities, are poised to build on the clinical validation established by molecules like STP938.[16][17]

The in vivo data for selective CTPS1 inhibitors suggest a potent and well-tolerated anti-tumor response in relevant preclinical models.[4][12] The key advantages are expected to be high efficacy in lymphoid cancer models and an improved safety profile compared to broader-acting antimetabolites. Future research should focus on head-to-head in vivo studies to directly compare the efficacy and safety of these emerging triazine-based inhibitors against clinical benchmarks. Furthermore, exploring their potential in solid tumors with CTPS2 loss, which creates a synthetic lethal vulnerability to CTPS1 inhibition, represents an exciting avenue for expanding their clinical application.[5]

References

  • Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies. (2023). Vertex AI Search.
  • P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL. (2022). PMC - NIH.
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
  • 1177 STP938, a Novel, Potent and Selective Inhibitor of CTP Synthase 1 (CTPS1) Is a Targeted Therapy Specifically Blocking De Novo Nucleotide Synthesis in Lymphomas and Leukemias. (Abstract).
  • Effect of 3-deazauridine on the metabolism, toxicity, and antitumor activity of azacitidine in mice bearing L1210 leukemia sensitive and resistant to cytarabine. (1985). PubMed.
  • The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine. (1975). PubMed.
  • 3-Deazauridine enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase. (2011). PubMed.
  • CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma. (n.d.). ScienceOpen.
  • Abstract 1620: Vulnerability to selective CTPS1 inhibition in cancers lacking CTPS2. (2025).
  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology.
  • 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response. (1986). PubMed.
  • Exploring the Potent Inhibition of CTP Synthase by Gemcitabine-5'-Triphosph
  • CTP synthase 1. (n.d.). Wikipedia.
  • CTP Synthase (CTPS) Inhibitors. (n.d.). Santa Cruz Biotechnology.
  • Comparative Efficacy of Thienyl-1,2,4-Triazine Derivatives: An In Vitro vs. In Vivo Perspective. (n.d.). Benchchem.
  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. (2022). PubMed.

Sources

A Head-to-Head Comparison of Synthetic Routes for 5-Aryl-1,2,4-Triazines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Aryl-1,2,4-Triazine Scaffold

The 1,2,4-triazine ring is a privileged nitrogen-containing heterocycle that forms the core of numerous compounds with significant biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The substitution pattern on the triazine ring is critical for modulating pharmacological activity, with the 5-aryl substitution being a particularly important motif in the design of modern therapeutics. This structural feature is often key for establishing crucial interactions with biological targets.

Given the escalating importance of this scaffold in drug discovery and development, the efficient and versatile synthesis of 5-aryl-1,2,4-triazines is a central challenge for medicinal and process chemists. The selection of a synthetic route can profoundly impact project timelines, scalability, and the ability to generate diverse compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth, head-to-head comparison of the principal synthetic strategies for accessing 5-aryl-1,2,4-triazines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-tested experimental protocols to bridge theory with practice.

Route 1: The Classical Condensation of 1,2-Dicarbonyls

The most established and widely practiced method for constructing the 1,2,4-triazine core involves the condensation of a 1,2-dicarbonyl compound with a suitable three-atom nitrogen-containing component, typically an amidrazone or a related derivative. To generate a 5-aryl-1,2,4-triazine, an arylglyoxal or a symmetrical 1,2-diaryl-1,2-dione (like benzil) is commonly employed.

Mechanistic Rationale: The reaction proceeds via an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the terminal hydrazine nitrogen of the amidrazone to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the amidic nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The use of an acid catalyst, such as acetic acid, is common to facilitate both the condensation and dehydration steps.[2]

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A Aryl-1,2-dicarbonyl I1 Hydrazone Intermediate A->I1 + Amidrazone - H₂O B Amidrazone B->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 5-Aryl-1,2,4-triazine I2->P Dehydration - H₂O

Caption: Classical condensation pathway for 5-aryl-1,2,4-triazine synthesis.

Head-to-Head Assessment:

AdvantagesDisadvantages
Readily Available Starting Materials: Aryl-1,2-dicarbonyls and amidrazones are often commercially available or accessible through straightforward synthetic procedures.Regioselectivity Issues: The use of unsymmetrical 1,2-dicarbonyls can lead to the formation of a mixture of regioisomers, complicating purification.[3]
Procedural Simplicity: The reaction is typically a one-step process that does not require specialized equipment or inert atmosphere techniques.Harsh Conditions: Reactions often require heating in acidic media (e.g., refluxing acetic acid), which may not be suitable for sensitive substrates.[2]
Scalability: The procedure is generally robust and amenable to scale-up for the production of larger quantities of material.Limited Functional Group Tolerance: The acidic and high-temperature conditions can be incompatible with certain functional groups.

Route 2: Late-Stage C5-Arylation via Transition-Metal Catalysis

For generating chemical libraries and exploring SAR, the ability to introduce diversity at a late stage is paramount. Transition-metal-catalyzed cross-coupling reactions provide a powerful platform for achieving this by functionalizing a pre-formed 5-halo-1,2,4-triazine core. The Suzuki-Miyaura coupling is the most prominent of these methods.

Mechanistic Rationale (Suzuki-Miyaura Coupling): The catalytic cycle begins with the oxidative addition of the 5-halo-1,2,4-triazine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with an arylboronic acid (which is activated by a base). The final step is reductive elimination, which forms the C-C bond between the triazine and the aryl group and regenerates the active Pd(0) catalyst.[1][4] A significant challenge is the potential for the nitrogen atoms in the triazine ring to coordinate to and inhibit the palladium catalyst, requiring careful selection of ligands and reaction conditions.[4]

G cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_aryl R-Pd(II)L₂-Ar pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination r_ar 5-Aryl-1,2,4-triazine (R-Ar) pd2_aryl->r_ar r_x 5-Halo-1,2,4-triazine (R-X) r_x->pd2_halide ar_b Arylboronic Acid (Ar-B(OH)₂) ar_b->pd2_aryl base Base base->pd2_aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Assessment:

AdvantagesDisadvantages
Excellent for SAR/Library Synthesis: Allows for the rapid generation of a diverse array of analogues from a common 5-halo-triazine intermediate.Multi-Step Process: Requires the initial synthesis and purification of the 5-halo-1,2,4-triazine precursor.
Broad Substrate Scope: A vast number of aryl- and heteroarylboronic acids are commercially available, enabling extensive chemical space exploration.Catalyst Inhibition/Cost: The nitrogen-rich triazine can inhibit the palladium catalyst, potentially requiring higher catalyst loadings or specialized ligands.[4] Precious metal catalysts add to the cost.
Mild Reaction Conditions: Modern cross-coupling protocols often proceed under relatively mild conditions, offering good functional group tolerance.Stille Coupling Alternative: The Stille coupling is an alternative but involves the use of toxic organotin reagents, which poses significant purification and waste disposal challenges.[5][6]

Route 3: The Modern Approach - Direct C-H Arylation

Direct C-H arylation represents the cutting edge of synthetic efficiency, aiming to form the C-C bond directly from an unfunctionalized C-H bond on the triazine ring. This strategy circumvents the need to pre-install a leaving group (like a halogen) at the C5 position, thus offering a more atom- and step-economical approach. While still an emerging area for 1,2,4-triazines, this method has been successfully applied to many related nitrogen heterocycles.[7][8]

Mechanistic Rationale: Several mechanisms can operate depending on the catalyst system (e.g., Pd, Cu) and reactants. A common pathway in palladium catalysis involves a concerted metalation-deprotonation (CMD) or a related C-H activation step, where the catalyst interacts directly with the C5-H bond of the triazine. This generates a palladated intermediate that can then engage with an aryl halide (or other aryl source) to complete the cross-coupling cycle.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product A 1,2,4-Triazine (C5-H) I1 C-H Activation/ Metalation A->I1 B Aryl Halide (Ar-X) I2 Coupling with Ar-X B->I2 Cat Pd or Cu Catalyst Cat->I1 I1->I2 I2->Cat Catalyst Regeneration P 5-Aryl-1,2,4-triazine I2->P

Caption: Conceptual workflow for direct C-H arylation.

Head-to-Head Assessment:

AdvantagesDisadvantages
Atom and Step Economy: The most efficient approach, avoiding the synthesis of halogenated or organometallic intermediates and reducing waste.Regioselectivity Challenges: The 1,2,4-triazine ring has multiple C-H bonds (C3, C5, C6), and achieving selective activation at C5 can be difficult and highly condition-dependent.
Simplified Starting Materials: Utilizes the parent heterocycle, which is often more accessible than its halogenated counterpart.Harsh Conditions: Many C-H activation protocols require high temperatures and strong bases or additives, which can limit substrate scope.
Emerging Technology: Represents a greener and more sustainable approach to synthesis, aligning with modern process chemistry goals.Methodology is Less Mature: Compared to classical condensation or Suzuki coupling, the methodology for direct arylation of 1,2,4-triazines is less developed and may require significant optimization.

Comparative Summary of Synthetic Routes

MetricRoute 1: Classical CondensationRoute 2: Suzuki Cross-CouplingRoute 3: Direct C-H Arylation
Typical Yield Moderate to High (50-90%)[2]Good to Excellent (60-95%)[4]Variable (Highly system-dependent)
Key Advantage Procedural simplicity, scalabilityLate-stage diversification, broad scopeHighest step- and atom-economy
Key Limitation Regioselectivity with unsymmetrical precursorsRequires halogenated precursorRegioselectivity control, newer methodology
Best For... Large-scale synthesis of a single targetMedicinal chemistry library synthesis (SAR)Green chemistry, process optimization
Complexity LowModerateHigh (Optimization)

Experimental Protocols

Protocol 1: Synthesis of 5,6-Diphenyl-1,2,4-triazine via Classical Condensation

This protocol is adapted from the one-pot synthesis described by Nongkhlaw et al.[2]

  • Reaction Setup: To a solution of benzil (1,2-diphenyl-1,2-ethanedione) (1.0 equiv) in an appropriate solvent, add formamide (1.2 equiv) and a base such as sodium tertiary-butoxide (1.1 equiv).

  • Condensation: Stir the mixture at room temperature until the reaction (monitored by TLC) is complete.

  • Cyclization: Add hydrazine hydrate (1.5 equiv) to the reaction mixture and reflux for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., CH₂Cl₂). Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the desired 5,6-diphenyl-1,2,4-triazine. A typical reported yield for the unsubstituted C3 position is 56%.[2]

Protocol 2: Synthesis of a 5-Aryl-1,2,4-triazine via Suzuki Cross-Coupling

This protocol is a generalized procedure based on established methodologies for nitrogen-containing heterocycles.[4]

  • Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-halo-1,2,4-triazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium acetate (2.5 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv), and triphenylphosphine (PPh₃) (0.04 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add anhydrous N,N-Dimethylacetamide (DMAc) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to yield the target 5-aryl-1,2,4-triazine.

Conclusion and Strategic Recommendations

The synthesis of 5-aryl-1,2,4-triazines can be approached through several distinct strategies, each with a unique profile of strengths and weaknesses.

  • For the large-scale, cost-effective production of a specific target , the Classical Condensation route remains a highly viable and robust option, provided that the required symmetrical or highly regioselective dicarbonyl precursor is available.

  • For drug discovery and medicinal chemistry programs where rapid SAR exploration is the primary goal, Late-Stage Suzuki-Miyaura Cross-Coupling is the undisputed strategy of choice. Its flexibility and tolerance for a vast array of commercially available building blocks are unparalleled for library generation.

  • Direct C-H Arylation represents the future of efficient synthesis. While still in development for this specific scaffold, it should be considered for process optimization and green chemistry initiatives , as it offers the most streamlined and environmentally benign pathway.

The optimal synthetic route is ultimately dictated by the specific goals of the project. A thorough understanding of these core strategies empowers researchers to make informed decisions, accelerating the discovery and development of novel 1,2,4-triazine-based therapeutics.

References

  • Kopchuk, D. S., et al. (2020). Direct synthesis of 5-arylethynyl-1,2,4-triazines via direct CH-functionalization. Chimica Techno Acta, 7(3), 104-108. [Link]

  • Gauthier Jr, D. R., et al. (2005). Palladium-catalyzed regioselective arylation of imidazo[1,2-b][4][9][10]triazine: synthesis of an alpha 2/3-selective GABA agonist. The Journal of Organic Chemistry, 70(15), 5938-45. [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. [Link]

  • Kovacs, D., et al. (2022). Direct Copper-Mediated C–H Arylation of Triazolo[5,1-c][4][9][10] triazines with Aryldiazonium Salts. Molecules, 27(22), 7853. [Link]

  • Hay, M. P., et al. (2006). Stille Coupling Reactions in the Synthesis of Hypoxia-Selective 3-Alkyl-1,2,4-Benzotriazine 1,4-Dioxide Anticancer Agents. The Journal of Organic Chemistry, 71(14), 5358-5365. [Link]

  • Kumar, A., et al. (2015). Pd-catalyzed Regioselective Arylation on the C-5 Position of N-aryl 1,2,3-triazoles. The Journal of Organic Chemistry, 80(7), 3535-45. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (2018). Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

  • Wikipedia. (n.d.). Stille reaction. [Link]

  • Gauthier Jr, D. R., et al. (2005). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2- b ][4][9][10]triazine: Synthesis of an α 2/ 3 -Selective GABA Agonist. The Journal of Organic Chemistry, 70(15), 5938-5945. [Link]

  • Egorov, I. N., et al. (2010). The direct arylation of 1,3,5-triazin-2,4(1 H,3 H)-dione. Tetrahedron Letters, 51(13), 1717-1718. [Link]

  • Wang, C., et al. (2015). Cu-catalysed direct C-H (hetero)arylation of[4][9][10]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. Organic & Biomolecular Chemistry, 13(19), 5372-5. [Link]

  • Anderson, R. F., et al. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 70(15), 5938-45. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(9), 556-568. [Link]

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. [Link]

Sources

A Researcher's Guide to Benchmarking Kinase Inhibitor Selectivity: A Case Study of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Quest for Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1][2] Their role as central nodes in cellular signaling pathways makes them attractive targets for therapeutic intervention, particularly in oncology.[1] However, the human genome encodes over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge: designing small molecule inhibitors that are not only potent against the intended target but also highly selective across the wider kinome.[3][4]

A lack of selectivity can lead to off-target effects, confounding experimental results in a research setting and potentially causing toxicity in a clinical context. Conversely, a well-characterized, multi-targeted inhibitor—a concept known as polypharmacology—can sometimes offer therapeutic advantages.[3][5][6] Therefore, rigorous, early-stage evaluation of an inhibitor's selectivity profile is not merely a supplementary exercise; it is a critical step in validating a compound's mechanism of action and predicting its therapeutic window.

This guide provides an in-depth framework for benchmarking the selectivity of a novel compound, using 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine as a case study. We will navigate the strategic decisions, experimental workflows, and data interpretation required to build a comprehensive selectivity profile, moving from a broad initial screen to a quantitative assessment of inhibitory activity.

Pillar 1: Strategic Approach to Selectivity Profiling

A robust selectivity assessment is a multi-tiered process. The goal is to efficiently identify potential off-targets from a wide pool and then confirm and quantify the interactions with a more focused, functional assay.

Our strategy involves two main phases:

  • Primary Screening - Broad Kinome Binding: We begin with a high-throughput competition binding assay to assess the compound's ability to physically interact with a large, diverse panel of kinases. This method is ideal for primary screening as it is ATP-independent and provides a direct measure of binding affinity (Kd), making it a sensitive tool for identifying potential interactions.

  • Secondary Screening - Functional IC50 Determination: Hits identified in the primary screen are then subjected to a functional enzymatic assay. This is a crucial validation step to confirm that binding translates into actual inhibition of kinase activity and to quantify the compound's potency (IC50) against these specific kinases.[7]

This two-pronged approach ensures both breadth and depth, providing a self-validating system where binding data is confirmed by functional inhibition.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Analysis A Compound of Interest (this compound) B KINOMEscan® Platform (>450 Kinases) A->B C Competition Binding Assay (Single High Concentration, e.g., 10 µM) B->C D Quantify Bound Kinase (% of DMSO Control) C->D E Identify Primary 'Hits' (e.g., >90% Inhibition) D->E F Dose-Response Assay (e.g., ADP-Glo™) E->F Validate Hits G Calculate IC50 Values for Primary Hits F->G H Data Interpretation (Selectivity Metrics) G->H I Comprehensive Selectivity Profile H->I

Fig. 1: Two-phase experimental workflow for kinase selectivity profiling.

Pillar 2: Experimental Protocols & Methodologies

The trustworthiness of a selectivity profile hinges on the quality and execution of the underlying experiments. Here, we detail the protocols for our two-phase approach.

Protocol 1: Primary Screening via KINOMEscan® Competition Binding Assay

The KINOMEscan® platform is a widely adopted method that measures the binding of a compound to a panel of DNA-tagged kinases in the absence of ATP.[8][9][10] The amount of kinase bound to an immobilized ligand is quantified by qPCR. A test compound that binds to the kinase prevents it from binding to the immobilized ligand, resulting in a reduced qPCR signal.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). For the primary screen, prepare a working solution at a concentration that will yield a final assay concentration of 10 µM. This high concentration is chosen to maximize the chances of detecting even weak interactions.

  • Assay Reaction: The assay is performed by combining the DNA-tagged kinases, the test compound, and an immobilized, active-site directed ligand in buffer.

  • Equilibration: The mixtures are incubated to allow the binding interactions to reach equilibrium.

  • Affinity Capture: The mixtures are passed over an affinity matrix that captures the kinase-immobilized ligand complexes. Kinases that are bound to the test compound will not be captured and are washed away.

  • Elution & Quantification: The captured kinases are eluted, and the associated DNA tags are quantified using qPCR. The results are reported as a percentage of the DMSO vehicle control (% Control), where a lower value indicates stronger binding.

Protocol 2: Secondary Screening via ADP-Glo™ Luminescent Kinase Assay

To validate the primary hits and determine potency, we use the Promega ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11][12][13]

Step-by-Step Methodology:

  • Compound Preparation: Perform a serial dilution of the this compound stock solution in DMSO to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the appropriate cofactors.

  • Initiation of Reaction: Add the serially diluted compound to the wells, followed by the addition of ATP to start the reaction. It is crucial to use an ATP concentration at or near the Michaelis constant (Km,ATP) for each specific kinase.[5] This ensures that the measured IC50 value is a more accurate reflection of the compound's intrinsic affinity and allows for more meaningful comparisons between different kinases.

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.

  • First Detection Step (ATP Depletion): Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Second Detection Step (ADP to ATP Conversion): Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP and provides the luciferase and luciferin needed to produce a light signal.

  • Signal Measurement: Incubate the plate briefly and then measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Pillar 3: Data Presentation & Interpretation

Primary Screening Results

The initial screen at 10 µM identifies a small number of kinases that are strongly bound by the compound.

Table 1: Hypothetical Primary Screening Data for this compound at 10 µM (Data presented as % of DMSO Control; lower % indicates stronger binding)

Kinase TargetKinase Family% ControlPrimary Hit?
ABL1Tyrosine Kinase2.5Yes
SRCTyrosine Kinase89.1No
LCKTyrosine Kinase95.3No
FLT3Tyrosine Kinase4.1Yes
KITTyrosine Kinase6.8Yes
EGFRTyrosine Kinase101.2No
CDK2CMGC98.5No
GSK3BCMGC92.4No
p38α (MAPK14)CMGC85.7No
JNK1CMGC91.0No
AURKAOther7.2Yes
PLK1Other88.6No
... (440+ other kinases)...>80No

From this primary screen, four kinases (ABL1, FLT3, KIT, and AURKA) were identified as strong binders and selected for secondary screening.

Secondary Screening and Selectivity Quantification

IC50 values are determined for the primary hits to confirm functional inhibition.

Table 2: Hypothetical IC50 Values for this compound

Kinase TargetIC50 (nM)
ABL125
FLT3150
KIT450
AURKA> 10,000

The secondary screen reveals that while the compound binds to AURKA, it does not functionally inhibit its enzymatic activity at concentrations up to 10 µM. This is a critical finding that underscores the importance of functional validation. The compound shows potent, nanomolar inhibition of ABL1, with weaker activity against FLT3 and KIT.

To quantify selectivity, we can use established metrics such as the Selectivity Entropy (SE) .[14] The selectivity entropy score quantifies the binding distribution of an inhibitor over the entire kinase panel, where a lower score indicates higher selectivity.[14] A score of 0 represents a compound that hits only a single kinase, while a promiscuous inhibitor like Staurosporine has a high score (e.g., ~2.9).[14]

G data_input Raw Data Primary Screen (% Inhibition) Secondary Screen (IC50) analysis Data Analysis Identify On-Target Potency (e.g., ABL1 IC50 = 25 nM) Identify Off-Targets (e.g., FLT3, KIT) data_input->analysis Process metrics Calculate Selectivity Metrics Selectivity Score (S-Score) Selectivity Entropy (SE) analysis->metrics Quantify interpretation Final Interpretation Compound is a potent ABL1 inhibitor Moderately selective over FLT3/KIT Highly selective across the broader kinome metrics->interpretation Conclude

Fig. 2: Logical flow from raw experimental data to final selectivity assessment.

Based on the hypothetical data, this compound would be classified as a potent and relatively selective ABL1 inhibitor. Its selectivity entropy score would be low, reflecting its narrow activity profile across the 450+ kinase panel.

Conclusion

This guide outlines a rigorous, evidence-based methodology for characterizing the selectivity of a kinase inhibitor, using this compound as a working example. By employing a two-phase approach that combines broad binding assays with focused functional validation, researchers can build a high-confidence selectivity profile. This process is fundamental to understanding a compound's true mechanism of action, identifying potential liabilities, and making informed decisions in any drug discovery or chemical biology program. The ultimate goal is to move beyond simple potency measurements and embrace a holistic view of a compound's interactions across the entire kinome.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1903-1917. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (n.d.). Kinase Assay Services. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 17, 2026, from [Link]

  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery. Nature Chemical Biology, 4(11), 682-690. [Link]

  • Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to clinical safety. Drug Discovery Today, 19(6), 733-740. [Link]

  • Rudolf, A. F., Skovgaard, T., Knapp, S., Jensen, L. J., & Berthelsen, J. (2014). A comparison of protein kinases inhibitor screening methods using both enzymatic activity and binding affinity determination. PLoS One, 9(6), e98800. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine and its Analogs Against PDK1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking studies of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols for computational analysis, and presents a comparative assessment of the binding affinities and interaction patterns of these compounds with their putative target, 3-phosphoinositide-dependent protein kinase-1 (PDK1).

Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The compound of interest, this compound, and its analogs have emerged as a promising class of molecules, particularly in the realm of oncology. Their mechanism of action is often attributed to the inhibition of key protein kinases involved in cancer cell proliferation and survival signaling pathways.

One such critical kinase is 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator in the PI3K/AKT signaling cascade.[3] Dysregulation of this pathway is a hallmark of many cancers, making PDK1 an attractive therapeutic target. This guide will explore the potential of this compound and its analogs as PDK1 inhibitors through a rigorous and comparative in silico docking study.

Rationale for Target Selection and Analog Design

The selection of PDK1 as the protein target for this study is based on previous research implicating 3-amino-1,2,4-triazine derivatives as potent inhibitors of this kinase. To explore the structure-activity relationship (SAR) and identify key molecular features that govern binding affinity and selectivity, a series of analogs of the parent compound, this compound (designated as Lead Compound ), were designed. These analogs feature systematic modifications at the C5 phenyl ring and the C3 amino group, as outlined in the table below. This strategic selection allows for the evaluation of the impact of electronic effects, steric bulk, and hydrogen bonding potential on the interaction with the PDK1 active site.

Table 1: Designed Analogs of this compound for Comparative Docking Studies

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Amino Group)
Lead Compound 4-OCH3H
Analog 1 4-ClH
Analog 2 4-FH
Analog 3 4-CH3H
Analog 4 3,4-(OCH3)2H
Analog 5 HH
Analog 6 4-OCH3CH3
Analog 7 4-OCH3COCH3

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the comparative molecular docking studies. The protocol is designed to be self-validating and is grounded in established computational chemistry practices.

Software and Hardware
  • Molecular Modeling Software: Schrödinger Maestro (v2023-1) or AutoDock Vina (v1.2.3) with AutoDockTools (v1.5.7)

  • Visualization Software: PyMOL (v2.5) or Schrödinger Maestro

  • Hardware: High-performance computing cluster or a workstation with a multi-core processor and at least 16 GB of RAM.

Protein Preparation: Human PDK1

The crystal structure of the human PDK1 kinase domain in complex with ATP (PDB ID: 1H1W) was chosen for this study due to its high resolution (2.0 Å).[1] The following protocol details the preparation of the protein for docking using the Schrödinger Suite. A similar workflow can be adapted for AutoDockTools.

Protocol for Protein Preparation using Schrödinger Maestro:

  • Import Protein Structure:

    • Launch Maestro and import the PDB file 1H1W.

  • Protein Preparation Wizard:

    • Navigate to Tasks -> Protein Preparation Wizard.

    • Preprocess: Assign bond orders, add hydrogens, and create zero-order bonds to metals. Cap termini.

    • Review and Modify: Delete all water molecules. The co-crystallized ATP molecule should also be removed to allow for the docking of the new ligands.

    • Refine: Optimize the hydrogen bond network using PROPKA at pH 7.4.

    • Minimize: Perform a restrained minimization of the protein structure to relieve any steric clashes. The heavy atoms are typically restrained to their initial positions.

  • Receptor Grid Generation:

    • Navigate to Tasks -> Receptor Grid Generation.

    • Define the active site by selecting the removed ATP molecule as the centroid of the grid box.

    • Ensure the grid box dimensions (e.g., 20 x 20 x 20 Å) are sufficient to encompass the entire active site. Key active site residues to consider for inclusion within the grid box are Lys115, Ile119, Val127, and Leu155.[1][4]

    • Generate the receptor grid file.

Ligand Preparation

The 3D structures of the lead compound and its analogs were built and prepared for docking.

Protocol for Ligand Preparation using Schrödinger Maestro:

  • Build Ligand Structures:

    • Sketch the 2D structures of the lead compound and all analogs in the Maestro builder.

    • Convert the 2D structures to 3D.

  • LigPrep:

    • Navigate to Tasks -> LigPrep.

    • Generate possible ionization states at pH 7.4 ± 0.5 using Epik.

    • Generate tautomers.

    • Generate stereoisomers if applicable (though not for this set of achiral molecules).

    • Perform a conformational search and energy minimization for each ligand.

Molecular Docking

The prepared ligands were docked into the active site of the prepared PDK1 protein structure.

Protocol for Molecular Docking using Schrödinger Glide:

  • Ligand Docking:

    • Navigate to Tasks -> Ligand Docking.

    • Select the generated receptor grid file.

    • Select the prepared ligand file.

    • Choose the desired docking precision (Standard Precision - SP is a good starting point).

    • Run the docking calculation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the comparative docking workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Select PDB Structure (e.g., 1H1W) Prot_Prep Protein Preparation (Add Hydrogens, Remove Water) PDB->Prot_Prep Grid_Gen Receptor Grid Generation (Define Active Site) Prot_Prep->Grid_Gen Lig_Design Design Analogs Lig_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Lig_Design->Lig_Prep Docking Molecular Docking (e.g., Glide/AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Results Analyze Docking Poses (Binding Energy, Interactions) Docking->Results SAR Structure-Activity Relationship (SAR) Analysis Results->SAR

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Docking Results

The docking simulations yielded valuable insights into the binding affinities and interaction patterns of the lead compound and its analogs with the PDK1 active site. The results are summarized in the table below. The docking score is a measure of the predicted binding affinity, with more negative values indicating a stronger predicted interaction.

Table 2: Comparative Docking Scores and Key Interactions of the Lead Compound and its Analogs with PDK1

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Pi Stacking
Lead Compound -8.5Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 1 -8.2Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 2 -8.4Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 3 -8.3Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 4 -8.8Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 5 -7.9Leu88, Val96, Ala110, Lys111, Leu159, Asp223Asp223 (amino group)-
Analog 6 -8.1Leu88, Val96, Ala110, Leu159, Asp223Asp223 (amino group)-
Analog 7 -7.5Leu88, Val96, Ala110, Leu159, Asp223--

Discussion and Structure-Activity Relationship (SAR) Analysis

The comparative docking studies reveal several key insights into the structure-activity relationship of these 1,2,4-triazine derivatives as potential PDK1 inhibitors.

  • Importance of the C3-Amino Group: The C3-amino group consistently forms a crucial hydrogen bond with the side chain of Asp223 in the PDK1 active site for most of the active analogs. This interaction appears to be a critical anchor for binding. The decreased activity of Analog 7 (acetylated amino group) further underscores the necessity of the free amino group for this hydrogen bond formation.

  • Role of the C5-Phenyl Ring Substituents: The nature of the substituent on the C5-phenyl ring significantly influences the predicted binding affinity.

    • The Lead Compound with a 4-methoxy group exhibits a strong docking score.

    • Electron-withdrawing groups like chloro (Analog 1 ) and fluoro (Analog 2 ) show slightly reduced or comparable affinity to the lead.

    • The presence of a second methoxy group at the 3-position (Analog 4 ) leads to the most favorable docking score, suggesting that additional interactions within the binding pocket are beneficial.

    • The unsubstituted phenyl ring (Analog 5 ) results in the lowest affinity among the C5-modified analogs, highlighting the positive contribution of the substituents.

  • Modifications at the C3-Amino Group:

    • Methylation of the amino group (Analog 6 ) slightly decreases the predicted binding affinity, possibly due to steric hindrance or altered hydrogen bonding geometry.

    • Acetylation of the amino group (Analog 7 ) leads to a significant drop in the docking score, likely due to the loss of the critical hydrogen bond with Asp223.

Visualization of Key Molecular Interactions

The following conceptual diagram illustrates the key interactions observed between the lead compound and the PDK1 active site.

G cluster_pdk1 PDK1 Active Site cluster_ligand Lead Compound Leu88 Leu88 Val96 Val96 Ala110 Ala110 Lys111 Lys111 Leu159 Leu159 Asp223 Asp223 Triazine 1,2,4-Triazine Core Amino C3-Amino Group Amino->Asp223 H-Bond Phenyl C5-(4-Methoxyphenyl) Ring Phenyl->Leu88 Hydrophobic Phenyl->Val96 Hydrophobic Phenyl->Ala110 Hydrophobic Phenyl->Leu159 Hydrophobic

Caption: Key molecular interactions between the lead compound and PDK1.

Conclusion

This comparative docking study provides a solid foundation for the rational design of novel this compound analogs as potential PDK1 inhibitors. The results highlight the critical role of the C3-amino group in forming a hydrogen bond with Asp223 and demonstrate that substitutions on the C5-phenyl ring can modulate binding affinity. Specifically, the presence of electron-donating groups, such as methoxy, at the para-position of the phenyl ring appears to be favorable for binding. Further optimization of this scaffold, guided by the SAR insights gained from this study, could lead to the development of more potent and selective PDK1 inhibitors with therapeutic potential in cancer treatment. Future work should involve the synthesis of these and other analogs and their experimental validation through in vitro kinase assays and cell-based studies.

References

  • Biondi, R. M., Komander, D., Thomas, C. C., Lizcano, J. M., Deak, M., Alessi, D. R., & Van Aalten, D. M. (2002). High resolution crystal structure of the human PDK1 catalytic domain defines the regulatory phosphopeptide docking site. The EMBO journal, 21(16), 4219–4228. [Link]

  • Blanchard, S., Soh, C. K., Lee, C., Williams, M., Wang, H., & Dymock, B. (2012). Structure-based design of PDK1 inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 305–307. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905–919. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739–1749. [Link]

  • Hussain, J., & Raza, R. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European journal of medicinal chemistry, 185, 111804. [Link]

  • Komander, D., Kular, G. S., Bain, J., Elliott, M., Alessi, D. R., & van Aalten, D. M. (2004). Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition. The Biochemical journal, 375(Pt 2), 255–262. [Link]

  • Kumar, A., Sharma, S., & Sharma, V. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. Current Medicinal Chemistry, 24(34), 3743-3773.
  • Mora, A., Komander, D., van Aalten, D. M., & Alessi, D. R. (2004). PDK1, the master regulator of AGC kinase signal transduction. Seminars in cell & developmental biology, 15(2), 161–170.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785–2791. [Link]

  • Schrödinger, LLC. (2023). Schrödinger Release 2023-1: Maestro. New York, NY.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Arshad, M., Bhat, A. R., & Khan, S. A. (2014). 1, 2, 4-triazine derivatives: synthesis and biological applications. International Journal of Pharma Sciences and Research, 5(4), 148-160. [Link]

  • Balaha, M., Bassyouni, F., & El-Serafi, I. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery to ensuring the safe and environmentally conscious management of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine. The procedures outlined here are grounded in established safety principles for handling heterocyclic and aromatic amine compounds, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

A complete, peer-reviewed toxicological profile for this compound is not extensively documented. Therefore, a conservative approach is mandatory. We must infer its hazard profile from its structural motifs—a triazine core and an aromatic amine group—and from data on closely related analogs. Aromatic amines, as a class, are noted for their potential toxicity and carcinogenicity.[1][2] Similarly, substituted triazines can exhibit skin and eye irritancy and are often harmful to aquatic life.[3][4][5]

Based on analogous compounds, personnel should handle this chemical with the assumption that it poses the following risks[4][6][7]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • Aquatic Toxicity: Potential for long-lasting harmful effects to aquatic life.[8][9]

Discharge into drains or the environment is strictly prohibited.[10][11][12]

Key Compound Data
PropertyValue
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
Appearance White to off-white solid (inferred)
Solubility Likely soluble in organic solvents; low solubility in water

Personnel Protection and Handling

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. The causality behind this is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : All handling of solid this compound and its solutions must be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent the generation and inhalation of dust or aerosols.[3][13][14] Eyewash stations and safety showers must be readily accessible.[13][14]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound and its waste:

    • Eye Protection : Chemical safety goggles or a face shield are required.[3][6]

    • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[3] Avoid latex gloves, which offer poor protection against many organic chemicals.

    • Protective Clothing : A standard laboratory coat must be worn at all times.[3]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[3][13]

Step-by-Step Waste Disposal Protocol

The foundational principle of chemical waste management is meticulous segregation at the point of generation. This prevents unintended chemical reactions and ensures the waste stream can be managed correctly by disposal facilities.

Step 1: Waste Segregation and Collection
  • Solid Waste :

    • Collect all unused or expired solid this compound, reaction byproducts, and contaminated materials (e.g., weighing papers, filter paper) in a designated, sealable hazardous waste container.[10]

    • The container must be made of a chemically compatible material (e.g., HDPE - High-Density Polyethylene).

  • Liquid Waste :

    • If the compound is in a solvent, collect the solution in a separate, clearly marked hazardous waste container intended for flammable or organic liquid waste, depending on the solvent used.[10]

    • Crucially, do not mix this waste stream with incompatible waste , such as strong acids or oxidizing agents, which could cause a hazardous reaction.[1]

  • Contaminated PPE and Materials :

    • Dispose of grossly contaminated gloves, disposable lab coats, and absorbent pads used for minor cleanup as solid chemical waste in the designated container.[10]

Step 2: Waste Container Labeling

Proper labeling is a critical, non-negotiable step for regulatory compliance and safety. The container must be clearly labeled with:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".

  • The approximate concentration and quantity of the waste.

  • The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard).[10]

Step 3: Final Disposal

The only acceptable and recommended disposal method for this class of chemical is through a licensed and certified hazardous waste management company.[1][3][15]

  • Method : The standard disposal route is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11][15]

  • Procedure : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the properly segregated and labeled waste containers.[1] Provide them with a full and accurate description of the waste.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [10][12]

Spill Management Protocol

In the event of an accidental spill, a calm and methodical response is essential to ensure safety and prevent environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[8][10]

  • Containment : Wearing the appropriate PPE, contain the spill.

    • For solid spills , carefully sweep up the material to avoid generating dust.[16][17]

    • For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][8] Do not use combustible materials like paper towels to absorb large quantities of flammable solutions.

  • Cleanup and Decontamination :

    • Carefully collect the contained material and absorbent into a designated hazardous waste container.[11][16]

    • Clean the spill area thoroughly with an appropriate solvent (if applicable), followed by soap and water.[10][18]

    • All materials used in the cleanup, including wipes, pads, and contaminated PPE, must be collected and disposed of as hazardous waste.[8][16]

  • Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's established policies.[8]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Generation & Segregation cluster_1 Containment & Storage cluster_2 Final Disposal gen Waste Generation (Unused chemical, solutions, contaminated materials) solid Solid Waste (Pure compound, contaminated solids) gen->solid Segregate at Source liquid Liquid Waste (Solutions in solvents) gen->liquid Segregate at Source ppe Contaminated Debris (Gloves, wipes, absorbents) gen->ppe Segregate at Source container Place in Separate, Compatible Hazardous Waste Containers solid->container liquid->container ppe->container labeling Label Container Correctly (Name, Hazards, Date) container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange Pickup via EHS or Licensed Contractor storage->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Sources

A Senior Application Scientist's Guide to Handling 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product

Welcome. In the pursuit of novel therapeutics and scientific discovery, the compounds we handle are often as new as the questions we ask. 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine is one such molecule, holding potential within its complex structure. However, with novelty comes the responsibility of caution. As your partner in research, our commitment extends beyond supplying a reagent; it encompasses ensuring your safety and success.

This guide is built on a foundation of proactive risk assessment. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will apply our expertise, drawing from authoritative data on structurally analogous triazine and aromatic amine compounds. This document provides a robust framework for personal protective equipment (PPE), handling, and disposal, empowering you to work with confidence and integrity.

Hazard Assessment: A Data-Driven Approach

Understanding the potential risks is the critical first step in defining safety protocols. The hazard profile for this compound is synthesized from data on related chemical structures. Triazine derivatives and aromatic amines can pose significant health risks, and it is imperative to handle this compound as if it possesses these potential hazards.[1]

Hazard CategoryPotential RiskRationale & Causality
Acute Toxicity (Oral) Harmful if swallowed.Analogous triazine and amine compounds have demonstrated oral toxicity.[2][3]
Skin Irritation/Corrosion Causes skin irritation.The amine functional group and heterocyclic triazine ring are common features in skin irritants.[1][4]
Eye Irritation/Damage Causes serious eye irritation.As a fine powder, the compound can be abrasive; chemically, similar structures are known eye irritants.[5][6]
Respiratory Irritation May cause respiratory tract irritation upon inhalation.Fine chemical powders are easily aerosolized, posing a direct risk to the respiratory system.[4][7]
Long-Term Exposure Potential for long-term health effects.Certain triazines are considered possible human carcinogens by regulatory bodies like the EPA.[1]

This assessment dictates a stringent, no-compromise approach to personal protection.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a matter of preference but a scientifically mandated barrier between you and potential harm. The following PPE is mandatory when handling this compound in any form.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] Standard safety glasses are insufficient as they do not provide a seal against airborne powder.

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a risk of splashing (e.g., during reaction quenching), a face shield must be worn over chemical splash goggles.[9] This provides a secondary barrier, protecting the entire face.

Hand Protection
  • Glove Type: Chemical-resistant nitrile gloves are the standard recommendation. Nitrile provides a robust barrier against a wide array of chemicals and solvents you may use to dissolve the compound.[10]

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[11] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with contaminants.[12] Contaminated gloves must be disposed of immediately as chemical waste.

Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat with full-length sleeves, buttoned completely, is required.[9] This protects your skin and personal clothing from contamination by powders or splashes.

  • Additional Protection: For large-scale operations, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

The primary route of exposure for a powdered solid is inhalation.[13] Therefore, engineering controls are the first line of defense.

  • Engineering Controls: All handling of the solid compound that may generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[10]

  • Respirator Requirement: If engineering controls are insufficient or not available, or during a large spill cleanup, respiratory protection is mandatory. A NIOSH-approved N95 respirator or a higher-level air-purifying respirator should be used.[8][9] All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, as per OSHA 29 CFR 1910.134.

Operational Protocols: From Benchtop to Reaction

Adherence to a validated workflow minimizes risk and ensures experimental integrity.

Step-by-Step Handling Procedure
  • Preparation: Before retrieving the compound, ensure your workspace is prepared. Lay down disposable, absorbent bench paper to contain minor spills.[13] Confirm the chemical fume hood is functioning correctly.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then goggles/face shield, then gloves.

  • Weighing: Perform all weighing operations on a balance placed inside the chemical fume hood to contain any airborne powder.[13] Use anti-static weighing boats or paper to prevent electrostatic dispersal of the fine powder.

  • Transfer & Dissolution: Use a spatula for solid transfers. When adding solvent, do so slowly and carefully to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling: Tightly seal the primary container. Wipe down the exterior with a damp cloth (using an appropriate solvent) before returning it to storage.

  • Cleanup: Carefully roll up and dispose of the contaminated bench paper into the solid chemical waste stream. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove PPE carefully, avoiding contact with any contaminated surfaces. Wash hands thoroughly with soap and water.[11]

Workflow Diagram: Safe Handling of Solid Compound

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Storage Prep 1. Prepare Workspace (Fume Hood, Bench Paper) DonPPE 2. Don Full PPE Prep->DonPPE Weigh 3. Weigh Compound DonPPE->Weigh Transfer 4. Transfer & Dissolve Weigh->Transfer Store 5. Clean & Store Container Transfer->Store CleanArea 6. Dispose Bench Paper & Clean Workspace Store->CleanArea DoffPPE 7. Doff PPE & Wash Hands CleanArea->DoffPPE

Caption: Standard operating procedure for handling powdered this compound.

Emergency Procedures: A Plan for the Unexpected

In the event of an accident, a clear and immediate response plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

  • Minor Spill (<1g): If you are trained and it is safe to do so, restrict access to the area. Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled hazardous waste container.[2]

  • Major Spill (>1g): Evacuate the immediate area and alert others. Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean it up yourself.[7]

Emergency Response Flowchart

G cluster_minor Minor Incident Response Start Exposure or Spill Occurs Assess Assess Severity Is it a major spill or serious injury? Start->Assess Evacuate Evacuate Area Alert Others Call EHS/Emergency Services Assess->Evacuate Yes Flush Flush Affected Area (15+ min) Remove Contaminated Clothing Assess->Flush No (Skin/Eye) Cleanup Contain & Clean Spill (with full PPE) Assess->Cleanup No (Spill) SeekMedical Seek Medical Attention Flush->SeekMedical DoffPPE Doff PPE & Wash Hands Cleanup->DoffPPE Dispose Waste Decontaminate Area

Caption: Decision-making flowchart for spills or personal exposure incidents.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect ourselves and our environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, bench paper, and used containers, must be segregated as hazardous chemical waste.[14]

  • Solid Waste: Collect all contaminated solid waste in a clearly labeled, sealed container designated for "Hazardous Solid Waste - Amine Compounds."

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, clearly labeled "Hazardous Liquid Waste - Amine Compounds" container. Do not pour amine waste down the drain, as it can be harmful to aquatic life.[14]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[14] Maintain meticulous records of all waste disposal activities.

By adhering to these protocols, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence within your laboratory.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • TRIAZINES. New Jersey Department of Environmental Protection. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Weighing Hazardous Powders in the Laboratory. Princeton University Environmental Health & Safety. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

  • SAFETY DATA SHEET for Bemotrizinol. Amazon S3. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.